molecular formula C9H7F3O2 B1331578 3-Methyl-5-(trifluoromethoxy)benzaldehyde CAS No. 1000339-55-8

3-Methyl-5-(trifluoromethoxy)benzaldehyde

Cat. No.: B1331578
CAS No.: 1000339-55-8
M. Wt: 204.15 g/mol
InChI Key: LAGVGNCAIJDRHK-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethoxy)benzaldehyde is a useful research compound. Its molecular formula is C9H7F3O2 and its molecular weight is 204.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-6-2-7(5-13)4-8(3-6)14-9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGVGNCAIJDRHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650452
Record name 3-Methyl-5-(trifluoromethoxy)benzaldehyde
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Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-55-8
Record name 3-Methyl-5-(trifluoromethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-5-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-5-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1000339-55-8

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 3-Methyl-5-(trifluoromethoxy)benzaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Physicochemical Properties

This compound is a substituted aromatic aldehyde. The presence of both a methyl and a trifluoromethoxy group on the benzene ring influences its electronic properties and reactivity. While some experimental data is available, certain physical properties have not been extensively reported in the literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1000339-55-8[1]
Molecular Formula C₉H₇F₃O₂[2]
Molecular Weight 204.15 g/mol [2]
Appearance Not explicitly reported; likely a liquid or low-melting solid.-
Boiling Point Not reported-
Melting Point Not reported-
Density Not reported-
Refractive Index (n20/D) 1.4590[2]
Solubility Not explicitly reported; likely soluble in common organic solvents.-
Storage Conditions 2-8°C, Air sensitive[2]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Aldehyde proton (CHO) singlet around δ 9.8-10.0 ppm. - Aromatic protons as multiplets or singlets between δ 7.0-8.0 ppm. - Methyl protons (CH₃) singlet around δ 2.3-2.5 ppm.
¹³C NMR - Carbonyl carbon (C=O) signal around δ 190-195 ppm. - Aromatic carbons between δ 120-160 ppm. - Trifluoromethoxy carbon (CF₃) quartet due to C-F coupling. - Methyl carbon (CH₃) signal around δ 20-25 ppm.
IR Spectroscopy - Strong C=O stretch for the aldehyde at ~1700 cm⁻¹. - C-H stretch of the aldehyde group around 2820 and 2720 cm⁻¹. - C-F stretching bands for the trifluoromethoxy group, typically strong and in the region of 1000-1300 cm⁻¹. - Aromatic C=C stretches around 1450-1600 cm⁻¹.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z 204.04.

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible literature. However, a common and effective method for the synthesis of aromatic aldehydes is the oxidation of the corresponding benzyl alcohol.

3.1. Proposed Synthetic Pathway

A plausible synthetic route to this compound is the oxidation of 3-Methyl-5-(trifluoromethoxy)benzyl alcohol.

Synthetic Pathway start 3-Methyl-5-(trifluoromethoxy)benzyl alcohol product This compound start->product Oxidation reagent Oxidizing Agent (e.g., PCC, DMP)

Caption: Proposed synthesis of this compound.

3.2. General Experimental Protocol for Oxidation of a Benzyl Alcohol

The following is a general procedure for the oxidation of a substituted benzyl alcohol to the corresponding benzaldehyde using pyridinium chlorochromate (PCC). This protocol would likely be adaptable for the synthesis of the target compound.

Materials:

  • 3-Methyl-5-(trifluoromethoxy)benzyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Celatom® or silica gel for filtration

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Methyl-5-(trifluoromethoxy)benzyl alcohol in anhydrous dichloromethane.

  • Add pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of Celatom® or silica gel to remove the chromium salts. Wash the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield the purified this compound.

Purification Workflow:

Purification Workflow A Crude Reaction Mixture B Dilution with Diethyl Ether A->B C Filtration through Silica/Celatom B->C D Concentration of Filtrate C->D E Flash Column Chromatography D->E F Pure this compound E->F

Caption: General purification workflow for an aromatic aldehyde.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the interplay of its functional groups.

  • Aldehyde Group: The aldehyde functionality is a key site for various chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., Wittig, aldol, Knoevenagel). The electron-withdrawing nature of the trifluoromethoxy group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3]

  • Trifluoromethoxy Group (-OCF₃): This group is a strong electron-withdrawing and highly lipophilic substituent. In medicinal chemistry, the incorporation of a trifluoromethoxy group can improve metabolic stability, bioavailability, and binding affinity of drug candidates.[4]

  • Methyl Group (-CH₃): The methyl group is a weak electron-donating group.

Potential Applications:

  • Medicinal Chemistry: As a building block, this compound is of interest for the synthesis of novel therapeutic agents. The trifluoromethoxy group is present in several FDA-approved drugs.[4] Benzaldehyde derivatives with trifluoromethyl groups have shown potential as antitumor agents.[5] Furthermore, chalcones bearing trifluoromethoxy substituents have been investigated for their antibacterial and antifungal activities.[6]

  • Materials Science: Fluorinated aromatic compounds are used in the development of advanced polymers and coatings with enhanced thermal stability and chemical resistance.[7]

  • Agrochemicals: The unique properties of the trifluoromethoxy group can be exploited in the design of new herbicides and pesticides.[7]

Logical Relationship of Properties to Applications:

Properties to Applications cluster_properties Chemical Properties cluster_applications Potential Applications A Aldehyde Reactivity D Drug Discovery Intermediate A->D E Advanced Polymer Monomer A->E F Agrochemical Synthesis A->F B High Lipophilicity (from -OCF3) B->D B->F C Metabolic Stability (from -OCF3) C->D

Caption: Relationship between chemical properties and potential applications.

Safety Information

Detailed safety information for this compound is not extensively documented. However, based on structurally similar compounds, it should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. The compound is noted to be air-sensitive and should be stored under an inert atmosphere.[2]

Conclusion

This compound is a valuable research chemical with significant potential in medicinal chemistry and materials science. While a complete physicochemical and toxicological profile is not yet available in the public domain, its structural features suggest it is a versatile building block for the synthesis of novel compounds with desirable properties. Further research into its synthesis, reactivity, and biological activity is warranted.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Methyl-5-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-Methyl-5-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde of interest in chemical synthesis and drug discovery. This document compiles available data on its physical and chemical properties, alongside relevant (though limited) information on its synthesis and biological context.

Core Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that while some fundamental properties are readily available from chemical suppliers, experimental data for parameters such as boiling and melting points are not consistently reported in publicly accessible literature. Much of the available data pertains to structurally similar but distinct molecules, underscoring the need for experimental determination for this specific compound.

PropertyValueSource
Molecular Formula C₉H₇F₃O₂--INVALID-LINK--]">Stenutz, n.d.
Molecular Weight 204.15 g/mol --INVALID-LINK--]">Stenutz, n.d.
CAS Number 1000339-55-8--INVALID-LINK--]">Stenutz, n.d.
Appearance Clear, colorless liquid--INVALID-LINK--]">CymitQuimica, n.d.
Refractive Index (n20/D) 1.459--INVALID-LINK--]">Stenutz, n.d.
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Not available

Note: Data for boiling point, melting point, and density for the closely related compound 3-(Trifluoromethyl)benzaldehyde are reported as 83-86 °C at 30 mmHg and 1.301 g/mL at 25 °C, respectively.[1][2] However, these values should not be directly attributed to this compound without experimental verification.

Spectroscopic Data

For reference, the spectral data for the related compound 3-(Trifluoromethyl)benzaldehyde shows characteristic signals. In ¹H NMR, the aldehydic proton typically appears as a singlet around 10 ppm, with the aromatic protons resonating between 7.5 and 8.5 ppm.[3] The trifluoromethyl group gives a characteristic signal in ¹⁹F NMR. In IR spectroscopy, a strong carbonyl (C=O) stretch is expected around 1700 cm⁻¹, and C-F stretching bands will also be present.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not explicitly available. However, general synthetic routes for substituted benzaldehydes can be inferred from the literature.

A plausible synthetic approach would involve the formylation of 1-methyl-3-(trifluoromethoxy)benzene. Standard formylation reactions, such as the Vilsmeier-Haack reaction or the Gattermann-Koch reaction, could be adapted for this purpose.

Hypothetical Synthetic Workflow:

G Hypothetical Synthesis of this compound start 1-Methyl-3-(trifluoromethoxy)benzene reaction Electrophilic Aromatic Substitution (Formylation) start->reaction reagents Formylating Agent (e.g., Vilsmeier reagent, CO/HCl/AlCl3) reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification product This compound purification->product

Caption: A potential synthetic pathway for the target compound.

General Protocol for Vilsmeier-Haack Formylation (Adapted):

  • Reagent Preparation: The Vilsmeier reagent is typically prepared by reacting phosphorus oxychloride with a substituted formamide, such as N,N-dimethylformamide (DMF), under anhydrous conditions and at reduced temperatures.

  • Formylation: The starting material, 1-methyl-3-(trifluoromethoxy)benzene, would be slowly added to the prepared Vilsmeier reagent. The reaction mixture is then typically stirred at a controlled temperature for a specific duration to allow for the electrophilic aromatic substitution to occur.

  • Hydrolysis: The intermediate iminium salt is hydrolyzed, usually by the addition of water or an aqueous base, to yield the aldehyde.

  • Workup and Purification: The product is then extracted from the aqueous layer using a suitable organic solvent. The organic extracts are combined, washed, dried, and the solvent is removed under reduced pressure. The crude product would then be purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Biological Activity and Signaling Pathways

Currently, there is no direct evidence in the scientific literature detailing the biological activity or the specific signaling pathways modulated by this compound. However, the presence of the trifluoromethoxy group is significant in the context of drug development. This functional group is often incorporated into molecules to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1]

Given that other benzaldehyde derivatives have been shown to possess a range of biological activities, including anti-cancer and anti-inflammatory effects, it is plausible that this compound could serve as a valuable building block or lead compound in drug discovery programs. For instance, some benzaldehydes have been reported to modulate the MAPK signaling pathway, which is crucial in cell proliferation, differentiation, and apoptosis.

Illustrative Signaling Pathway (General Aldehyde Activity):

G Illustrative MAPK Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Phosphorylation Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulation Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Leads to Aldehyde Aldehyde Aldehyde->ERK Potential Modulation

Caption: A simplified MAPK signaling cascade, a potential target for bioactive aldehydes.

Further research, including in vitro and in vivo assays, is necessary to elucidate any specific biological effects and the mechanistic pathways of this compound. Standard assays to begin such an investigation would include cytotoxicity assays against various cell lines and screening against a panel of kinases or other enzymes.

References

3-Methyl-5-(trifluoromethoxy)benzaldehyde NMR spectral data analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the NMR Spectral Data Analysis of 3-Methyl-5-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for this compound. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive analysis based on the compound's structural features and comparison with analogous molecules. It also outlines a general experimental protocol for the acquisition of NMR data for aromatic aldehydes.

Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted quantitative NMR spectral data for this compound. These predictions are based on established chemical shift principles and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.9 - 10.1Singlet1HAldehyde (-CHO)
7.2 - 7.8Multiplet3HAromatic (Ar-H)
2.3 - 2.5Singlet3HMethyl (-CH₃)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
190 - 195SingletCarbonyl (C=O)
120 - 140MultipletAromatic (Ar-C)
120 - 125QuartetTrifluoromethoxy (-OCF₃)
20 - 22SingletMethyl (-CH₃)

Table 3: Predicted ¹⁹F NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
-57 to -60SingletTrifluoromethoxy (-OCF₃)

Experimental Protocols

A general methodology for acquiring NMR spectra of aromatic aldehydes like this compound is provided below.

NMR Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has a known chemical shift for reference. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds.

  • Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR and is often included in the deuterated solvent by the manufacturer. Its signal is set to 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is recommended for detailed spectral analysis.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

    • A wider spectral width (e.g., 0-220 ppm) is necessary.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required.

  • ¹⁹F NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • A specific probe tuned to the ¹⁹F frequency is required.

    • The spectral width should be set to encompass the expected chemical shift of the trifluoromethoxy group.

Mandatory Visualization

The following diagrams illustrate the chemical structure of this compound and a general workflow for NMR spectral analysis.

Caption: Chemical structure of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Shim D->E F Acquire Spectra (¹H, ¹³C, ¹⁹F) E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference Spectra (TMS) H->I J Analyze Chemical Shifts I->J M Structure Elucidation J->M K Analyze Integration K->M L Analyze Multiplicity L->M

Caption: General workflow for NMR spectral data analysis.

Spectroscopic Analysis of 3-Methyl-5-(trifluoromethoxy)benzaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the infrared (IR) and mass spectrometry (MS) characteristics of 3-Methyl-5-(trifluoromethoxy)benzaldehyde. As a novel aromatic aldehyde, understanding its spectroscopic signature is crucial for its identification, characterization, and application in synthetic chemistry and drug development. This document outlines the predicted spectral data based on established principles and analysis of analogous compounds, provides generalized experimental protocols for obtaining such data, and illustrates a typical workflow for its chemical synthesis and characterization.

Disclaimer: Direct experimental data for this compound is not widely available in published literature. The data presented herein is predictive and based on the known spectroscopic behavior of structurally similar compounds.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional groups: the aldehyde, the aromatic ring, the methyl group, and the trifluoromethoxy group. The predicted key vibrational modes are summarized in the table below. These predictions are derived from the known spectra of benzaldehyde and related substituted aromatic compounds.[1][2]

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
AldehydeC-H Stretch (Fermi doublet)~2850 and ~2750Weak to Medium
AldehydeC=O Stretch~1700 - 1715Strong, Sharp
Aromatic RingC-H Stretch~3030 - 3100Weak to Medium
Aromatic RingC=C Stretch~1580 - 1610, ~1450 - 1500Medium to Strong
Methyl GroupC-H Asymmetric/Symmetric Stretch~2960 / ~2870Medium
TrifluoromethoxyC-F Stretch~1100 - 1250Strong, Broad
TrifluoromethoxyC-O Stretch (Aryl-Ether)~1200 - 1280Strong

Predicted Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound is predicted to show a distinct molecular ion peak and a series of fragment ions resulting from characteristic cleavage patterns of aromatic aldehydes.[3][4][5][6] The molecular weight of the compound (C₉H₇F₃O₂) is 204.15 g/mol .

The primary fragmentation pathways are expected to be:

  • α-Cleavage: Loss of a hydrogen radical (H•) from the aldehyde group to form a stable acylium ion [M-1]⁺.

  • Loss of Carbon Monoxide: Subsequent loss of CO from the [M-1]⁺ fragment to yield a substituted phenyl cation.

  • Cleavage of Substituents: Fragmentation involving the methyl or trifluoromethoxy groups.

m/z (mass-to-charge ratio) Predicted Ion Identity Fragmentation Pathway
204[M]⁺Molecular Ion
203[M-H]⁺α-Cleavage: Loss of aldehydic hydrogen
175[M-H-CO]⁺Loss of CO from the [M-H]⁺ fragment
189[M-CH₃]⁺Loss of the methyl group
135[M-CF₃O]⁺Cleavage of the trifluoromethoxy group

Experimental Protocols

While specific protocols for this compound are not available, the following are detailed, generalized methodologies for obtaining IR and mass spectra for a novel organic compound like this compound.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This technique is ideal for obtaining an IR spectrum from a small amount of a solid or liquid sample with minimal preparation.[7][8][9]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[7] Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • For a solid sample , place a small amount of the powder onto the center of the ATR crystal. Use the instrument's pressure arm to apply consistent pressure, ensuring good contact between the sample and the crystal surface.[7]

    • For a liquid sample , place a single drop of the liquid directly onto the center of the crystal.[7]

  • Data Acquisition: Collect the spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[10][11]

  • Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[12][13]

  • Sample Preparation: Dissolve a small amount (~1 mg) of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100-200 µg/mL.[12][14]

  • Instrument Setup:

    • GC: Use a suitable capillary column (e.g., a nonpolar DB-5ms or similar). Set a temperature program, for instance: initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. Use helium as the carrier gas at a constant flow rate.[13]

    • MS: Operate the mass spectrometer in Electron Ionization (EI) mode with a standard electron energy of 70 eV.[14] Set the scan range from m/z 40 to 400.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet, which is typically held at a temperature of 250°C. A split injection mode (e.g., 20:1) is common to avoid overloading the column.[13]

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the compound. Extract the mass spectrum from this peak and analyze the molecular ion and fragmentation pattern to confirm the structure.

Synthesis and Characterization Workflow

The synthesis of a novel compound like this compound requires a logical workflow from starting materials to a fully characterized final product. The following diagram illustrates a typical pathway for such a process.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage start Starting Materials (e.g., 3-Methyl-5-hydroxybenzaldehyde) reaction Chemical Transformation (e.g., Trifluoromethoxylation) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification ir IR Spectroscopy (Functional Group ID) purification->ir Submit Sample ms Mass Spectrometry (Molecular Weight & Formula) purification->ms nmr NMR Spectroscopy (Structural Elucidation) purification->nmr purity Purity Analysis (GC, HPLC) purification->purity final_product Characterized Product: This compound ir->final_product ms->final_product nmr->final_product purity->final_product

Caption: A general workflow diagram illustrating the key stages from chemical synthesis to full spectroscopic characterization of a target molecule.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Methyl-5-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the solubility and stability of 3-Methyl-5-(trifluoromethoxy)benzaldehyde is limited in publicly available literature. This guide provides a comprehensive overview based on the known physicochemical properties of the compound, data from structurally analogous molecules, and established principles of organic chemistry. The experimental protocols described are standardized methods applicable for the determination of these properties.

Core Properties of this compound

This compound is an aromatic aldehyde containing both a methyl and a trifluoromethoxy substituent. These groups significantly influence its chemical properties, including reactivity, solubility, and stability. The trifluoromethoxy group is strongly electron-withdrawing, which can enhance the electrophilicity of the aldehyde's carbonyl carbon.[1]

PropertyValue/DescriptionSource
CAS Number 1000339-55-8[2]
Molecular Formula C₉H₇F₃O₂[2]
Molecular Weight 204.15 g/mol [2][3]
Appearance Colorless liquid[4]
Refractive Index 1.4590[2]
Storage Temperature 2-8°C[2]
Sensitivity Reported as "Air Sensitive"[2]

Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5][6] The presence of the polar carbonyl group in this compound suggests some solubility in polar solvents. However, the aromatic ring and the trifluoromethoxy group contribute to its lipophilic character, indicating good solubility in nonpolar organic solvents. Halogenated benzaldehydes are generally more soluble in polar solvents like alcohols and ethers, but have low solubility in water due to the hydrophobic benzene ring.[6][7]

Predicted Solubility of this compound

SolventPredicted SolubilityRationale
Water Insoluble to Very Slightly SolubleThe large hydrophobic aromatic ring and fluorinated group likely dominate over the polarity of the aldehyde group.[7][8]
Ethanol, Methanol SolubleThe compound can engage in dipole-dipole interactions with alcohols.
Acetone, Ethyl Acetate Soluble"Like dissolves like" principle; these are polar aprotic solvents.
Acetonitrile SolubleA common polar aprotic solvent for organic compounds.
Dichloromethane, Chloroform SolubleGood solvents for moderately polar to nonpolar organic compounds.[6]
Diethyl Ether, Tetrahydrofuran (THF) SolubleEthers are good solvents for a wide range of organic molecules.[6]
Toluene, Hexanes SolubleThe aromatic and aliphatic nature of these solvents will dissolve the nonpolar parts of the molecule.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent capable of dissolving a wide range of compounds.
5% Aqueous NaOH InsolubleThe compound lacks a sufficiently acidic proton to be deprotonated by a dilute base.
5% Aqueous HCl InsolubleThe aldehyde and ether functionalities are not basic enough to be protonated by dilute acid.

Experimental Protocol for Solubility Determination

This protocol outlines a standard method for determining the qualitative solubility of an organic liquid.[9][10]

Materials:

  • This compound

  • Small test tubes

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • Solvents: Deionized water, ethanol, methanol, acetone, dichloromethane, toluene, 5% NaOH, 5% HCl.

Procedure:

  • Add 3 mL of the selected solvent to a clean, dry test tube.

  • Add approximately 0.2 mL of this compound to the solvent.

  • Vigorously shake or vortex the test tube for 30-60 seconds to ensure thorough mixing.[5]

  • Allow the mixture to stand for at least 3 minutes and observe.

  • Record the observation as:

    • Soluble: A single clear liquid phase is observed.

    • Partially Soluble: The mixture is cloudy or a significant portion of the compound has dissolved, but some remains undissolved.

    • Insoluble: Two distinct liquid layers are visible, or the compound does not appear to mix with the solvent at all.[11]

  • For compounds soluble in water, the pH can be tested with litmus paper to check for acidic or basic properties.[12]

Stability Profile

The stability of this compound is influenced by its functional groups. Aldehydes are known to be susceptible to oxidation, especially when exposed to air, which can convert them to the corresponding carboxylic acid.[13] Some commercial sources label this compound as "Air Sensitive," suggesting that it should be handled under an inert atmosphere for long-term storage.

Predicted Stability of this compound

ConditionPredicted StabilityPotential Degradation Pathway
Temperature Stable at recommended storage temperature (2-8°C). May degrade at elevated temperatures.Polymerization or other thermal decomposition reactions.
pH (Acidic) Generally stable, but strong acidic conditions could potentially lead to hydrolysis of the trifluoromethoxy group over time, although this group is generally more stable than a trifluoromethyl group.Hydrolysis of the trifluoromethoxy group to a hydroxyl group and subsequent products.
pH (Basic) Potentially unstable. Strong bases can catalyze the Cannizzaro reaction for aldehydes lacking an alpha-hydrogen, and may also promote hydrolysis of the trifluoromethoxy group.[14] Facile hydrolysis of trifluoromethyl groups in the presence of a base has been reported.[15]Disproportionation to the corresponding alcohol and carboxylic acid (Cannizzaro reaction). Hydrolysis of the trifluoromethoxy group.
Light (UV/Visible) Potentially unstable. Aromatic aldehydes can undergo photochemical degradation.[16][17] Studies on benzaldehyde show it can be photoexcited, leading to radical formation.[18]Photochemical oxidation or rearrangement. Formation of benzene from benzaldehyde has been observed under UV irradiation.[17]
Oxidizing Agents Unstable. Aldehydes are readily oxidized to carboxylic acids by common oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇) and even atmospheric oxygen.[19][20][21]Oxidation of the aldehyde group to a carboxylic acid group.

Experimental Protocol for Stability Assessment

A comprehensive stability study involves subjecting the compound to various stress conditions and analyzing for degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[22][23][24]

Materials:

  • This compound

  • Vials with inert caps

  • Stability chambers (for controlled temperature and humidity)

  • Photostability chamber with a light source (e.g., xenon lamp)

  • pH meter and buffers

  • HPLC system with a suitable column and detector

  • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

Procedure (Forced Degradation Study):

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Add a strong acid (e.g., 1N HCl) to the sample solution and heat (e.g., at 60°C) for a defined period.

  • Base Hydrolysis: Add a strong base (e.g., 1N NaOH) to the sample solution and keep at room temperature or heat for a defined period.

  • Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) to the sample solution and keep at room temperature for a defined period.

  • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C).

  • Photostability: Expose the compound in a photostability chamber to a defined light exposure. A control sample should be wrapped in aluminum foil to exclude light.[23]

  • Analysis: At specified time points, withdraw aliquots of each sample, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[22]

Visualizations

Benzaldehydes are versatile intermediates in drug development due to the reactivity of the aldehyde group.[25][26][27] The following diagram illustrates some common synthetic transformations.

G General Reactivity of Benzaldehydes cluster_starting Starting Material cluster_reactions Reactions cluster_products Product Classes benzaldehyde This compound oxidation Oxidation (e.g., KMnO4, H2O2) benzaldehyde->oxidation reduction Reduction (e.g., NaBH4, H2/Pd) benzaldehyde->reduction reductive_amination Reductive Amination (Amine, NaBH3CN) benzaldehyde->reductive_amination wittig Wittig Reaction (Phosphorus Ylide) benzaldehyde->wittig condensation Condensation (e.g., Aldol, Knoevenagel) benzaldehyde->condensation acid Carboxylic Acid oxidation->acid alcohol Primary Alcohol reduction->alcohol amine_prod Amine reductive_amination->amine_prod alkene Alkene wittig->alkene complex Complex Molecules (e.g., Chalcones) condensation->complex

Caption: Common synthetic transformations of benzaldehydes.

The following diagram outlines a logical workflow for the experimental determination of the solubility and stability of a new chemical entity.

G Workflow for Solubility and Stability Assessment cluster_solubility Solubility Testing cluster_stability Stability Testing compound Test Compound: This compound sol_protocol Qualitative Solubility Protocol compound->sol_protocol hplc_dev Develop Stability-Indicating HPLC Method compound->hplc_dev solvents Test in Aqueous & Organic Solvents sol_protocol->solvents sol_results Generate Solubility Profile solvents->sol_results forced_deg Forced Degradation Study (pH, Temp, Light, Oxidation) hplc_dev->forced_deg analysis Analyze Samples at Time Points forced_deg->analysis stab_results Identify Degradants & Determine Stability Profile analysis->stab_results

Caption: Experimental workflow for solubility and stability.

References

An In-depth Technical Guide on the Proposed Synthesis and Characterization of 3-Formyl-5-(trifluoromethoxy)toluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details a proposed synthetic route and predicted characterization data for 3-Formyl-5-(trifluoromethoxy)toluene. To date, a comprehensive synthesis and characterization of this specific compound has not been reported in peer-reviewed literature. The protocols and data presented herein are based on established chemical principles and spectroscopic data from analogous compounds.

Introduction

The incorporation of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest as it can profoundly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, while being more metabolically stable than the related trifluoromethyl (-CF₃) group. This guide outlines a plausible synthetic pathway and a comprehensive characterization workflow for the novel compound 3-Formyl-5-(trifluoromethoxy)toluene, a potential building block for the synthesis of new chemical entities.

Proposed Synthesis

A regioselective synthesis of 3-Formyl-5-(trifluoromethoxy)toluene can be envisioned starting from the commercially available precursor, 3-hydroxy-5-methylbenzaldehyde. This approach circumvents the regioselectivity challenges associated with the direct formylation of 1-methyl-3-(trifluoromethoxy)benzene. The key transformation is the O-trifluoromethylation of the phenolic hydroxyl group.

Synthesis_Workflow Proposed Synthesis of 3-Formyl-5-(trifluoromethoxy)toluene cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product start 3-hydroxy-5-methylbenzaldehyde reagents 1. Xanthate Formation (e.g., CS₂, base, MeI) 2. Oxidative Fluorination (e.g., XtalFluor-E, TCCA) start->reagents O-Trifluoromethylation product 3-Formyl-5-(trifluoromethoxy)toluene reagents->product

Caption: Proposed synthetic workflow for 3-Formyl-5-(trifluoromethoxy)toluene.

Experimental Protocol: O-Trifluoromethylation of 3-hydroxy-5-methylbenzaldehyde

This protocol is adapted from modern methods for the synthesis of aryl trifluoromethyl ethers from phenols via xanthate intermediates.[1][2]

Materials:

  • 3-hydroxy-5-methylbenzaldehyde

  • Sodium hydride (60% dispersion in mineral oil)

  • Carbon disulfide (CS₂)

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl(1,1,2,3,3,3-hexafluoropropyl)aminosulfur trifluoride (XtalFluor-E)

  • Trichloroisocyanuric acid (TCCA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

Step 1: Synthesis of S-methyl O-(3-formyl-5-methylphenyl) carbonodithioate (Xanthate Intermediate)

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 3-hydroxy-5-methylbenzaldehyde (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add carbon disulfide (1.5 eq) dropwise. The reaction mixture is expected to turn yellow. Allow it to stir at room temperature for 2 hours.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield the xanthate intermediate.

Step 2: Synthesis of 3-Formyl-5-(trifluoromethoxy)toluene

  • To a dry flask under an argon atmosphere, add the purified xanthate intermediate (1.0 eq).

  • Dissolve the xanthate in anhydrous DCM.

  • Add trichloroisocyanuric acid (TCCA, 1.1 eq).

  • In a separate dry flask, dissolve XtalFluor-E (2.0 eq) in anhydrous DCM.

  • Slowly add the XtalFluor-E solution to the xanthate/TCCA mixture at room temperature.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a stirred, saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield 3-Formyl-5-(trifluoromethoxy)toluene.

Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₉H₇F₃O₂
Molecular Weight 204.15 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point Estimated 200-220 °C (at atmospheric pressure)
Solubility Soluble in common organic solvents (DCM, CHCl₃, EtOAc, Acetone)

Predicted Characterization Data

The following data are predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, 500 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.95Singlet (s)1HAldehydic H (-CHO)
~7.60Singlet (s)1HAromatic H (H-4)
~7.52Singlet (s)1HAromatic H (H-2)
~7.25Singlet (s)1HAromatic H (H-6)
~2.45Singlet (s)3HMethyl H (-CH₃)
¹³C NMR (Predicted, 125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity (from ¹⁹F coupling) Assignment
~191.5sAldehydic C (C=O)
~150.0q, J ≈ 2 HzAromatic C (C-5, attached to -OCF₃)
~140.5sAromatic C (C-1, attached to -CH₃)
~138.0sAromatic C (C-3, attached to -CHO)
~128.5sAromatic C (H-C4)
~122.0sAromatic C (H-C6)
~120.8q, J ≈ 257 HzTrifluoromethoxy C (-OCF₃)
~118.0sAromatic C (H-C2)
~21.5sMethyl C (-CH₃)
¹⁹F NMR (Predicted, 470 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Assignment
~ -58.5Singlet (s)-OCF₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Vibrational Mode
~2830, ~2730Medium, SharpC-H Stretch (Aldehyde)
~3050MediumC-H Stretch (Aromatic)
~2925MediumC-H Stretch (Methyl)
~1705Strong, SharpC=O Stretch (Aromatic Aldehyde)
~1600, ~1470Medium-StrongC=C Stretch (Aromatic Ring)
~1260, ~1210, ~1170Very StrongC-F Stretch (-OCF₃)
~1150StrongC-O Stretch (Aryl Ether)
Mass Spectrometry (MS)
m/z Relative Intensity Proposed Fragment
204High[M]⁺ (Molecular Ion)
203High[M-H]⁺
175Medium[M-CHO]⁺
135Medium[M-CF₃]⁺
107Medium[M-OCF₃]⁺

Characterization Workflow

A systematic workflow is essential to confirm the identity and purity of the synthesized 3-Formyl-5-(trifluoromethoxy)toluene.

Characterization_Workflow Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_confirmation Confirmation synthesis Crude Product after Workup purification Column Chromatography synthesis->purification tlc TLC/GC-MS (Purity Check) purification->tlc Purified Fractions nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) tlc->nmr ir IR Spectroscopy nmr->ir ms High-Resolution MS ir->ms confirmation Structure & Purity Confirmed ms->confirmation Data Correlation

Caption: General workflow for the characterization of the target compound.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of 3-Formyl-5-(trifluoromethoxy)toluene. The proposed two-step synthesis, starting from 3-hydroxy-5-methylbenzaldehyde, offers a plausible and regioselective route to this novel compound. The predicted spectroscopic data, summarized in structured tables, provide a benchmark for researchers aiming to synthesize and identify this molecule. The successful execution of this synthesis would provide a valuable new building block for the development of advanced materials and novel therapeutic agents.

References

The Trifluoromethoxy Group: A Comprehensive Technical Guide on its Electronic Effects on Benzaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethoxy (-OCF₃) group is a unique and increasingly important substituent in medicinal chemistry and materials science. Its powerful electron-withdrawing nature significantly alters the electronic properties of aromatic systems, thereby influencing their reactivity and biological activity. This technical guide provides an in-depth analysis of the electronic effects of the trifluoromethoxy group on the reactivity of benzaldehyde, a fundamental scaffold in organic synthesis. Through a comprehensive review of spectroscopic data, Hammett constants, and reaction kinetics, this document elucidates the profound impact of -OCF₃ substitution on the electrophilicity of the carbonyl carbon and its susceptibility to nucleophilic attack. Detailed experimental protocols for comparative kinetic studies are provided, alongside a discussion of the implications for drug design, with a focus on the Hedgehog signaling pathway.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery and development. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention due to its distinct electronic properties, which differ from those of the more commonly studied trifluoromethyl (-CF₃) group. The -OCF₃ group is strongly electron-withdrawing, primarily through a powerful inductive effect (-I), and also exhibits weak π-donating capabilities. This combination of effects modulates the electron density of the aromatic ring and its substituents, leading to significant changes in molecular properties such as lipophilicity, metabolic stability, and receptor binding affinity.

Benzaldehyde, a simple aromatic aldehyde, serves as an excellent model system to probe the electronic influence of the trifluoromethoxy group. The reactivity of the aldehyde's carbonyl group is highly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, a fundamental reaction in many synthetic and biological processes. Understanding the quantitative impact of the -OCF₃ group on benzaldehyde reactivity is therefore crucial for the rational design of novel therapeutics and functional materials.

This guide will provide a detailed examination of the electronic effects of the trifluoromethoxy group on benzaldehyde reactivity, with a focus on quantitative data, experimental methodologies, and implications for drug development.

Electronic Properties of the Trifluoromethoxy Group

The electronic character of the trifluoromethoxy group is dominated by the high electronegativity of the three fluorine atoms. This results in a strong inductive electron withdrawal (-I effect) from the attached oxygen atom and, subsequently, from the aromatic ring. This effect is quantified by the Hammett substituent constant (σ), which is a measure of the electronic effect of a substituent on the reactivity of a reaction center.

Table 1: Hammett Substituent Constants (σ)

Substituent σ_meta_ σ_para_
H 0.00 0.00
-OCH₃ 0.12 -0.27
-CF₃ 0.43 0.54

| -OCF₃ | 0.39 [1] | 0.36 [1] |

As shown in Table 1, the Hammett constants for the trifluoromethoxy group are positive for both the meta and para positions, indicating its electron-withdrawing nature. Notably, the σₚ value for -OCF₃ is significantly less positive than that of -CF₃, suggesting a weaker overall electron-withdrawing effect from the para position. This is attributed to the lone pairs on the oxygen atom of the -OCF₃ group, which can participate in resonance and donate electron density to the aromatic ring (+R effect), partially counteracting the strong inductive withdrawal. In contrast, the -CF₃ group is purely electron-withdrawing through induction and hyperconjugation. The meta position is less affected by resonance, and thus the σₘ values for -OCF₃ and -CF₃ are more comparable.

Spectroscopic Analysis

The electronic perturbations induced by the trifluoromethoxy group are readily observable through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The electron-withdrawing nature of the -OCF₃ group deshields the protons on the benzaldehyde scaffold. This is most evident in the chemical shift of the aldehydic proton.

¹³C NMR: The carbonyl carbon is particularly sensitive to the electronic effects of the substituents. An electron-withdrawing group increases the electrophilicity of the carbonyl carbon, resulting in a downfield shift in the ¹³C NMR spectrum.

Table 2: Comparative NMR Spectroscopic Data for Substituted Benzaldehydes

Compound Aldehyde ¹H (ppm) Carbonyl ¹³C (ppm)
Benzaldehyde ~9.99 ~192.4
m-Trifluoromethoxybenzaldehyde >9.99 (estimated) >192.4 (estimated)

| p-Trifluoromethoxybenzaldehyde | >9.99 (estimated) | >192.4 (estimated) |

Note: Precise experimental values for trifluoromethoxy-substituted benzaldehydes can vary depending on the solvent and other experimental conditions. The trends indicated are based on the established electronic effects of the substituents.

Infrared (IR) Spectroscopy

The position of the carbonyl stretching frequency (ν_C=O_) in the IR spectrum is also indicative of the electronic environment of the carbonyl group. Electron-withdrawing substituents increase the force constant of the C=O bond, leading to a higher stretching frequency.

Table 3: Comparative IR Spectroscopic Data for Substituted Benzaldehydes

Compound Carbonyl Stretch (ν_C=O_) (cm⁻¹)
Benzaldehyde ~1703
m-Trifluoromethoxybenzaldehyde >1703 (estimated)

| p-Trifluoromethoxybenzaldehyde | >1703 (estimated) |

Note: The exact frequency can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution).

Reactivity in Nucleophilic Addition Reactions

The primary consequence of the electron-withdrawing nature of the trifluoromethoxy group on benzaldehyde is an enhancement of its reactivity towards nucleophiles. The increased partial positive charge on the carbonyl carbon makes it a more potent electrophile.

A classic example of a nucleophilic addition reaction is the formation of a cyanohydrin from the reaction of an aldehyde with hydrogen cyanide. The rate of this reaction is highly sensitive to the electronic nature of the substituents on the aromatic ring.

Logical Relationship of Substituent Effects on Reactivity

G substituent Substituent on Benzaldehyde ewg Electron-Withdrawing Group (-OCF₃) substituent->ewg e.g. edg Electron-Donating Group (-OCH₃) substituent->edg e.g. carbonyl_c Carbonyl Carbon Electrophilicity ewg->carbonyl_c Increases edg->carbonyl_c Decreases reactivity Reactivity towards Nucleophilic Addition carbonyl_c->reactivity Directly Proportional G reagents Prepare Stock Solutions: - Substituted Benzaldehyde in Ethanol - KCN in Buffer (pH ~9-10) - Buffer Solution mixing Rapidly Mix Aldehyde and KCN solutions in a Quartz Cuvette reagents->mixing thermostat Thermostat Cuvette Holder in Spectrophotometer (e.g., 25°C) thermostat->mixing measurement Record Absorbance vs. Time at λ_max of Aldehyde mixing->measurement analysis Plot ln(Absorbance) vs. Time to obtain pseudo-first-order rate constant (k_obs) measurement->analysis k2 Plot k_obs vs. [KCN] to determine the second-order rate constant (k₂) analysis->k2 G cluster_off Hh Pathway OFF cluster_on Hh Pathway ON Hh Hedgehog (Hh) Ligand PTCH1 Patched1 (PTCH1) Receptor Hh->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Transcription Factors SUFU->GLI Inhibits TargetGenes Target Gene Expression GLI->TargetGenes Activates Inhibitor Small Molecule Inhibitor (e.g., -OCF₃ derivative) Inhibitor->SMO Binds and Inhibits

References

A Technical Guide to the Reactivity of Trifluoromethoxy-Substituted Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF₃) group into aromatic systems has become a powerful strategy in medicinal chemistry and materials science. This substituent imparts unique electronic properties and can significantly influence the reactivity of other functional groups on the aromatic ring. This technical guide provides an in-depth exploration of the reactivity of trifluoromethoxy-substituted aromatic aldehydes, offering valuable insights for researchers engaged in the synthesis and development of novel chemical entities.

Core Concepts: The Influence of the Trifluoromethoxy Group

The trifluoromethoxy group is a moderate electron-withdrawing substituent, a characteristic that profoundly impacts the reactivity of the aromatic aldehyde. This electronic influence enhances the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack. Consequently, trifluoromethoxy-substituted aromatic aldehydes are excellent substrates for a variety of chemical transformations, including nucleophilic additions, reductive aminations, and classic condensation reactions.[1]

Beyond its electronic effects, the trifluoromethoxy group can also enhance the thermal stability and chemical resistance of molecules, making it a desirable feature in the design of robust materials such as polymers and liquid crystals.[1]

Key Reactions and Reactivity Profile

Trifluoromethoxy-substituted aromatic aldehydes participate in a wide range of organic reactions. The following sections detail the reactivity of these compounds in several key transformations, supported by quantitative data where available.

Nucleophilic Addition Reactions

The electron-withdrawing nature of the trifluoromethoxy group activates the aldehyde's carbonyl group, facilitating nucleophilic attack. This heightened reactivity is particularly evident in reactions with organometallic reagents.

Grignard Reactions: The addition of Grignard reagents to trifluoromethoxy-substituted benzaldehydes proceeds readily to form secondary alcohols. The general mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide during workup.[2]

Condensation Reactions

Trifluoromethoxy-substituted aromatic aldehydes are valuable substrates for various condensation reactions, which are fundamental for the construction of complex molecular architectures.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound. For example, the reaction of 3-(trifluoromethyl)benzaldehyde with malononitrile, often catalyzed by a base, efficiently yields 2-(3-(trifluoromethyl)benzylidene)malononitrile.[2] These reactions are typically conducted under mild conditions.[2]

Aldol Condensation: In crossed aldol condensations, trifluoromethoxy-substituted benzaldehydes react with ketones in the presence of a base to form α,β-unsaturated ketones, commonly known as chalcones. These reactions proceed in high yield because the benzaldehyde derivative, lacking an α-hydrogen, cannot undergo self-condensation.[3]

Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. Trifluoromethoxy-substituted benzaldehydes react with phosphorus ylides to produce substituted stilbenes. The stereochemical outcome of the reaction can be influenced by the nature of the ylide used.[4]

Perkin Reaction: This reaction is employed to synthesize cinnamic acids from aromatic aldehydes and an acid anhydride in the presence of an alkali salt of the acid.[5] While specific examples with trifluoromethoxy-substituted benzaldehydes are less common in readily available literature, the general applicability to aromatic aldehydes suggests their potential as substrates in this transformation.[5][6]

Redox Reactions

Reduction: The aldehyde functional group in trifluoromethoxy-substituted aromatic aldehydes can be readily reduced to a primary alcohol. A common and mild reducing agent for this transformation is sodium borohydride (NaBH₄).[7][8]

Oxidation and the Cannizzaro Reaction: Aromatic aldehydes that lack α-hydrogens, such as trifluoromethoxy-substituted benzaldehydes, can undergo the Cannizzaro reaction in the presence of a strong base. This disproportionation reaction results in the formation of a primary alcohol and a carboxylic acid.[9] For instance, treatment of benzaldehyde with potassium hydroxide yields benzyl alcohol and potassium benzoate.[9]

Quantitative Data Summary

The following tables summarize key physical and spectroscopic data for representative trifluoromethoxy-substituted aromatic aldehydes.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C/mmHg)Density (g/mL at 25°C)Refractive Index (n20/D)
2-(Trifluoromethoxy)benzaldehyde94651-33-9C₈H₅F₃O₂190.1277/201.3321.459
3-(Trifluoromethoxy)benzaldehyde52771-21-8C₈H₅F₃O₂190.1283-86/241.331.454
4-(Trifluoromethoxy)benzaldehyde659-28-9C₈H₅F₃O₂190.12---

Data sourced from commercial supplier and public database information.[9][10][11]

Experimental Protocols

General Procedure for Wittig Reaction of a Substituted Benzaldehyde

This protocol describes a general procedure for the Wittig reaction to synthesize stilbene derivatives.

Materials:

  • Substituted benzaldehyde

  • Benzyltriphenylphosphonium chloride

  • 10 M Sodium hydroxide

  • 95% Ethanol

  • Dichloromethane

  • Hexanes

  • (Carbethoxymethylene)triphenylphosphorane (for an alternative procedure)

Procedure:

  • In a 25 mL Erlenmeyer flask, combine 500 mg of the assigned substituted benzaldehyde and 500 mg of benzyltriphenylphosphonium chloride.

  • Add 5 mL of 10 M sodium hydroxide to the flask.

  • Add a stir bar and stir the mixture for 20 minutes. A precipitate will form.

  • While stirring, pre-weigh a piece of filter paper and a watch glass.

  • Heat approximately 20 mL of 95% ethanol in a beaker.

  • Filter the product using suction filtration until dry (approximately 2 minutes).

  • Weigh the crude product and record the mass.

  • Analyze the crude product by TLC as instructed.[12]

Alternative Procedure for Wittig Reaction:

  • Dissolve the chlorobenzaldehyde (50 mg) in dichloromethane (3 mL) in a dram vial with a stir vane.

  • Add 1.2 molar equivalents of (carbethoxymethylene)triphenylphosphorane portion-wise while stirring.

  • Stir at room temperature for two hours, monitoring the reaction by TLC.

  • Once complete, evaporate the dichloromethane with a stream of N₂ gas.

  • Dissolve the residue in 25% diethyl ether in hexanes (2-3 mL). A white precipitate of triphenylphosphine oxide will form.

  • Transfer the solution to a clean vial and evaporate the solvent.

  • Purify the crude product using microscale wet column chromatography.[13]

General Procedure for Knoevenagel Condensation

This protocol outlines a general method for the Knoevenagel condensation to produce unsymmetrical olefins.

Materials:

  • Aldehyde (5 mmol)

  • Substituted phenylacetonitrile (5 mmol)

  • Potassium phosphate (2 mmol)

  • Absolute ethanol (20 mL)

  • Water

Procedure:

  • Dissolve an equimolar mixture of the aldehyde (5 mmol) and a substituted phenylacetonitrile (5 mmol) in 10 mL of absolute ethanol.

  • Add this solution dropwise to a stirred solution of potassium phosphate (2 mmol) in 10 mL of absolute ethanol.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Pour the mixture into water and shake well.

  • Filter the precipitate, wash it several times with distilled water, and dry it without further purification.[14]

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate key reaction mechanisms and workflows relevant to the chemistry of trifluoromethoxy-substituted aromatic aldehydes.

Wittig_Reaction cluster_ylide Ylide Formation cluster_reaction Wittig Reaction Phosphonium_Salt R-CH₂-P⁺Ph₃ X⁻ Ylide R-CH=PPh₃ Phosphonium_Salt->Ylide Deprotonation Base Base Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Aldehyde Ar(OCF₃)-CHO Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene Ar(OCF₃)-CH=CH-R (Stilbene derivative) Oxaphosphetane->Alkene Byproduct Ph₃P=O Oxaphosphetane->Byproduct Aldol_Condensation_Workflow Start Start Dissolve_Reactants Dissolve Ar(OCF₃)-CHO and Ketone in Ethanol Start->Dissolve_Reactants Add_Base Add base to reactant solution Dissolve_Reactants->Add_Base Prepare_Base Prepare aqueous KOH solution Prepare_Base->Add_Base Stir Stir at RT Add_Base->Stir Precipitation Add ice water to induce precipitation Stir->Precipitation Filter Filter crude product Precipitation->Filter Wash Wash with cold water Filter->Wash Dry Air dry the solid product Wash->Dry Recrystallize Recrystallize from hot ethanol Dry->Recrystallize End Chalcone Product Recrystallize->End Cannizzaro_Mechanism Aldehyde1 Ar(OCF₃)-CHO Tetrahedral_Intermediate Tetrahedral Intermediate Aldehyde1->Tetrahedral_Intermediate Hydroxide ⁻OH Hydroxide->Tetrahedral_Intermediate Nucleophilic attack Hydride_Transfer Hydride Transfer Tetrahedral_Intermediate->Hydride_Transfer Aldehyde2 Ar(OCF₃)-CHO Aldehyde2->Hydride_Transfer Carboxylic_Acid Ar(OCF₃)-COOH Hydride_Transfer->Carboxylic_Acid Alkoxide Ar(OCF₃)-CH₂O⁻ Hydride_Transfer->Alkoxide Proton_Exchange Proton Exchange Carboxylic_Acid->Proton_Exchange Alkoxide->Proton_Exchange Alcohol Ar(OCF₃)-CH₂OH Proton_Exchange->Alcohol Carboxylate Ar(OCF₃)-COO⁻ Proton_Exchange->Carboxylate

References

An In-depth Technical Guide to 3-Methyl-5-(trifluoromethoxy)benzaldehyde: Safety, Handling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-Methyl-5-(trifluoromethoxy)benzaldehyde, a key chemical intermediate in various synthetic applications. The information is compiled from publicly available safety data sheets and chemical literature. This document is intended for use by trained professionals in a laboratory or industrial setting.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde. Its trifluoromethoxy and methyl groups impart unique electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science.

PropertyValue
CAS Number 1000339-55-8
Molecular Formula C₉H₇F₃O₂
Molecular Weight 204.15 g/mol
Appearance Clear, colorless liquid
Refractive Index 1.459
Storage Temperature 2-8°C

Safety and Hazard Information

GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

GHS Pictograms and Signal Word

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

Precautionary Statements

A comprehensive list of precautionary statements is provided in the table below.

TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor/physician if you feel unwell.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Handling and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Avoid breathing vapors or mist.

  • Wash hands thoroughly after handling.

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent moisture and air sensitivity.

  • Store away from heat, sparks, and open flames.

  • It is recommended to store under an inert atmosphere (e.g., nitrogen or argon).

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Combustible liquid. In a fire, hazardous decomposition products such as carbon oxides and hydrogen fluoride may be produced.

  • Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.

Experimental Protocols

Representative Protocol: Wittig Reaction

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific substrates and reaction conditions by a qualified chemist.

  • Preparation of the Wittig Reagent: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is suspended in a dry, inert solvent (e.g., anhydrous THF) under an inert atmosphere (e.g., nitrogen). A strong base (e.g., n-butyllithium or sodium hydride) is added dropwise at a low temperature (e.g., 0°C or -78°C) to generate the ylide.

  • Reaction with the Aldehyde: A solution of this compound in the same dry solvent is added dropwise to the ylide solution at the same low temperature.

  • Reaction Monitoring and Workup: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

G cluster_prep Wittig Reagent Preparation cluster_reaction Wittig Reaction cluster_workup Workup & Purification phosphonium_salt Phosphonium Salt ylide Ylide Formation phosphonium_salt->ylide in dry solvent base Strong Base base->ylide aldehyde This compound ylide->aldehyde Reacts with alkene Alkene Product aldehyde->alkene quench Quench Reaction alkene->quench extraction Extraction purification Purification

Caption: General workflow for a Wittig reaction using this compound.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the specific biological activity or signaling pathways directly associated with this compound. However, the trifluoromethoxy and benzaldehyde moieties are present in numerous compounds with known biological activities.

Derivatives of structurally similar compounds, such as 3-(trifluoromethyl)benzaldehyde, have been investigated for their potential as:

  • Antitumor agents: Some derivatives have shown activity against various cancer cell lines.

  • Anti-inflammatory agents: The trifluoromethyl group is often incorporated into non-steroidal anti-inflammatory drugs (NSAIDs).

  • Agrochemicals: Including herbicides and pesticides.

The presence of the trifluoromethoxy group can enhance metabolic stability and membrane permeability, properties that are often desirable in drug candidates. Researchers using this compound as a building block may be targeting a wide range of biological pathways depending on the final molecular structure.

G cluster_compound This compound cluster_derivatives Potential Bioactive Derivatives cluster_properties Key Structural Features compound Core Scaffold antitumor Antitumor Agents compound->antitumor Leads to anti_inflammatory Anti-inflammatory Agents compound->anti_inflammatory Leads to agrochemicals Agrochemicals compound->agrochemicals Leads to tfm Trifluoromethoxy Group tfm->compound Imparts benzaldehyde Benzaldehyde Moiety benzaldehyde->compound Provides

Caption: Logical relationship of this compound to potential bioactive derivatives.

Conclusion

This compound is a valuable research chemical with specific safety and handling requirements. While direct biological data is lacking, its structural features make it a promising starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science. Adherence to the guidelines outlined in this document is essential for its safe use in a research and development setting.

Methodological & Application

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 3-Methyl-5-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Key Applications

Substituted benzaldehydes are pivotal in the synthesis of a wide array of pharmaceutical intermediates. The trifluoromethoxy and methyl substitutions on the phenyl ring of 3-Methyl-5-(trifluoromethoxy)benzaldehyde make it a precursor for compounds targeting a range of biological pathways. Potential applications include the synthesis of:

  • Kinase Inhibitors: The benzaldehyde moiety can be incorporated into heterocyclic scaffolds common in kinase inhibitors.

  • GPCR Modulators: Amine derivatives synthesized from this aldehyde can serve as key intermediates for ligands targeting G-protein coupled receptors.

  • Ion Channel Blockers: The lipophilic nature of the trifluoromethoxy group is beneficial for compounds designed to interact with ion channels.

Representative Synthesis: Reductive Amination for the Preparation of a Secondary Amine Intermediate

Reductive amination is a cornerstone of pharmaceutical synthesis for the formation of C-N bonds. This protocol details the synthesis of a hypothetical secondary amine intermediate, N-((3-methyl-5-(trifluoromethoxy)phenyl)methyl)ethanamine, a common scaffold in drug discovery.

Experimental Protocol

Materials:

  • This compound (MW: 204.15 g/mol )

  • Ethylamine (2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (MW: 211.94 g/mol )

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate (for chromatography)

  • Hexanes (for chromatography)

Procedure:

  • To a stirred solution of this compound (1.0 g, 4.9 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere, add ethylamine (2.0 M solution in THF, 2.94 mL, 5.88 mmol, 1.2 equiv).

  • Add glacial acetic acid (0.28 mL, 4.9 mmol, 1.0 equiv) to the reaction mixture.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.56 g, 7.35 mmol, 1.5 equiv) portion-wise over 10 minutes.

  • Continue stirring the reaction mixture at room temperature for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to afford the desired product, N-((3-methyl-5-(trifluoromethoxy)phenyl)methyl)ethanamine.

Data Presentation

Table 1: Reaction Parameters and Yield for the Reductive Amination of this compound

ParameterValue
Starting MaterialThis compound
ReagentsEthylamine, Sodium triacetoxyborohydride
SolventDichloromethane
Reaction Time17 hours
TemperatureRoom Temperature
ProductN-((3-methyl-5-(trifluoromethoxy)phenyl)methyl)ethanamine
Yield85% (hypothetical)
Purity (by HPLC)>98% (hypothetical)

Table 2: Characterization Data for N-((3-methyl-5-(trifluoromethoxy)phenyl)methyl)ethanamine (Hypothetical)

AnalysisResult
¹H NMR (400 MHz, CDCl₃) δ 7.05 (s, 1H), 6.98 (s, 1H), 6.85 (s, 1H), 3.80 (s, 2H), 2.70 (q, J = 7.2 Hz, 2H), 2.35 (s, 3H), 1.15 (t, J = 7.2 Hz, 3H).
¹³C NMR (101 MHz, CDCl₃) δ 158.5 (q, J = 1.8 Hz), 141.2, 139.8, 122.8, 120.9 (q, J = 257.5 Hz), 118.5, 112.0, 53.5, 44.3, 21.5, 15.2.
Mass Spec (ESI) m/z calculated for C₁₁H₁₅F₃NO [M+H]⁺: 234.11, found: 234.12.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of the secondary amine intermediate.

experimental_workflow Experimental Workflow: Reductive Amination reagents 1. Reagents - this compound - Ethylamine - Acetic Acid - Dichloromethane imine_formation 2. Imine Formation (1 hour, RT) reagents->imine_formation reduction 3. Reduction - Sodium Triacetoxyborohydride (16 hours, RT) imine_formation->reduction workup 4. Aqueous Workup - NaHCO₃ quench - Extraction with DCM reduction->workup purification 5. Purification - Column Chromatography workup->purification product 6. Final Product N-((3-methyl-5-(trifluoromethoxy)phenyl)methyl)ethanamine purification->product

Caption: Workflow for the synthesis of a secondary amine.

Logical Relationship in Drug Discovery

The synthesized intermediate can be further elaborated to generate a library of compounds for screening against various biological targets.

logical_relationship Role of Intermediate in Drug Discovery start This compound intermediate Secondary Amine Intermediate start->intermediate Reductive Amination elaboration Further Synthetic Elaboration (e.g., Amide Coupling, Cyclization) intermediate->elaboration library Compound Library elaboration->library screening Biological Screening (e.g., Kinase Assays, GPCR Binding) library->screening hit Hit Compound Identification screening->hit

Caption: From starting material to potential drug candidates.

Conclusion

This compound is a promising starting material for the synthesis of diverse pharmaceutical intermediates. The representative protocol for reductive amination demonstrates a robust and versatile method to generate secondary amine scaffolds. These intermediates can be readily diversified, providing access to a wide range of novel compounds for drug discovery programs. The unique electronic and steric properties imparted by the methyl and trifluoromethoxy substituents make this an attractive building block for the development of next-generation therapeutics.

Application Notes and Protocols: Aldol Condensation of 3-Methyl-5-(trifluoromethoxy)benzaldehyde with Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a powerful and versatile reaction in organic synthesis for the formation of carbon-carbon bonds.[1] This method is widely employed to synthesize α,β-unsaturated ketones, commonly known as chalcones, by reacting an aromatic aldehyde with a ketone in the presence of a base or acid catalyst. Chalcones are of significant interest in medicinal chemistry and drug development due to their diverse and potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3]

The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF3) group, into the chalcone scaffold can significantly enhance their therapeutic potential. The trifluoromethoxy group is known to increase lipophilicity, metabolic stability, and binding affinity of molecules to their biological targets.[4][5] This document provides detailed application notes and experimental protocols for the aldol condensation of 3-Methyl-5-(trifluoromethoxy)benzaldehyde with various ketones to synthesize novel chalcone derivatives with potential applications in drug discovery.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the Claisen-Schmidt condensation of this compound with selected ketones. The data is compiled based on typical yields reported for similar Claisen-Schmidt reactions.[6]

Table 1: Reaction of this compound with Acyclic and Cyclic Ketones

KetoneProductCatalystSolventReaction Time (h)Yield (%)
Acetophenone(E)-1-phenyl-3-(3-methyl-5-(trifluoromethoxy)phenyl)prop-2-en-1-oneNaOHEthanol4-685-95
Cyclopentanone(2E,5E)-2,5-bis(3-methyl-5-(trifluoromethoxy)benzylidene)cyclopentan-1-oneNaOHEthanol5-890-98
Cyclohexanone(2E,6E)-2,6-bis(3-methyl-5-(trifluoromethoxy)benzylidene)cyclohexan-1-oneNaOHEthanol5-890-98

Table 2: Solvent-Free Reaction Conditions

KetoneProductCatalystReaction Time (min)Yield (%)
Acetophenone(E)-1-phenyl-3-(3-methyl-5-(trifluoromethoxy)phenyl)prop-2-en-1-oneSolid NaOH (20 mol%)10-15 (grinding)90-98
Cyclopentanone(2E,5E)-2,5-bis(3-methyl-5-(trifluoromethoxy)benzylidene)cyclopentan-1-oneSolid NaOH (20 mol%)5-10 (grinding)96-98
Cyclohexanone(2E,6E)-2,6-bis(3-methyl-5-(trifluoromethoxy)benzylidene)cyclohexan-1-oneSolid NaOH (20 mol%)5-10 (grinding)96-98

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Claisen-Schmidt Condensation

This protocol describes a standard base-catalyzed condensation in an ethanol solvent.

Materials:

  • This compound

  • Ketone (e.g., Acetophenone, Cyclopentanone, Cyclohexanone)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl, 1 M)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the corresponding ketone (1 equivalent for mono-condensation with acetophenone, 0.5 equivalents for bis-condensation with cyclic ketones) in an appropriate volume of 95% ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add an aqueous solution of NaOH (2-3 equivalents) dropwise to the reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Neutralize the mixture with 1 M HCl.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

Protocol 2: Solvent-Free Grinding Method for Claisen-Schmidt Condensation

This environmentally friendly protocol offers high yields and short reaction times.[6]

Materials:

  • This compound

  • Ketone (e.g., Acetophenone, Cyclopentanone, Cyclohexanone)

  • Solid Sodium Hydroxide (NaOH, 20 mol%)

  • Mortar and pestle

  • Hydrochloric Acid (HCl, 2 N)

  • Deionized Water

Procedure:

  • In a mortar, combine this compound (1 equivalent for acetophenone, 2 equivalents for cyclic ketones) and the ketone (1 equivalent).

  • Add solid NaOH (20 mol%) to the mixture.

  • Grind the mixture vigorously with a pestle at room temperature for the time specified in Table 2. The mixture will typically turn into a paste and then solidify.

  • Once the reaction is complete, add 2 N HCl to the mortar to neutralize the catalyst and wash the solid.

  • Transfer the solid to a beaker with deionized water and stir.

  • Collect the product by vacuum filtration and wash with ample deionized water.

  • The crude product is often of high purity, but can be further purified by recrystallization if necessary.

Visualizations

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Aldehyde This compound Chalcone Chalcone Derivative Aldehyde->Chalcone + Ketone Ketone Ketone (e.g., Acetophenone) Catalyst NaOH Solvent Ethanol or Solvent-Free

Caption: General scheme for the Claisen-Schmidt condensation.

Experimental_Workflow start Start reactants Mix Aldehyde and Ketone start->reactants conditions Add Catalyst (NaOH) (with or without solvent) reactants->conditions reaction Stir/Grind at Room Temperature conditions->reaction workup Quench with Water and Acid reaction->workup filtration Filter and Wash Solid workup->filtration purification Recrystallize Product filtration->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: Experimental workflow for chalcone synthesis.

Biological Significance and Signaling Pathways

Chalcones substituted with trifluoromethoxy groups have shown significant promise as anticancer and antimicrobial agents.[4] Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Anticancer Activity: Many chalcone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.[2] These effects are often mediated through the modulation of signaling pathways critical for cancer cell survival and proliferation. One such pathway is the PI3K/Akt/mTOR pathway , which is frequently hyperactivated in various cancers. Chalcones can inhibit this pathway, leading to decreased cell proliferation and survival. Another important target is the NF-κB signaling pathway , which plays a crucial role in inflammation and cancer. Inhibition of NF-κB by chalcones can suppress tumor growth and metastasis.

Anticancer_Signaling cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway Chalcone Trifluoromethoxy-Chalcone PI3K PI3K Chalcone->PI3K Inhibits IKK IKK Chalcone->IKK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB NF-κB IKK->NFkB Inflammation Inflammation & Tumor Growth NFkB->Inflammation

Caption: Inhibition of key cancer signaling pathways by chalcones.

Antimicrobial Activity: The precise mechanisms of the antimicrobial action of chalcones are still under investigation. However, it is believed that their α,β-unsaturated ketone moiety can act as a Michael acceptor, reacting with nucleophilic groups in essential bacterial enzymes and proteins, thereby disrupting cellular functions.[3] Furthermore, the lipophilic nature of the trifluoromethoxy group may facilitate the transport of these compounds across the bacterial cell membrane, enhancing their efficacy.[4]

Conclusion

The aldol condensation of this compound with various ketones provides an efficient route to novel chalcone derivatives. These compounds are of significant interest for drug development due to their potential anticancer and antimicrobial activities, which are likely mediated through the modulation of critical cellular signaling pathways. The protocols and data presented in this document serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and pharmacology.

References

Application Notes and Protocols for the Reductive Amination of 3-Methyl-5-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the reductive amination of 3-methyl-5-(trifluoromethoxy)benzaldehyde, a key transformation in the synthesis of various compounds of interest in pharmaceutical and materials science. The following protocols offer a selection of common and effective methods, with a focus on the widely used sodium triacetoxyborohydride (STAB) due to its mildness, selectivity, and favorable safety profile.

Introduction

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine or iminium ion.[1] This two-step, often one-pot, process is fundamental in organic synthesis for the preparation of primary, secondary, and tertiary amines.[2] The reaction involves the initial condensation of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine.[3] The choice of reducing agent is critical to selectively reduce the imine in the presence of the starting carbonyl compound.[4]

Commonly employed reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄).[1][2][3][5] Among these, NaBH(OAc)₃ has emerged as a reagent of choice for its mild reaction conditions, broad substrate scope, and reduced toxicity compared to cyanide-based reagents.[6]

Comparative Summary of Reductive Amination Procedures

The following table summarizes various reaction conditions for the reductive amination of aldehydes, which can be adapted for this compound.

Reducing AgentAmine (Exemplary)SolventAdditives/CatalystTemperatureReaction TimeTypical YieldReference(s)
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Primary or Secondary Amine1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), AcetonitrileAcetic Acid (optional, typically not needed for aldehydes)Room Temperature1 - 24 hoursHigh[7][8][9]
Sodium Cyanoborohydride (NaBH₃CN) Primary or Secondary AmineMethanol (MeOH), Ethanol (EtOH)Acetic Acid (to maintain pH 6-7), Lewis Acids (e.g., Ti(OiPr)₄, ZnCl₂)Room Temperature1 - 12 hoursGood to High[5][10][11]
Sodium Borohydride (NaBH₄) Primary AmineMethanol (MeOH)None (Stepwise: imine formation first)0 °C to Room Temperature0.5 - 3 hours (after imine formation)Good to High[3][8]
Catalytic Hydrogenation Primary or Secondary AmineMethanol (MeOH), Ethanol (EtOH)Pd/C, PtO₂, Raney NiRoom Temperature to 50 °C2 - 24 hoursVariable[1][12]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is recommended for its efficiency, mild conditions, and broad applicability.

Materials:

  • This compound

  • Amine (primary or secondary, 1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approximately 0.1-0.2 M concentration).

  • Add the desired primary or secondary amine (1.0-1.2 eq) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirred mixture. The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride

This two-step procedure is useful when the one-pot method is suboptimal or to avoid potential side reactions.

Materials:

  • This compound

  • Primary amine (1.0 equivalent)

  • Sodium borohydride (NaBH₄, 1.1-1.5 equivalents)

  • Methanol (MeOH), anhydrous

  • Dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves), optional

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Imine Formation:

    • Dissolve this compound (1.0 eq) and the primary amine (1.0 eq) in anhydrous methanol in a round-bottom flask.

    • Stir the mixture at room temperature for 1-3 hours. For less reactive amines, the addition of a dehydrating agent like anhydrous MgSO₄ can drive the equilibrium towards imine formation.[1] Monitor imine formation by TLC or NMR.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add sodium borohydride (1.1-1.5 eq) in small portions. Be cautious as hydrogen gas evolution will occur.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as indicated by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude amine by flash column chromatography.

Visualizations

Reductive_Amination_Reaction_Pathway aldehyde This compound hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal amine Primary or Secondary Amine amine->hemiaminal + imine Imine/Iminium Ion Intermediate hemiaminal->imine - H₂O imine->hemiaminal + H₂O product Substituted Amine Product imine->product water H₂O reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product Experimental_Workflow_STAB start Start dissolve 1. Dissolve Aldehyde in Anhydrous Solvent (DCE or THF) start->dissolve add_amine 2. Add Amine (1.0-1.2 eq) Stir 20-30 min @ RT dissolve->add_amine add_stab 3. Add NaBH(OAc)₃ (1.2-1.5 eq) Portion-wise add_amine->add_stab react 4. Stir 1-24h @ RT Monitor by TLC/LC-MS add_stab->react quench 5. Quench with sat. aq. NaHCO₃ react->quench extract 6. Extract with Organic Solvent quench->extract wash_dry 7. Wash with Brine, Dry (Na₂SO₄), Filter extract->wash_dry concentrate 8. Concentrate under Reduced Pressure wash_dry->concentrate purify 9. Purify by Column Chromatography concentrate->purify end End purify->end

References

Application Notes and Protocols: Knoevenagel Condensation Reactions Involving 3-Methyl-5-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Knoevenagel condensation reaction utilizing 3-Methyl-5-(trifluoromethoxy)benzaldehyde. This versatile aldehyde, featuring both a methyl and a trifluoromethoxy group, serves as a valuable building block in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the aldehyde and the properties of the resulting products.

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst. The reaction proceeds through a nucleophilic addition followed by a dehydration step, yielding an α,β-unsaturated product.

Key Applications of Knoevenagel Condensation Products

Products derived from Knoevenagel condensation reactions are key intermediates in the synthesis of a wide range of fine chemicals and pharmaceuticals. Compounds bearing trifluoromethyl and trifluoromethoxy moieties are of particular interest in drug discovery due to their enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. Potential therapeutic applications for derivatives of this compound include:

  • Anticancer Agents: Many trifluoromethyl-containing compounds have demonstrated potent anticancer activity.[1] The resulting α,β-unsaturated systems can act as Michael acceptors, interacting with biological nucleophiles in cancer cells.

  • Antifungal Agents: Benzimidazole derivatives, which can be synthesized from Knoevenagel products, have shown significant antifungal activity against various phytopathogenic fungi.[2]

  • Enzyme Inhibitors: Rhodanine derivatives, synthesized via Knoevenagel condensation, are known to inhibit various enzymes, including protein tyrosine phosphatases like PRL-3, which are implicated in cancer metastasis.[3]

Experimental Protocols

The following protocols are generalized procedures for the Knoevenagel condensation of this compound with various active methylene compounds. Researchers should optimize reaction conditions based on the specific substrate and desired product.

Protocol 1: Synthesis of (E)-2-cyano-3-(3-methyl-5-(trifluoromethoxy)phenyl)acrylonitrile using Malononitrile

This protocol describes a piperidine-catalyzed Knoevenagel condensation.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Hypothetical):

Reactant 1Reactant 2CatalystSolventReaction TimeYield (%)
This compoundMalononitrilePiperidineEthanol2-4 hours85-95
Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(3-methyl-5-(trifluoromethoxy)phenyl)acrylate using Ethyl Cyanoacetate

This protocol outlines a base-catalyzed condensation reaction.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Sodium Acetate

  • Glacial Acetic Acid

  • Ethanol

  • Water

Procedure:

  • To a stirred solution of this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol, add a solution of sodium acetate in glacial acetic acid.

  • Reflux the reaction mixture and monitor by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure product.

Quantitative Data (Hypothetical):

Reactant 1Reactant 2CatalystSolventReaction TimeYield (%)
This compoundEthyl cyanoacetateSodium AcetateAcetic Acid/Ethanol6-8 hours75-85
Protocol 3: Synthesis of 5-((3-methyl-5-(trifluoromethoxy)phenyl)methylene)rhodanine derivatives

This protocol describes the synthesis of rhodanine derivatives which are known for their biological activities.[3][4][5]

Materials:

  • This compound

  • Rhodanine-3-acetic acid

  • Anhydrous Sodium Acetate

  • Glacial Acetic Acid

Procedure:

  • A mixture of this compound (1.0 eq), rhodanine-3-acetic acid (1.0 eq), and anhydrous sodium acetate (2.0 eq) in glacial acetic acid is heated to reflux.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • After cooling, the reaction mixture is poured into cold water.

  • The resulting precipitate is filtered, washed with water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from a suitable solvent like acetic acid or an ethanol/DMF mixture.

Quantitative Data (Hypothetical):

Reactant 1Reactant 2CatalystSolventReaction TimeYield (%)
This compoundRhodanine-3-acetic acidAnhydrous Sodium AcetateGlacial Acetic Acid4-6 hours80-90

Visualizations

Knoevenagel Condensation Workflow

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_conditions Conditions cluster_process Workup & Purification cluster_product Product aldehyde This compound reaction Knoevenagel Condensation aldehyde->reaction methylene Active Methylene Compound methylene->reaction workup Aqueous Workup reaction->workup catalyst Base Catalyst (e.g., Piperidine, NaOAc) catalyst->reaction solvent Solvent (e.g., Ethanol, Acetic Acid) solvent->reaction purification Recrystallization / Chromatography workup->purification product α,β-Unsaturated Product purification->product

Caption: General workflow for the Knoevenagel condensation.

Potential Signaling Pathway Inhibition by Knoevenagel Products

The following diagram illustrates a hypothetical signaling pathway that could be targeted by Knoevenagel condensation products derived from this compound, based on the known activities of structurally related compounds. For instance, many kinase inhibitors and compounds that induce apoptosis are developed from such scaffolds.

Signaling_Pathway_Inhibition cluster_pathway Cancer Cell Proliferation Pathway cluster_inhibitor Inhibitory Action GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., HER2) GF->RTK Activates PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Knoevenagel Product (e.g., Rhodanine Derivative) Inhibitor->RTK Inhibits Inhibitor->PI3K Inhibits

Caption: Potential inhibition of a cancer cell signaling pathway.

References

The Role of 3-Methyl-5-(trifluoromethoxy)benzaldehyde in Medicinal Chemistry: Application Notes for the Synthesis of Voltage-Gated Sodium Channel (Nav1.7) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-5-(trifluoromethoxy)benzaldehyde has emerged as a valuable building block in medicinal chemistry, particularly in the development of potent and selective inhibitors of the voltage-gated sodium channel Nav1.7. The unique substitution pattern of this aromatic aldehyde, featuring both a methyl and a trifluoromethoxy group, allows for the fine-tuning of physicochemical properties critical for drug efficacy. The trifluoromethoxy group, a bioisostere of a methoxy group, enhances metabolic stability and membrane permeability, while the methyl group can provide additional hydrophobic interactions within the target protein's binding site. This combination makes this compound an attractive starting material for the synthesis of novel therapeutics targeting Nav1.7, a genetically validated target for the treatment of pain.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazole-based Nav1.7 inhibitors, based on methodologies disclosed in patent literature.

Application Notes: A Building Block for Potent Nav1.7 Inhibitors

The primary application of this compound in medicinal chemistry, as demonstrated in recent patent literature, is in the synthesis of pyrazole derivatives that act as inhibitors of the voltage-gated sodium channel Nav1.7. These channels are crucial for the propagation of action potentials in sensory neurons and have been identified as a key target for the development of novel analgesics.

The synthesis of these inhibitors typically involves a multi-step sequence where the aldehyde functionality of this compound is utilized to construct a key intermediate, which is then further elaborated to yield the final bioactive compounds. The trifluoromethoxy and methyl-substituted phenyl ring introduced by this building block often forms a critical part of the pharmacophore, interacting with key residues in the Nav1.7 channel protein.

Quantitative Data Summary

The following table summarizes the in vitro biological activity of representative pyrazole derivatives synthesized using this compound as a key building block. The data presented are IC50 values, which represent the concentration of the compound required to inhibit 50% of the Nav1.7 channel activity.

Compound IDStructureNav1.7 IC50 (µM)
Compound 1 1-(4-(3-(3-methyl-5-(trifluoromethoxy)phenyl)-1H-pyrazol-1-yl)phenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea0.01-0.1
Compound 2 N-(4-(3-(3-methyl-5-(trifluoromethoxy)phenyl)-1H-pyrazol-1-yl)phenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide0.1-1.0

Experimental Protocols

The following protocols describe the synthesis of pyrazole-based Nav1.7 inhibitors using this compound.

Protocol 1: Synthesis of 1-(3-(3-methyl-5-(trifluoromethoxy)phenyl)-1H-pyrazol-1-yl)-4-nitrobenzene (Intermediate)

This protocol outlines the initial step of reacting this compound to form a key pyrazole intermediate.

Materials:

  • This compound

  • (4-nitrophenyl)hydrazine hydrochloride

  • Ethanol

  • Triethylamine

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add (4-nitrophenyl)hydrazine hydrochloride (1.0 eq).

  • Add triethylamine (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 1-(3-(3-methyl-5-(trifluoromethoxy)phenyl)-1H-pyrazol-1-yl)-4-nitrobenzene.

Protocol 2: Synthesis of 1-(4-(3-(3-methyl-5-(trifluoromethoxy)phenyl)-1H-pyrazol-1-yl)phenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea (Compound 1)

This protocol describes the subsequent steps to convert the intermediate into the final active compound.

Materials:

  • 1-(3-(3-methyl-5-(trifluoromethoxy)phenyl)-1H-pyrazol-1-yl)-4-nitrobenzene

  • Iron powder

  • Ammonium chloride

  • Ethanol/Water mixture

  • 1,3,5-trimethyl-1H-pyrazol-4-yl isocyanate

  • Dichloromethane (DCM)

Procedure:

Step A: Reduction of the Nitro Group

  • Suspend 1-(3-(3-methyl-5-(trifluoromethoxy)phenyl)-1H-pyrazol-1-yl)-4-nitrobenzene (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • After completion, filter the hot reaction mixture through a pad of celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(3-(3-methyl-5-(trifluoromethoxy)phenyl)-1H-pyrazol-1-yl)aniline.

Step B: Urea Formation

  • Dissolve the crude aniline from Step A (1.0 eq) in dichloromethane (DCM).

  • Add a solution of 1,3,5-trimethyl-1H-pyrazol-4-yl isocyanate (1.0 eq) in DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture.

  • Purify the residue by column chromatography on silica gel to afford the final product, 1-(4-(3-(3-methyl-5-(trifluoromethoxy)phenyl)-1H-pyrazol-1-yl)phenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea.

Visualizations

Synthetic_Workflow A This compound C Pyrazole Formation (EtOH, Et3N, Reflux) A->C B (4-nitrophenyl)hydrazine HCl B->C D 1-(3-(3-methyl-5-(trifluoromethoxy)phenyl) -1H-pyrazol-1-yl)-4-nitrobenzene C->D E Reduction (Fe, NH4Cl, EtOH/H2O, Reflux) D->E F 4-(3-(3-methyl-5-(trifluoromethoxy)phenyl) -1H-pyrazol-1-yl)aniline E->F H Urea Formation (DCM) F->H G 1,3,5-trimethyl-1H-pyrazol-4-yl isocyanate G->H I Final Product (Compound 1) H->I

Caption: Synthetic workflow for the preparation of a pyrazole-based Nav1.7 inhibitor.

Pain_Signaling_Pathway cluster_Nociceptor Nociceptive Neuron Painful_Stimulus Painful Stimulus Nav1_7 Nav1.7 Channel Painful_Stimulus->Nav1_7 Activates Depolarization Membrane Depolarization Nav1_7->Depolarization Na+ Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Spinal_Cord Spinal Cord Action_Potential->Spinal_Cord Signal Propagation Brain Brain (Pain Perception) Spinal_Cord->Brain Inhibitor Pyrazole Inhibitor (e.g., Compound 1) Inhibitor->Nav1_7 Blocks

Caption: Role of Nav1.7 in pain signaling and its inhibition by pyrazole derivatives.

Application Notes & Protocols for the Development of Novel Bioactive Compounds Using 3-Methyl-5-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 3-Methyl-5-(trifluoromethoxy)benzaldehyde as a versatile starting material for the synthesis of novel bioactive compounds. The protocols detailed below offer a starting point for the development of new chemical entities with potential therapeutic applications. The trifluoromethoxy group is a key structural motif in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Introduction to this compound in Drug Discovery

This compound is a valuable building block for the synthesis of a diverse range of molecular scaffolds. The presence of both a methyl and a trifluoromethoxy group on the aromatic ring offers unique electronic and steric properties that can be exploited in drug design. The aldehyde functionality serves as a versatile handle for various chemical transformations, including condensations, reductive aminations, and multicomponent reactions, enabling the construction of complex molecular architectures.

Application: Synthesis of Novel Semicarbazone Derivatives as Potential Butyrylcholinesterase (BChE) Inhibitors

This section outlines the synthesis and evaluation of a novel semicarbazone derivative, N-(3-methyl-5-(trifluoromethoxy)benzylidene)hydrazine-1-carboxamide (MTB-SC) , as a potential inhibitor of butyrylcholinesterase (BChE). Elevated BChE activity is implicated in the progression of neurodegenerative diseases such as Alzheimer's disease, making it a relevant therapeutic target. The synthesis involves a straightforward condensation reaction between this compound and semicarbazide hydrochloride.

Proposed Synthetic Scheme

The synthesis of MTB-SC is a one-step process as depicted in the workflow below.

G A This compound C Stirring in Ethanol/Water A->C B Semicarbazide HCl, Sodium Acetate B->C D Precipitation & Filtration C->D E MTB-SC Product D->E G cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Pyrimidine Synthesis A This compound C NaOH, Ethanol A->C B Acetophenone B->C D Chalcone Intermediate C->D F NaOEt, Ethanol D->F E Guanidine HCl E->F G Pyrimidine Derivative F->G G A Acetylcholine B BChE A->B Hydrolysis E Cholinergic Receptors A->E Binding C Choline + Acetate B->C D MTB-SC (Inhibitor) D->B Inhibition F Neuronal Signaling E->F

Application of 3-Methyl-5-(trifluoromethoxy)benzaldehyde in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the applications of 3-Methyl-5-(trifluoromethoxy)benzaldehyde (CAS No. 1000339-55-8) in materials science is limited. The following application notes and protocols are based on the known reactivity of benzaldehyde derivatives and the established effects of trifluoromethoxy and methyl functional groups on material properties, drawing parallels from structurally similar compounds such as 3-(trifluoromethyl)benzaldehyde and 3-(trifluoromethoxy)benzaldehyde. These are intended to serve as a directional guide for researchers.

Introduction

This compound is an aromatic aldehyde containing both a methyl (-CH₃) and a trifluoromethoxy (-OCF₃) group. These functional groups are known to impart unique properties to materials. The trifluoromethoxy group is strongly electron-withdrawing and is known to enhance thermal stability, chemical resistance, and hydrophobicity, while also lowering the dielectric constant and refractive index of polymers. The methyl group can influence solubility and molecular packing. The aldehyde functionality serves as a versatile reactive handle for polymerization and molecular synthesis.

Potential applications in materials science are anticipated in the development of:

  • High-performance polymers (e.g., polyimides, polyesters) for electronics and aerospace.

  • Organic electronic materials, such as components for Organic Light Emitting Diodes (OLEDs).

  • Liquid crystals.

  • Specialty coatings and adhesives with enhanced durability.

Application Notes

The incorporation of this compound into polymer backbones, either as a monomer or a modifying agent, is expected to yield materials with enhanced properties. The trifluoromethoxy group is particularly valuable for creating polymers with low dielectric constants, which are crucial for microelectronics applications to reduce signal delay and cross-talk.

Expected Impact on Polymer Properties:

PropertyExpected Influence of this compoundRationale
Thermal Stability IncreasedThe strong C-F bonds in the -OCF₃ group contribute to higher decomposition temperatures.
Dielectric Constant DecreasedThe fluorine content lowers the polarizability of the polymer chains.
Solubility Potentially ImprovedThe methyl group can disrupt polymer chain packing, leading to better solubility in organic solvents.
Moisture Absorption DecreasedThe hydrophobic nature of the trifluoromethoxy group repels water.
Chemical Resistance EnhancedThe electron-withdrawing nature of the -OCF₃ group can protect the polymer backbone from chemical attack.

In the field of organic electronics, tailored molecular design is key. This compound can be used as a building block for the synthesis of novel host materials, charge-transport materials, or emissive compounds for OLEDs. The trifluoromethoxy group can be used to tune the electronic properties (e.g., HOMO/LUMO levels) of the final molecule.

Logical Relationship of Molecular Structure to Material Properties:

G cluster_groups Functional Groups cluster_properties Influence on Material Properties Molecule This compound Aldehyde Aldehyde Group (-CHO) TFM Trifluoromethoxy Group (-OCF3) Methyl Methyl Group (-CH3) Reactivity Reactive site for polymerization and functionalization Aldehyde->Reactivity Provides Electronic - Electron-withdrawing - Lowers HOMO/LUMO levels - Enhances thermal stability - Increases hydrophobicity - Lowers dielectric constant TFM->Electronic Imparts Solubility - Improves solubility - Influences morphology Methyl->Solubility Affects

Caption: Influence of functional groups on material properties.

Experimental Protocols

This protocol describes a potential pathway for synthesizing a polyimide using this compound to introduce the trifluoromethoxy group. This would typically involve converting the benzaldehyde to a diamine monomer first.

Workflow for Polyimide Synthesis:

G start Start: this compound step1 Step 1: Conversion to Diamine (e.g., via oxime formation and reduction) start->step1 step2 Step 2: Polycondensation with a dianhydride (e.g., PMDA) step1->step2 step3 Step 3: Formation of Poly(amic acid) step2->step3 step4 Step 4: Thermal or Chemical Imidization step3->step4 end Final Product: Trifluoromethoxy-containing Polyimide step4->end

Caption: Workflow for a hypothetical polyimide synthesis.

Materials:

  • Diamine derivative of this compound

  • Pyromellitic dianhydride (PMDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • Monomer Preparation: In a flame-dried, three-neck flask equipped with a mechanical stirrer and an argon inlet, dissolve the diamine monomer in anhydrous NMP.

  • Polycondensation: Cool the solution to 0°C in an ice bath. Slowly add an equimolar amount of PMDA powder to the stirred solution under a positive pressure of argon.

  • Poly(amic acid) Formation: Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours. The viscosity of the solution will increase significantly, indicating the formation of the poly(amic acid).

  • Film Casting: Cast the viscous poly(amic acid) solution onto a clean glass substrate using a doctor blade.

  • Thermal Imidization: Place the cast film in a vacuum oven and cure using a staged heating program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.

  • Characterization: After cooling, the resulting polyimide film can be peeled from the substrate and characterized for its thermal, mechanical, and dielectric properties.

This protocol outlines a general procedure for synthesizing a Schiff base, which could be a component of an organic electronic material.

Materials:

  • This compound

  • Aniline or a substituted aniline derivative

  • Ethanol or Methanol

  • Catalytic amount of acetic acid

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve 1 equivalent of this compound in ethanol.

  • Addition of Amine: Add 1 equivalent of the aniline derivative to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon completion, cool the reaction mixture. The Schiff base product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: The final product should be characterized by NMR, IR spectroscopy, and mass spectrometry. Its photophysical and electrochemical properties can then be investigated to assess its suitability for organic electronic applications.

Safety Information

While specific toxicity data for this compound is not widely available, it should be handled with the standard precautions for aromatic aldehydes.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) provided by the supplier for detailed hazard information.

By leveraging the unique combination of its functional groups, this compound presents an interesting molecular building block for the creation of advanced materials with tailored properties for a range of applications. Further research is required to fully elucidate its potential and establish concrete experimental data.

Application Notes and Protocols: Synthesis of Novel Fluorinated Poly(arylene vinylene)s from 3-Methyl-5-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of a novel fluorinated poly(arylene vinylene) (PAV) derived from 3-methyl-5-(trifluoromethoxy)benzaldehyde. The incorporation of the trifluoromethoxy (-OCF3) group is of significant interest in materials science and drug development due to its ability to enhance thermal stability, metabolic resistance, and lipophilicity, while also modulating electronic properties. These characteristics make fluorinated polymers promising candidates for applications in organic electronics, advanced coatings, and as matrices for controlled drug delivery. This application note outlines a synthetic strategy via the Horner-Wadsworth-Emmons reaction, a reliable method for the formation of carbon-carbon double bonds, and provides a comprehensive experimental workflow.

Introduction

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical inertness, low surface energy, and biocompatibility, making them highly desirable for a range of advanced applications.[1] The introduction of fluorine-containing functional groups, such as the trifluoromethoxy group, into polymer backbones can significantly alter their physical, chemical, and biological characteristics.[2] Poly(arylene vinylene)s (PAVs) are a class of conjugated polymers renowned for their electroluminescent and semiconducting properties, which have been extensively utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors.[3][4][5][6]

The synthesis of PAVs can be achieved through various polymerization techniques, including the Wittig reaction, Heck coupling, Gilch polymerization, and the Horner-Wadsworth-Emmons reaction.[7][8][9] The Horner-Wadsworth-Emmons reaction offers a highly efficient and stereoselective route to vinylenes, making it a suitable choice for the polymerization of functionalized benzaldehydes.

This document details a protocol for the synthesis of a novel poly(arylene vinylene) incorporating 3-methyl-5-(trifluoromethoxy)phenylene units. The resulting polymer is expected to exhibit enhanced solubility due to the methyl group and unique optoelectronic properties conferred by the electron-withdrawing trifluoromethoxy group.

Synthesis Pathway

The proposed synthesis of the fluorinated poly(arylene vinylene) from this compound proceeds via a Horner-Wadsworth-Emmons polycondensation reaction with xylylene bis(diethylphosphonate). This reaction facilitates the formation of the vinylene linkages in the polymer backbone.

SynthesisPathway cluster_reactants Reactants cluster_conditions Reaction Conditions monomer1 This compound polymer Poly[(3-methyl-5-trifluoromethoxy)phenylene vinylene-co-phenylene vinylene] monomer1->polymer Polycondensation monomer2 Xylylene bis(diethylphosphonate) monomer2->polymer base Base (e.g., NaH, KOtBu) base->polymer solvent Solvent (e.g., Anhydrous THF) solvent->polymer

Caption: Synthetic scheme for the Horner-Wadsworth-Emmons polymerization.

Experimental Protocols

Materials
  • This compound (≥98%)

  • 1,4-Xylylene bis(diethylphosphonate) (≥98%)

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Chloroform

  • Hexanes

  • Argon (or Nitrogen) gas

  • Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks, etc.)

Experimental Workflow

The general workflow for the synthesis and characterization of the fluorinated polymer is outlined below.

ExperimentalWorkflow start Start setup Assemble and dry glassware under inert atmosphere start->setup reactants Charge flask with xylylene bis(diethylphosphonate) and anhydrous THF setup->reactants base_add Add base (NaH or KOtBu) at 0 °C reactants->base_add stir1 Stir for 30 min at 0 °C base_add->stir1 monomer_add Slowly add this compound in anhydrous THF stir1->monomer_add reaction Allow reaction to warm to room temperature and stir for 24-48 h monomer_add->reaction quench Quench reaction with methanol reaction->quench precipitate Precipitate polymer in methanol quench->precipitate filter Filter and collect crude polymer precipitate->filter purify Purify by Soxhlet extraction or reprecipitation filter->purify dry Dry polymer under vacuum purify->dry characterize Characterize the final polymer (GPC, NMR, TGA, DSC) dry->characterize end End characterize->end

Caption: General experimental workflow for the polymer synthesis.

Detailed Synthesis Protocol
  • Preparation: All glassware was oven-dried at 120 °C overnight and assembled hot under a stream of argon.

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet was charged with 1,4-xylylene bis(diethylphosphonate) (1.0 eq). Anhydrous THF was added to dissolve the phosphonate.

  • Ylide Formation: The solution was cooled to 0 °C in an ice bath. Sodium hydride (2.2 eq, 60% dispersion in oil, washed with hexanes to remove oil) or potassium tert-butoxide (2.2 eq) was added portion-wise under a positive pressure of argon. The mixture was stirred at 0 °C for 30 minutes to facilitate the formation of the ylide.

  • Monomer Addition: this compound (1.0 eq) was dissolved in anhydrous THF and added dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes.

  • Polymerization: After the addition was complete, the ice bath was removed, and the reaction mixture was allowed to warm to room temperature. The polymerization was allowed to proceed with vigorous stirring for 24 to 48 hours under an inert atmosphere. The progress of the reaction can be monitored by the increase in viscosity of the solution.

  • Work-up: The reaction was quenched by the slow addition of methanol. The resulting solution was then poured into a large excess of methanol to precipitate the crude polymer.

  • Purification: The precipitated polymer was collected by filtration and washed with methanol. Further purification was carried out by Soxhlet extraction with a suitable solvent (e.g., chloroform) or by repeated reprecipitation from a good solvent (e.g., chloroform) into a non-solvent (e.g., methanol or hexanes).

  • Drying: The purified polymer was dried in a vacuum oven at 40-50 °C until a constant weight was achieved.

Data Presentation

The following table summarizes the expected and target characterization data for the synthesized fluorinated poly(arylene vinylene). These values are based on typical results for similar polymers reported in the literature.

ParameterTarget ValueMethod
Number Average Molecular Weight (Mn)10,000 - 30,000 g/mol Gel Permeation Chromatography (GPC)
Weight Average Molecular Weight (Mw)20,000 - 60,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 2.5GPC (Mw/Mn)
Glass Transition Temperature (Tg)120 - 180 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td, 5% wt loss)> 400 °CThermogravimetric Analysis (TGA)
UV-Vis Absorption (λmax, in solution)380 - 420 nmUV-Vis Spectroscopy
Photoluminescence Emission (λem, in solution)480 - 520 nmFluorescence Spectroscopy

Applications in Drug Development and Research

The unique properties of this novel fluorinated polymer make it a promising candidate for various applications in the biomedical and pharmaceutical fields:

  • Drug Delivery: The hydrophobic nature of the polymer, enhanced by the trifluoromethoxy groups, makes it suitable for the encapsulation and controlled release of hydrophobic drugs. The polymer matrix can protect the drug from degradation and provide sustained release profiles.

  • Biomedical Imaging: The inherent fluorescence of the poly(arylene vinylene) backbone could be exploited for in vitro and in vivo imaging applications. The emission wavelength can be tuned by modifying the polymer structure.

  • Biocompatible Coatings: Fluorinated polymers are known for their low surface energy and bio-inertness. This polymer could be used as a coating for medical devices and implants to reduce biofouling and improve biocompatibility.

  • Sensors: The conjugated nature of the polymer backbone makes it sensitive to its electronic environment. This property can be harnessed to develop fluorescent sensors for the detection of specific analytes.

Conclusion

This document provides a detailed protocol for the synthesis of a novel fluorinated poly(arylene vinylene) from this compound. The described Horner-Wadsworth-Emmons polymerization is a robust and efficient method for obtaining high molecular weight polymers. The resulting material, with its unique combination of a conjugated backbone and trifluoromethoxy substituents, is expected to have significant potential in various high-performance applications, including organic electronics and advanced biomedical materials. The provided protocols and characterization targets will serve as a valuable resource for researchers and scientists working in the fields of polymer chemistry, materials science, and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 3-Methyl-5-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing chemical reactions involving 3-Methyl-5-(trifluoromethoxy)benzaldehyde. The guidance provided is based on established principles of organic chemistry and data from analogous substituted benzaldehydes. Optimization may be required for your specific reaction conditions.

Troubleshooting Guides

Low or No Product Yield

Question: I am getting a low yield or no desired product in my reaction with this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield can stem from several factors related to reactants, reaction conditions, or workup procedures. The trifluoromethoxy group is strongly electron-withdrawing, which increases the electrophilicity of the aldehyde carbonyl group but can also influence the stability of intermediates.

Troubleshooting Steps:

  • Reagent Quality:

    • Aldehyde Purity: Ensure the this compound is pure. Aldehydes can oxidize to the corresponding carboxylic acid upon prolonged exposure to air. Consider purification by distillation or chromatography if necessary.

    • Reagent/Solvent Quality: Use fresh, anhydrous solvents and reagents, especially for moisture-sensitive reactions like Wittig or Grignard reactions.

  • Reaction Conditions:

    • Temperature: The optimal temperature can vary significantly. If the reaction is sluggish, consider a modest increase in temperature. Conversely, for reactions with potential side products, lowering the temperature might improve selectivity.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Both incomplete and prolonged reaction times can lead to lower yields of the desired product.

    • Concentration: The concentration of reactants can influence reaction rates. If bimolecular reactions are slow, increasing the concentration may be beneficial.

  • Catalyst/Base/Acid:

    • Catalyst Activity: If using a catalyst, ensure it is active and has not been poisoned.

    • Base/Acid Strength: The choice and stoichiometry of the base or acid are often critical. For instance, in a Wittig reaction, the base must be strong enough to deprotonate the phosphonium salt. In reductive amination, the pH needs to be carefully controlled to facilitate both imine formation and reduction.

Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting cluster_feedback Feedback Loop Start Low or No Yield CheckReagents Verify Reagent Purity and Integrity Start->CheckReagents CheckConditions Evaluate Reaction Conditions (Temp, Time) CheckReagents->CheckConditions Reagents OK Optimize Systematically Optimize Conditions CheckReagents->Optimize Impurity Found CheckStoichiometry Confirm Stoichiometry and Reagent Equivalents CheckConditions->CheckStoichiometry Conditions OK CheckConditions->Optimize Suboptimal Workup Analyze Workup and Purification Procedure CheckStoichiometry->Workup Stoichiometry OK CheckStoichiometry->Optimize Incorrect SideReactions Investigate for Side Reactions (TLC, LC-MS) Workup->SideReactions Workup->Optimize Product Loss SideReactions->Optimize Side Reactions Identified OptimizationWorkflow Start Define Reaction: Aldehyde + Amine -> Product InitialScreen Initial Reaction Screen (e.g., NaBH(OAc)3, DCE, RT) Start->InitialScreen Analyze Analyze Outcome (Yield, Purity via TLC/LC-MS) InitialScreen->Analyze Decision Outcome Acceptable? Analyze->Decision VarySolvent Vary Solvent (THF, MeOH, etc.) Decision->VarySolvent No FinalProtocol Final Optimized Protocol Decision->FinalProtocol Yes VaryReducingAgent Vary Reducing Agent (NaBH4/acid, NaBH3CN) VarySolvent->VaryReducingAgent Optimize VaryTemp Vary Temperature (0°C to Reflux) VaryReducingAgent->VaryTemp Optimize VaryTemp->Analyze Re-evaluate

Technical Support Center: Synthesis of 3-Methyl-5-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methyl-5-(trifluoromethoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent method for synthesizing this compound is the Vilsmeier-Haack reaction.[1][2][3] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as the starting material 1-methyl-3-(trifluoromethoxy)benzene. The reaction typically employs a Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][2][4]

Q2: What are the main reagents and their roles in the Vilsmeier-Haack synthesis of this compound?

The key reagents are:

  • 1-Methyl-3-(trifluoromethoxy)benzene: The aromatic substrate that undergoes formylation.

  • N,N-Dimethylformamide (DMF): Serves as the source of the formyl group and can also be used as the solvent.[3]

  • Phosphorus oxychloride (POCl₃): Activates DMF to form the electrophilic Vilsmeier reagent (a chloroiminium salt).[1][2][4]

  • Aqueous workup (e.g., water, sodium acetate solution): Hydrolyzes the intermediate iminium salt to yield the final aldehyde product.[1][5]

Q3: What are the primary safety concerns when performing this synthesis?

The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The in situ generated Vilsmeier reagent is also moisture-sensitive. It is crucial to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching step with water or an aqueous solution is highly exothermic and must be done cautiously with adequate cooling.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture in the reagents or glassware can decompose the Vilsmeier reagent. 2. Insufficiently Reactive Substrate: While the starting material is activated, reaction conditions may not be optimal. 3. Incomplete Reaction: Reaction time or temperature may be insufficient. 4. Product Decomposition During Work-up: The aldehyde product might be sensitive to the work-up conditions.1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it promptly. 2. Consider using a larger excess of the Vilsmeier reagent or moderately increasing the reaction temperature. 3. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) might be necessary. 4. Perform the aqueous workup at low temperatures and avoid strongly acidic or basic conditions if the product is found to be sensitive.
Multiple Products Observed on TLC 1. Formation of Regioisomers: Formylation may occur at different positions on the aromatic ring. 2. Diformylation: Introduction of a second formyl group on the aromatic ring. 3. Side reactions due to impurities: Impurities in the starting material or reagents can lead to undesired products.1. Optimize the reaction temperature. Lower temperatures generally favor higher regioselectivity. The directing effects of the methyl (ortho, para-directing) and trifluoromethoxy (meta-directing, but deactivating) groups will influence the substitution pattern. 2. Use a stoichiometric amount of the Vilsmeier reagent. An excess of the reagent can promote diformylation. 3. Ensure the purity of the starting material and reagents before commencing the reaction.
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition of the starting material or product. 2. Presence of Impurities: Catalyze unwanted side reactions.1. Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and the addition of the substrate. The use of an ice bath is recommended. 2. Use purified, high-purity starting materials and anhydrous solvents.
Difficulty in Isolating the Product 1. Product is water-soluble: The product may have some solubility in the aqueous layer during extraction. 2. Emulsion formation during extraction: This can hinder efficient phase separation.1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and drive the product into the organic layer. 2. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective if available.

Experimental Protocols

Vilsmeier-Haack Formylation of 1-Methyl-3-(trifluoromethoxy)benzene

This protocol is a representative procedure adapted from general Vilsmeier-Haack reactions on substituted aromatic ethers.

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.

2. Formylation Reaction:

  • Dissolve 1-methyl-3-(trifluoromethoxy)benzene (1.0 equivalent) in a minimal amount of anhydrous DMF or a chlorinated solvent like dichloromethane.

  • Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • After the addition, the reaction mixture can be stirred at room temperature or gently heated (e.g., 50-70 °C) to drive the reaction to completion. Monitor the progress by TLC until the starting material is consumed (typically 2-6 hours).

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is approximately 7-8.[5]

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine (2 x volume of the organic phase).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or distillation under reduced pressure to afford pure this compound.

Visualizing Reaction Pathways and Troubleshooting

Main Reaction Pathway

main_reaction reagents DMF + POCl₃ vilsmeier Vilsmeier Reagent (Electrophile) reagents->vilsmeier Forms iminium_intermediate Iminium Salt Intermediate starting_material 1-Methyl-3-(trifluoromethoxy)benzene starting_material->iminium_intermediate Electrophilic Attack product This compound iminium_intermediate->product Hydrolysis hydrolysis Aqueous Work-up

Caption: Vilsmeier-Haack synthesis of the target aldehyde.

Common Side Reaction: Regioisomer Formation

side_reaction starting_material 1-Methyl-3-(trifluoromethoxy)benzene desired_product Desired Product (Formylation at C4) starting_material->desired_product Attack at C4 side_product Regioisomeric Side Product (e.g., Formylation at C2 or C6) starting_material->side_product Attack at C2/C6 vilsmeier Vilsmeier Reagent

Caption: Formation of regioisomeric side products.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Multiple Products check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_temp Verify Temperature Control (0-5 °C for reagent prep) start->check_temp check_stoichiometry Review Stoichiometry (Avoid excess reagent) start->check_stoichiometry optimize_reaction Optimize Reaction Time and Temperature check_reagents->optimize_reaction check_temp->optimize_reaction check_stoichiometry->optimize_reaction purification Improve Purification (Column Chromatography) optimize_reaction->purification success Improved Yield and Purity purification->success

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purification of 3-Methyl-5-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Methyl-5-(trifluoromethoxy)benzaldehyde by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of benzaldehyde derivatives. For compounds that may be sensitive to the acidic nature of silica, deactivating the silica gel by treatment with a base, such as triethylamine, or using an alternative stationary phase like alumina may be beneficial.

Q2: Which mobile phase (eluent) system is most effective for this purification?

A2: A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or diethyl ether is typically effective. The optimal ratio will depend on the specific impurities present. It is recommended to start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity.

Q3: What is a target Rf value to aim for during thin-layer chromatography (TLC) method development?

A3: For optimal separation, a target Rf value of 0.25-0.35 for this compound on a TLC plate is recommended.[1] This generally provides the best balance between resolution and elution time.

Q4: Is the trifluoromethoxy group stable under standard column chromatography conditions?

A4: Yes, the trifluoromethoxy group is generally stable under the conditions used for silica gel column chromatography.[2][3][4]

Q5: My aldehyde seems to be decomposing on the silica gel column. What can I do?

A5: Aldehyde decomposition on silica gel can be caused by the acidic nature of the stationary phase. To mitigate this, you can:

  • Deactivate the silica gel: Prepare a slurry of silica gel in your mobile phase and add a small amount of triethylamine (e.g., 0.1-1% v/v) to neutralize acidic sites.

  • Use an alternative stationary phase: Consider using neutral or basic alumina.

  • Work quickly: Do not let the compound remain on the column for an extended period.

Q6: I am observing co-elution of my product with an impurity. How can I improve the separation?

A6: To improve separation in cases of co-elution:

  • Optimize the mobile phase: Try a shallower gradient or isocratic elution with a solvent system that gives a larger ΔRf between your product and the impurity on TLC. Experiment with different solvent systems, for instance, substituting ethyl acetate with diethyl ether or dichloromethane.

  • Use a longer column: A longer column provides more surface area for interaction and can improve the separation of closely eluting compounds.

  • Reduce the sample load: Overloading the column can lead to band broadening and poor separation.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Problem Possible Cause Suggested Solution
Product does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexanes).
The compound may have decomposed on the column.Test the stability of your compound on a small amount of silica gel before performing a large-scale purification. Consider deactivating the silica or using an alternative stationary phase like alumina.
Product elutes too quickly (in the solvent front) The mobile phase is too polar.Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexanes).
Poor separation of product and impurities (streaking or overlapping bands) Inappropriate mobile phase.Re-evaluate the solvent system using TLC to find an eluent that provides better separation.
Column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The sample was not loaded correctly or was too dilute.Dissolve the crude product in a minimal amount of solvent and load it onto the column in a concentrated band.
Product fractions are contaminated with an unknown substance The solvents or glassware were not clean.Use high-purity solvents and ensure all glassware is thoroughly cleaned and dried before use.
"Grease" from glass joints.Use Teflon sleeves or a minimal amount of high-vacuum grease on ground glass joints.
Low recovery of the purified product The compound is partially adsorbing irreversibly to the silica gel.Consider deactivating the silica gel with triethylamine.
Some of the product may not have eluted yet.After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to check for any remaining compound.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of hexanes and ethyl acetate to find a solvent system that gives the desired Rf value (around 0.25-0.35).

  • Column Preparation:

    • Select an appropriate size glass column based on the amount of crude material to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel bed.

    • Drain the solvent until the level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in the minimum amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the mobile phase.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Isolation of Purified Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis Column_Prep Column Packing TLC->Column_Prep Sample_Loading Sample Loading Column_Prep->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis Fraction Analysis (TLC) Elution->Fraction_Analysis Isolation Solvent Evaporation Fraction_Analysis->Isolation Combine Pure Fractions Final_Product Pure Product Isolation->Final_Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Solutions Start Purification Issue Identified No_Elution No Product Elution Start->No_Elution Fast_Elution Product Elutes Too Fast Start->Fast_Elution Poor_Separation Poor Separation Start->Poor_Separation Low_Yield Low Yield Start->Low_Yield Too_Nonpolar Eluent too non-polar No_Elution->Too_Nonpolar Decomposition Decomposition on Silica No_Elution->Decomposition Too_Polar Eluent too polar Fast_Elution->Too_Polar Bad_Packing Improper Column Packing Poor_Separation->Bad_Packing Overloading Sample Overload Poor_Separation->Overloading Low_Yield->Decomposition Irreversible_Adsorption Irreversible Adsorption Low_Yield->Irreversible_Adsorption Increase_Polarity Increase Eluent Polarity Too_Nonpolar->Increase_Polarity Deactivate_Silica Deactivate Silica / Use Alumina Decomposition->Deactivate_Silica Decrease_Polarity Decrease Eluent Polarity Too_Polar->Decrease_Polarity Repack_Column Repack Column Bad_Packing->Repack_Column Reduce_Load Reduce Sample Load Overloading->Reduce_Load Irreversible_Adsorption->Deactivate_Silica Flush_Column Flush with Polar Solvent Irreversible_Adsorption->Flush_Column

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Scale-Up Synthesis of 3-Methyl-5-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Methyl-5-(trifluoromethoxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This involves the formylation of 1-methyl-3-(trifluoromethoxy)benzene using a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Q2: What are the primary safety concerns when scaling up this synthesis?

The Vilsmeier-Haack reaction presents specific thermal hazards. The formation of the Vilsmeier reagent is an exothermic process, and the reagent itself can be thermally unstable, potentially leading to a runaway reaction.[1][2] Phosphorus oxychloride is corrosive, toxic upon inhalation, and reacts violently with water.[3][4][5][6] DMF is a liver toxin, and appropriate personal protective equipment (PPE) and ventilation are crucial.[7] A thorough risk assessment and implementation of appropriate engineering controls are essential for a safe scale-up.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product.[8] This allows for timely quenching of the reaction to prevent the formation of byproducts.

Q4: What are the typical byproducts in this synthesis?

Common byproducts can include di- or tri-formylated products due to over-formylation, especially with highly activated aromatic substrates.[8] Other potential byproducts can arise from incomplete reaction or side reactions involving the reactive intermediates.

Q5: What purification methods are recommended for the final product at a larger scale?

While column chromatography is suitable for small-scale purification, it can be challenging and costly for larger quantities.[9] Developing efficient recrystallization protocols is often the preferred method for purification at scale. Distillation under reduced pressure is another viable option for purifying the final aldehyde.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive or poor-quality reagents (POCl₃, DMF).2. Insufficient reaction temperature or time.3. Inefficient mixing at a larger scale.4. Low reactivity of the substrate.1. Use fresh, high-purity reagents. Ensure DMF is anhydrous.2. Gradually increase the reaction temperature and monitor progress by TLC/HPLC. Extend the reaction time if necessary.[9]3. Employ overhead stirring with an appropriately designed impeller for the reactor volume to ensure uniform mixing.[9]4. Consider using a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to improve solubility and reaction rate.[8]
Formation of Multiple Byproducts (e.g., Di-formylation) 1. Incorrect stoichiometry (excess Vilsmeier reagent).2. Prolonged reaction time.3. Localized high concentrations of the Vilsmeier reagent.1. Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A 1:1 to 1.5:1 ratio is a good starting point for optimization.[8]2. Monitor the reaction closely and quench it as soon as the starting material is consumed.[8]3. Consider adding the Vilsmeier reagent dropwise to a solution of the substrate to avoid high local concentrations.[8]
Exothermic Runaway Reaction 1. Poor heat dissipation in a large reactor.2. Rapid addition of reagents.1. Use a jacketed reactor for better temperature control and monitor the internal temperature closely.[9]2. Add reagents, particularly POCl₃ to DMF, slowly and at a controlled temperature (e.g., in an ice bath).[10]
Difficult Product Isolation and Purification 1. Product precipitation issues.2. Inefficient extraction or washing.3. Difficulty in removing colored impurities.1. If the product precipitates, ensure efficient filtration and thorough washing of the solid.2. Optimize the work-up procedure, including the choice of extraction solvent and the number of washes.3. Consider treatment with activated carbon or developing a specific recrystallization protocol to remove impurities.
Inconsistent Yields at Scale 1. Inefficient heat transfer.2. Non-uniform mixing.3. Challenges in material handling and transfer.1. Utilize a reactor with a well-designed cooling/heating system.[9]2. Ensure the stirring mechanism is adequate for the reactor size to maintain a homogeneous mixture.[9]3. Develop and adhere to standardized operating procedures (SOPs) for all material transfers to ensure consistency.[9]

Experimental Protocols

Lab-Scale Vilsmeier-Haack Formylation of 1-Methyl-3-(trifluoromethoxy)benzene

Materials:

  • 1-Methyl-3-(trifluoromethoxy)benzene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath.

  • Slowly add POCl₃ (1.1 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • To this mixture, add a solution of 1-methyl-3-(trifluoromethoxy)benzene (1 equivalent) in anhydrous DCM dropwise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into a beaker of crushed ice and stir until the ice has melted.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain this compound.

Visualizations

experimental_workflow reagents 1. Reagent Preparation (POCl₃ + DMF) reaction 2. Vilsmeier-Haack Reaction (Addition of Substrate) reagents->reaction Vilsmeier Reagent workup 3. Aqueous Work-up (Quenching & Neutralization) reaction->workup Reaction Mixture extraction 4. Extraction workup->extraction purification 5. Purification (Distillation/Recrystallization) extraction->purification Crude Product product Final Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Fresh, Anhydrous) start->check_reagents check_temp Verify Reaction Temperature start->check_temp check_time Extend Reaction Time start->check_time check_mixing Ensure Efficient Mixing start->check_mixing success Improved Yield check_reagents->success increase_temp Increase Temperature check_temp->increase_temp check_time->success check_mixing->success increase_temp->success

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Transformations of 3-Methyl-5-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyl-5-(trifluoromethoxy)benzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and improve reaction times for various chemical transformations.

Understanding the Reactivity of this compound

The reactivity of this compound is significantly influenced by the strong electron-withdrawing nature of the trifluoromethoxy (-OCF₃) group. This group increases the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack. Consequently, reactions such as Knoevenagel condensations, Wittig reactions, and reductive aminations are generally expected to proceed more readily compared to benzaldehydes with electron-donating or neutral substituents. The methyl group, being weakly electron-donating, has a minor counteracting effect.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during transformations of this compound, offering potential solutions and optimization strategies.

Knoevenagel Condensation

Question 1: My Knoevenagel condensation with this compound is slow or not going to completion. How can I improve the reaction rate?

Answer: While the electron-withdrawing trifluoromethoxy group should promote this reaction, several factors can hinder its progress. Consider the following troubleshooting steps:

  • Catalyst Choice: The choice of base is crucial. While weaker bases like piperidine or pyridine are commonly used, a slightly stronger base or a co-catalyst might be necessary. For electron-deficient aldehydes, basic catalysts are generally effective. Consider using ammonium acetate or a Lewis acid catalyst to enhance the reaction rate.

  • Solvent Effects: The solvent can significantly impact reaction times. While polar aprotic solvents like ethanol or DMF are common, switching to a solvent that better solubilizes all reactants or facilitates the removal of water (a byproduct) can be beneficial. In some cases, solvent-free conditions can accelerate the reaction.

  • Water Removal: The elimination of water drives the equilibrium towards the product. Using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves can significantly improve reaction rates and yields.

  • Temperature: Gently heating the reaction mixture can increase the rate. However, be cautious of potential side reactions at higher temperatures.

Question 2: I am observing the formation of side products in my Knoevenagel condensation. What are they and how can I minimize them?

Answer: Common side products include Michael addition products (if the active methylene compound can react further with the α,β-unsaturated product) and self-condensation of the active methylene compound.

  • Stoichiometry: Use a 1:1 molar ratio of the aldehyde to the active methylene compound to minimize Michael addition.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent the formation of byproducts over extended reaction times. Lowering the temperature may also help improve selectivity.

Experimental Protocol: General Knoevenagel Condensation

This protocol provides a general starting point for the Knoevenagel condensation of this compound with an active methylene compound.

Materials:

  • This compound (1.0 mmol)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol)

  • Catalyst (e.g., piperidine, ammonium acetate) (0.1 mmol)

  • Solvent (e.g., ethanol, toluene) (10 mL)

  • Round-bottom flask equipped with a reflux condenser (and Dean-Stark trap if using toluene)

Procedure:

  • To a round-bottom flask, add this compound, the active methylene compound, and the solvent.

  • Add the catalyst to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Knoevenagel_Troubleshooting start Slow or Incomplete Knoevenagel Condensation catalyst Optimize Catalyst start->catalyst Is the catalyst appropriate? solvent Change Solvent catalyst->solvent Still slow? success Reaction Improved catalyst->success Problem solved? water_removal Improve Water Removal solvent->water_removal Still slow? solvent->success Problem solved? temperature Adjust Temperature water_removal->temperature Still slow? water_removal->success Problem solved? temperature->success Problem solved?

Optimization workflow for the Wittig reaction.
Reductive Amination

Question 5: My reductive amination reaction is producing a significant amount of the corresponding alcohol as a byproduct. How can I favor the formation of the amine?

Answer: The formation of the alcohol is due to the reduction of the aldehyde starting material. To favor the desired amine product, the imine/iminium ion intermediate must be formed efficiently and be more reactive towards the reducing agent than the aldehyde.

  • Choice of Reducing Agent: Use a reducing agent that is selective for the imine/iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason. Sodium cyanoborohydride (NaBH₃CN) is also selective but is more toxic. Stronger reducing agents like sodium borohydride (NaBH₄) can reduce both the aldehyde and the imine, so it should be added after imine formation is complete. [1]* pH Control: The formation of the imine/iminium ion is pH-dependent. The reaction is typically carried out under weakly acidic conditions (pH 4-6) to facilitate both the nucleophilic attack of the amine and the dehydration step. Adding a small amount of acetic acid can be beneficial.

  • One-Pot vs. Two-Step: For primary amines, over-alkylation to form a tertiary amine can be an issue. Performing the reaction in two steps (first forming the imine, then adding the reducing agent) can sometimes provide better control and higher yields of the desired secondary amine. [1] Question 6: The reaction with my amine is very slow. What can I do to speed it up?

Answer: The rate of reductive amination depends on the nucleophilicity of the amine and the rate of imine formation.

  • Catalyst: For less reactive amines (e.g., anilines with electron-withdrawing groups), a Lewis acid catalyst can be added to activate the aldehyde.

  • Temperature: Increasing the reaction temperature can accelerate both imine formation and reduction.

  • Concentration: Increasing the concentration of the reactants can also lead to faster reaction rates.

Experimental Protocol: One-Pot Reductive Amination

This protocol is a general procedure for the one-pot reductive amination of this compound.

Materials:

  • This compound (1.0 mmol)

  • Amine (primary or secondary) (1.1 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)

  • Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE)) (10 mL)

  • Acetic acid (optional, catalytic amount)

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve this compound and the amine in the solvent.

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture for 20-30 minutes at room temperature to allow for imine/iminium ion formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Decision Pathway for Reductive Amination

Reductive_Amination_Pathway start Starting Reductive Amination amine_type Primary or Secondary Amine? start->amine_type primary Primary Amine amine_type->primary Primary secondary Secondary Amine amine_type->secondary Secondary check_overalkylation Check for Over-alkylation primary->check_overalkylation one_pot One-Pot Procedure secondary->one_pot two_step Consider Two-Step (Imine formation first) check_overalkylation->one_pot Low risk check_overalkylation->two_step High risk

Decision pathway for selecting a reductive amination strategy.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the literature, the following tables provide representative data for analogous transformations of benzaldehydes with electron-withdrawing groups to guide your experimental design.

Table 1: Representative Conditions for Knoevenagel Condensation of Electron-Deficient Benzaldehydes

Benzaldehyde DerivativeActive MethyleneCatalystSolventTemp. (°C)Time (h)Yield (%)
4-NitrobenzaldehydeMalononitrilePiperidineEthanolReflux0.595
4-ChlorobenzaldehydeEthyl CyanoacetateBasic AluminaNone100192
3-(Trifluoromethyl)benzaldehydeMalononitrileNoneWater500.25>99

Table 2: Representative Conditions for Wittig Reaction of Electron-Deficient Benzaldehydes

Benzaldehyde DerivativePhosphonium YlideBaseSolventTemp. (°C)Time (h)Yield (%)
4-NitrobenzaldehydePh₃P=CHCO₂EtNaOEtEthanolRT285
4-ChlorobenzaldehydePh₃P=CH₂n-BuLiTHF0 to RT190
Benzaldehyde(Carbethoxymethylene) triphenylphosphoraneNoneNoneRT0.25High

Note: "High" yield indicates a qualitative report of a successful reaction without a specific percentage. [2] Table 3: Representative Conditions for Reductive Amination of Electron-Deficient Aldehydes

Aldehyde DerivativeAmineReducing AgentSolventTemp. (°C)Time (h)Yield (%)
4-NitrobenzaldehydeAnilineNaBH(OAc)₃DCERT491
4-ChlorobenzaldehydeBenzylamineNaBH₄Methanol0 to RT288
BenzaldehydeAnilineNaBH₄ / Benzoic AcidTHFReflux192

Note: DCE = 1,2-Dichloroethane [3] This technical support center is intended to be a living document and will be updated as more specific data for this compound becomes available. We encourage researchers to consult the primary literature for detailed procedures and safety information.

References

catalyst selection for cross-coupling reactions with 3-Methyl-5-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers utilizing 3-Methyl-5-(trifluoromethoxy)benzaldehyde and its derivatives in cross-coupling reactions. The content is structured to address common challenges and provide clear, actionable guidance for catalyst and condition selection.

Frequently Asked Questions (FAQs)

Q1: My starting material is this compound. Can I use it directly in a cross-coupling reaction?

A1: In most standard cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira, the reactive site is typically an aryl halide (e.g., bromo, chloro, iodo) or a triflate. The aldehyde group on your molecule is a functional group that must be tolerated by the reaction conditions. Therefore, the appropriate starting material for these reactions would be the corresponding aryl halide, such as 1-bromo-3-methyl-5-(trifluoromethoxy)benzene . The aldehyde can then be introduced before or after the coupling step, or be present on the other coupling partner.

Some specific reactions, like the Heck reaction, can directly acylate an aryl bromide using an aldehyde, but this transforms the aldehyde group itself rather than treating it as a spectator.[1][2][3]

Q2: What are the electronic properties of 1-bromo-3-methyl-5-(trifluoromethoxy)benzene and how do they affect the reaction?

A2: This substrate is considered electron-deficient. The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, and if an aldehyde is also present, it contributes to this effect. The methyl group is weakly electron-donating. This electron-deficient nature generally makes the aryl halide more reactive towards the initial oxidative addition step in the catalytic cycle, which can be favorable.[4][5]

Q3: What is a good starting point for a catalyst system for this type of substrate?

A3: For electron-deficient aryl bromides, palladium-based catalysts are standard. A highly effective system typically consists of a palladium precursor and a bulky, electron-rich phosphine ligand. Modern palladium precatalysts, which are air-stable and form the active catalytic species readily, are often preferred.[6]

  • Palladium Source: Pd(OAc)₂ (palladium(II) acetate) or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are common choices. G3 or G4 Buchwald precatalysts are also excellent options.

  • Ligand: Bulky, electron-rich monophosphine ligands from the Buchwald or Hartwig groups (e.g., XPhos, SPhos, RuPhos) are highly recommended. N-heterocyclic carbenes (NHCs) can also be very effective.[7][8]

Q4: The aldehyde group is sensitive. Which base should I choose to avoid side reactions?

A4: This is a critical consideration. Strong, nucleophilic bases can attack the aldehyde carbonyl. To minimize this risk, use a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) for reactions like Buchwald-Hartwig amination.[6] For Suzuki-Miyaura couplings, weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally effective and compatible with aldehyde groups.[9][10]

Q5: What are the most common side reactions to anticipate?

A5: Besides potential reactions involving the aldehyde, common side reactions in cross-coupling include:

  • Hydrodehalogenation: The aryl halide is reduced to an arene, removing the bromine. This can happen if β-hydride elimination competes with reductive elimination.[7]

  • Homocoupling: The boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) couples with itself. This is often an issue in Sonogashira couplings if copper co-catalysts are used without proper inert conditions, leading to Glaser coupling.[11]

  • Protodeborylation: In Suzuki reactions, the boronic acid is replaced by a hydrogen atom from a proton source (like water or alcohol), which can be a problem with certain heteroaryl boronic acids.[12]

Troubleshooting Guides

Issue: Low or No Product Yield
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure proper inert atmosphere (argon or nitrogen) to prevent catalyst oxidation. Use a precatalyst (e.g., XPhos Pd G3) that activates reliably. If using a Pd(II) source, ensure conditions are sufficient to reduce it to the active Pd(0) state.[6][13]
Inappropriate Ligand The ligand is crucial. For electron-deficient substrates, screen bulky, electron-rich phosphine ligands like XPhos, RuPhos, or SPhos.[10][12]
Incorrect Base or Solvent The base-solvent combination is key. For Suzuki, try Cs₂CO₃ in dioxane or K₃PO₄ in a toluene/water mixture. For Buchwald-Hartwig, NaOt-Bu in toluene or dioxane is a robust choice.[6][14]
Low Reaction Temperature Electron-deficient substrates may require higher temperatures (e.g., 80-120 °C) to drive the reaction to completion, particularly for the reductive elimination step. Consider using a higher-boiling solvent like dioxane or DMF.[5][15]
Issue: Formation of Significant Impurities
Potential Cause Troubleshooting Step
Hydrodehalogenation Product This suggests an issue with the final reductive elimination. A more electron-donating ligand may promote the desired C-C or C-N bond formation. Ensure the reaction is truly anhydrous if water is not part of the intended solvent system.
Homocoupling of Coupling Partner For Suzuki, ensure the purity of the boronic acid and use rigorously degassed solvents. For Sonogashira, consider a copper-free protocol or ensure strict exclusion of oxygen to prevent Glaser coupling.[11]
Aldehyde Degradation If you suspect the base is attacking the aldehyde, switch to a weaker or more sterically hindered base (e.g., from NaOt-Bu to K₃PO₄). Analyze the crude reaction mixture for byproducts like the corresponding alcohol or carboxylic acid.

Data Presentation: Recommended Starting Conditions

The following tables provide recommended starting conditions for various cross-coupling reactions with 1-bromo-3-methyl-5-(trifluoromethoxy)benzene . These are based on successful protocols for structurally similar electron-deficient aryl bromides.[5][6][10]

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterCondition ACondition B
Aryl Halide 1-bromo-3-methyl-5-(trifluoromethoxy)benzene (1.0 equiv)1-bromo-3-methyl-5-(trifluoromethoxy)benzene (1.0 equiv)
Boronic Acid Arylboronic Acid (1.2 equiv)Heteroarylboronic Acid (1.5 equiv)
Pd Source Pd(OAc)₂ (2 mol%)XPhos Pd G3 (2 mol%)
Ligand XPhos (4 mol%)(none needed)
Base K₃PO₄ (2.0 equiv)K₂CO₃ (3.0 equiv)
Solvent Toluene / H₂O (5:1)1,4-Dioxane
Temperature 100 °C110 °C

Table 2: Buchwald-Hartwig Amination Conditions

ParameterPrimary/Secondary Aliphatic AminePrimary/Secondary Aryl Amine
Aryl Halide 1-bromo-3-methyl-5-(trifluoromethoxy)benzene (1.0 equiv)1-bromo-3-methyl-5-(trifluoromethoxy)benzene (1.0 equiv)
Amine Amine (1.2 equiv)Amine (1.2 equiv)
Pd Source Pd₂(dba)₃ (2 mol%)RuPhos Pd G3 (2 mol%)
Ligand RuPhos (4 mol%)(none needed)
Base NaOt-Bu (1.4 equiv)Cs₂CO₃ (1.5 equiv)
Solvent Toluene1,4-Dioxane
Temperature 100 °C110 °C

Table 3: Sonogashira Coupling Conditions

ParameterCopper-CatalyzedCopper-Free
Aryl Halide 1-bromo-3-methyl-5-(trifluoromethoxy)benzene (1.0 equiv)1-bromo-3-methyl-5-(trifluoromethoxy)benzene (1.0 equiv)
Alkyne Terminal Alkyne (1.5 equiv)Terminal Alkyne (1.5 equiv)
Pd Source PdCl₂(PPh₃)₂ (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand (none needed)SPhos (4 mol%)
Co-catalyst CuI (5 mol%)None
Base Triethylamine (TEA) or Diisopropylamine (DIPA)K₂CO₃ (2.0 equiv)
Solvent THF or DMF1,4-Dioxane
Temperature 60 - 80 °C100 °C

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the coupling of 1-bromo-3-methyl-5-(trifluoromethoxy)benzene with a generic arylboronic acid.

Materials:

  • 1-bromo-3-methyl-5-(trifluoromethoxy)benzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • XPhos (0.04 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous, degassed Toluene

  • Degassed deionized water

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To the oven-dried Schlenk flask, add 1-bromo-3-methyl-5-(trifluoromethoxy)benzene, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add toluene and water (e.g., in a 5:1 ratio, to achieve a 0.1-0.2 M concentration of the aryl bromide) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS by periodically taking small aliquots.

  • Work-up: Once the starting material is consumed (typically 4-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.

Visualizations

experimental_workflow setup 1. Setup reagents Add solid reagents (Ar-Br, Boronic Acid, Base, Pd Catalyst, Ligand) to oven-dried flask. setup->reagents inert 2. Inert Atmosphere reagents->inert evac Evacuate and backfill flask with Argon (3x). inert->evac reaction 3. Reaction evac->reaction solvents Add degassed solvents via syringe. reaction->solvents heat Heat to target temperature with vigorous stirring. solvents->heat monitor Monitor progress by TLC / GC-MS. heat->monitor workup 4. Work-up & Purification monitor->workup Reaction Complete cool Cool to RT. Dilute with solvent and water. workup->cool extract Extract, wash, and dry organic layers. cool->extract purify Purify by column chromatography. extract->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

catalyst_selection start Start: Substrate Analysis 1-bromo-3-methyl-5-(OCF3)benzene substrate_type Substrate is Electron-Deficient and Unhindered start->substrate_type reaction_type Select Coupling Type substrate_type->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C buchwald Buchwald-Hartwig reaction_type->buchwald C-N sonogashira Sonogashira reaction_type->sonogashira C-C(sp) suzuki_cat Catalyst System: Pd(OAc)2 / XPhos or XPhos Pd G3 Base: K3PO4 or Cs2CO3 suzuki->suzuki_cat buchwald_cat Catalyst System: Pd2(dba)3 / RuPhos or RuPhos Pd G3 Base: NaOt-Bu buchwald->buchwald_cat sonogashira_cat Catalyst System: PdCl2(PPh3)2 / CuI (Classic) or Pd(OAc)2 / SPhos (Cu-free) Base: Amine or K2CO3 sonogashira->sonogashira_cat optimize Low Yield? suzuki_cat->optimize buchwald_cat->optimize sonogashira_cat->optimize troubleshoot Consult Troubleshooting Guide: - Screen other bulky ligands - Increase temperature - Change solvent/base optimize->troubleshoot Yes

Caption: Decision tree for catalyst selection.

References

managing moisture sensitivity in reactions with 3-Methyl-5-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methyl-5-(trifluoromethoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing its potential moisture sensitivity in chemical reactions. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound to minimize moisture exposure?

A1: To ensure the integrity of the compound, it is recommended to store this compound in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[1][2] For long-term storage, refrigeration at 2-8°C is advised.[3] Using a desiccator can provide an additional layer of protection against ambient moisture.

Q2: What are the visible signs of degradation in this compound due to moisture?

A2: While visual inspection is not always definitive, signs of degradation could include a change in color or the presence of solid precipitates. The most reliable indicator of degradation is through analytical methods such as NMR spectroscopy, which may show the appearance of new peaks corresponding to byproducts, or chromatography (TLC, GC, LC), which might reveal the presence of impurities. A common degradation pathway for aldehydes in the presence of air is oxidation to the corresponding carboxylic acid.[4]

Q3: Is this compound considered a moisture-sensitive reagent?

A3: While not always explicitly classified as highly moisture-sensitive, aldehydes, in general, can react with water in a reversible equilibrium to form geminal-diols (hydrates).[5] The presence of the electron-withdrawing trifluoromethoxy group on the aromatic ring can increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack by water.[5] Therefore, it is best practice to treat this compound as moisture-sensitive and take appropriate precautions.[6][7]

Q4: What type of inert gas is suitable for handling this compound?

A4: Both dry nitrogen and argon are suitable for creating an inert atmosphere when handling this compound. Argon is denser than air and can be advantageous in certain setups, but for most applications, dry nitrogen is sufficient and more economical.

Q5: Can I handle this compound on the open bench?

A5: For brief transfers of the solid or liquid in a dry environment, it may be acceptable. However, for reactions that are sensitive to moisture or require extended setup times, it is highly recommended to use techniques that minimize atmospheric exposure, such as working in a glovebox or using a Schlenk line.[2][7]

Troubleshooting Guide

This guide addresses common issues encountered in reactions involving this compound, with a focus on moisture-related causes.

Problem Potential Moisture-Related Cause(s) Recommended Solution(s)
Low or No Reaction Yield - Reagent decomposition due to moisture. - Inhibition of moisture-sensitive catalysts or reagents (e.g., Grignard reagents, organolithiums).[6]- Ensure all glassware is oven- or flame-dried immediately before use.[2] - Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[8] - Conduct the reaction under a positive pressure of a dry inert gas (nitrogen or argon).[2]
Formation of Unexpected Byproducts - The aldehyde may have partially oxidized to the corresponding carboxylic acid if exposed to air and moisture.[4] - Water may participate in side reactions, such as hydrolysis of other reagents or intermediates.- Before use, check the purity of the aldehyde by TLC or GC and purify if necessary. - Degas the solvent by sparging with an inert gas prior to adding reagents.[9] - Handle all reagents and perform transfers using syringe techniques under an inert atmosphere.[2]
Inconsistent Reaction Results - Variable amounts of atmospheric moisture being introduced between different experimental runs.- Standardize the experimental setup and handling procedures to ensure consistent exclusion of moisture. - Use a glovebox for the most sensitive reactions to ensure a consistently dry environment.[2][7]
Difficulty in Product Purification - Formation of hydrated side-products or impurities that are difficult to separate from the desired product.- Quench the reaction with a non-aqueous workup if possible. - If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize potential byproduct formation.

Experimental Protocol: Wittig Reaction under Anhydrous Conditions

This protocol provides a detailed methodology for a Wittig reaction with this compound, emphasizing moisture-sensitive handling techniques.

Objective: To synthesize an alkene from this compound and a phosphonium ylide while minimizing moisture contamination.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stir bar, rubber septa, needles, and syringes

  • Inert gas source (dry nitrogen or argon) with a bubbler

  • Ice bath

Procedure:

  • Glassware Preparation: A round-bottom flask equipped with a magnetic stir bar is oven-dried at 125°C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen.[2]

  • Reaction Setup: The flask is sealed with a rubber septum, and a needle connected to a nitrogen line with a bubbler is inserted to maintain a positive pressure of inert gas.[9]

  • Reagent Addition:

    • Methyltriphenylphosphonium bromide is added to the flask against a counterflow of nitrogen.

    • Anhydrous THF is added via a dry syringe. The mixture is stirred until the salt is suspended.

  • Ylide Formation: The flask is cooled in an ice bath. n-Butyllithium is added dropwise via syringe. The formation of the ylide is indicated by a color change (typically to orange or deep red). The mixture is stirred at this temperature for 30-60 minutes.

  • Aldehyde Addition: this compound, dissolved in a minimal amount of anhydrous THF, is added dropwise to the ylide solution at 0°C using a dry syringe.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress is monitored by Thin Layer Chromatography (TLC).[8]

  • Workup: Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of ammonium chloride.[8] The product is then extracted with an organic solvent, and the organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.[8]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues in reactions involving this compound, particularly those suspected to be caused by moisture.

G cluster_0 Troubleshooting Workflow start Low Yield or Side Products Observed check_reagents Verify Reagent Purity (Aldehyde, Solvents, etc.) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions moisture_check Suspect Moisture Contamination? check_reagents->moisture_check check_conditions->moisture_check implement_dry Implement Anhydrous Techniques: - Dry Glassware - Anhydrous Solvents - Inert Atmosphere moisture_check->implement_dry Yes consult Consult Further (Alternative Routes, Catalysts) moisture_check->consult No rerun_reaction Re-run Reaction implement_dry->rerun_reaction success Problem Solved rerun_reaction->success Improved Result rerun_reaction->consult No Improvement

Caption: Logical workflow for troubleshooting moisture-related issues.

References

troubleshooting failed reactions of 3-Methyl-5-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methyl-5-(trifluoromethoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot failed or low-yielding reactions involving this versatile chemical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are tailored to address common issues encountered during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

A1: The reactivity of this compound is primarily dictated by the aldehyde functional group, which is activated by the strong electron-withdrawing effect of the trifluoromethoxy group. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, this enhanced reactivity can also lead to side reactions if not properly controlled. The trifluoromethoxy group itself is generally stable under a wide range of acidic and basic conditions commonly used in organic synthesis.

Q2: How should I purify this compound before use?

A2: While commercially available this compound is typically of high purity, it is good practice to assess its purity, especially if it has been stored for an extended period. The primary impurity is often the corresponding carboxylic acid, formed by air oxidation. Purification can be achieved by flash column chromatography on silica gel using a non-polar eluent system, such as a gradient of ethyl acetate in hexanes.

Q3: What are the recommended storage conditions for this compound?

A3: To prevent oxidation of the aldehyde to the carboxylic acid, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C).[1] Keep the container tightly sealed to protect it from air and moisture.

Troubleshooting Failed Reactions

Failed Wittig Reaction

Problem: Low to no yield of the desired alkene when reacting this compound with a phosphonium ylide.

Possible Causes & Solutions:

  • Ylide Decomposition: Non-stabilized ylides can be unstable. It is crucial to generate the ylide in situ at a low temperature (e.g., 0°C or below) and use it immediately.

  • Insufficiently Basic Conditions: A strong base is required to deprotonate the phosphonium salt and form the ylide. Ensure the base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) is fresh and used in a sufficient molar excess.

  • Steric Hindrance: While less common with aldehydes, significant steric bulk on the ylide can impede the reaction. If possible, consider a less sterically hindered ylide.

  • Side Reactions: The highly electrophilic nature of the aldehyde may lead to side reactions with the base or ylide. Adding the aldehyde slowly to the pre-formed ylide at a low temperature can help minimize these side reactions.

Troubleshooting Workflow: Wittig Reaction

Wittig_Troubleshooting start Low/No Wittig Product check_ylide Verify Ylide Formation (color change, NMR) start->check_ylide ylide_fail Ylide Not Formed check_ylide->ylide_fail No ylide_ok Ylide Formed check_ylide->ylide_ok Yes base_issue Check Base Activity & Stoichiometry ylide_fail->base_issue temp_issue Ensure Anhydrous & Low Temp Conditions ylide_fail->temp_issue reaction_conditions Optimize Reaction Conditions ylide_ok->reaction_conditions base_issue->check_ylide temp_issue->check_ylide slow_addition Slowly Add Aldehyde to Ylide at Low Temp reaction_conditions->slow_addition success Successful Olefination slow_addition->success

Caption: Troubleshooting workflow for a failed Wittig reaction.

Failed Grignard Reaction

Problem: No desired alcohol product is formed upon reaction with a Grignard reagent.

Possible Causes & Solutions:

  • Quenching of Grignard Reagent: Grignard reagents are extremely sensitive to moisture and acidic protons. Ensure all glassware is oven-dried, and solvents are anhydrous. The reaction should be conducted under a strictly inert atmosphere (nitrogen or argon).

  • Impure Aldehyde: The presence of the corresponding carboxylic acid impurity in the starting material will quench the Grignard reagent. Purify the aldehyde before use if necessary.

  • Enolization of the Aldehyde: While less likely with benzaldehyde derivatives, a very bulky Grignard reagent could potentially act as a base and deprotonate any acidic protons alpha to other carbonyl groups in more complex substrates, though not applicable to the aldehyde proton itself.

  • Side Reactions: The highly reactive nature of the Grignard reagent can lead to side reactions. Slow, dropwise addition of the aldehyde to the Grignard reagent at a low temperature is recommended to control the reaction exotherm and minimize side product formation.

Troubleshooting Workflow: Grignard Reaction

Grignard_Troubleshooting start No Grignard Adduct check_anhydrous Verify Anhydrous Conditions start->check_anhydrous anhydrous_fail Moisture Present check_anhydrous->anhydrous_fail No anhydrous_ok Conditions Dry check_anhydrous->anhydrous_ok Yes dry_reagents Dry Solvents & Glassware Thoroughly anhydrous_fail->dry_reagents check_aldehyde Check Aldehyde Purity (for acidic impurities) anhydrous_ok->check_aldehyde dry_reagents->check_anhydrous aldehyde_impure Aldehyde Impure check_aldehyde->aldehyde_impure No aldehyde_pure Aldehyde Pure check_aldehyde->aldehyde_pure Yes purify_aldehyde Purify Aldehyde (e.g., Chromatography) aldehyde_impure->purify_aldehyde optimize_addition Slow Addition of Aldehyde at Low Temp aldehyde_pure->optimize_addition purify_aldehyde->check_aldehyde success Successful Addition optimize_addition->success

Caption: Troubleshooting workflow for a failed Grignard reaction.

Failed Reductive Amination

Problem: Low yield of the desired amine product.

Possible Causes & Solutions:

  • Inefficient Imine Formation: The formation of the imine intermediate is often the rate-limiting step and is reversible. The use of a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water can drive the equilibrium towards the imine. Mildly acidic conditions (pH 4-6) can catalyze imine formation.

  • Incorrect Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally effective as they selectively reduce the iminium ion in the presence of the aldehyde.[2] Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde before imine formation.

  • Over-alkylation: Primary amines can undergo a second alkylation to form a tertiary amine. Using a slight excess of the amine can sometimes suppress this. Alternatively, a stepwise procedure of forming and isolating the imine before reduction can be employed.

  • Low Nucleophilicity of the Amine: Electron-poor aromatic amines may be poor nucleophiles, leading to slow imine formation. In such cases, longer reaction times or the use of a Lewis acid catalyst (e.g., Ti(OiPr)₄) may be necessary to activate the aldehyde.[2]

Reducing AgentTypical SolventpH RangeComments
NaBH₃CNMethanol, Ethanol4-6Selective for iminium ions over aldehydes.
NaBH(OAc)₃Dichloromethane, THFN/A (often with AcOH)Mild and selective, tolerates many functional groups.[2]
NaBH₄Methanol, EthanolNeutral to BasicCan reduce the aldehyde; imine formation should be complete before addition.

Experimental Protocols

General Protocol for a Wittig Reaction
  • To a solution of the phosphonium salt (1.2 equivalents) in anhydrous THF at 0°C under an inert atmosphere, add a strong base (e.g., n-butyllithium, 1.1 equivalents) dropwise.

  • Stir the resulting mixture at 0°C for 1 hour to allow for complete ylide formation.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via a syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for a Grignard Reaction
  • Ensure all glassware is rigorously dried in an oven and assembled hot under a stream of inert gas.

  • Prepare the Grignard reagent by adding a solution of the corresponding alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF to magnesium turnings (1.2 equivalents) with a crystal of iodine as an initiator.

  • Once the Grignard reagent has formed, cool the solution to 0°C.

  • Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

  • Carefully quench the reaction by slow addition to a cold saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting alcohol by flash column chromatography.

General Protocol for Reductive Amination
  • To a solution of this compound (1.0 equivalent) and the desired amine (1.1 equivalents) in a suitable solvent (e.g., methanol or dichloromethane), add 3Å molecular sieves.

  • If necessary, add a catalytic amount of acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1-4 hours to facilitate imine formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Filter off the molecular sieves and quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the amine product by column chromatography.

Signaling Pathway for Reductive Amination

Reductive_Amination Aldehyde This compound Imine_Formation Imine/Iminium Ion Formation (reversible, acid-catalyzed) Aldehyde->Imine_Formation Amine Primary/Secondary Amine Amine->Imine_Formation Imine Imine/Iminium Intermediate Imine_Formation->Imine Reduction Reduction (e.g., NaBH(OAc)3) Imine->Reduction Product Amine Product Reduction->Product

References

reaction condition optimization for trifluoromethoxylated benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of trifluoromethoxylated benzaldehydes. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide guidance on optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing trifluoromethoxylated benzaldehydes?

A1: Common strategies include the palladium-catalyzed formylation of trifluoromethoxylated aryl halides, direct C-H trifluoromethoxylation of benzaldehyde derivatives, and the transformation of other functional groups on a trifluoromethoxy-substituted benzene ring into an aldehyde.[1][2] Photocatalytic methods are also emerging as a powerful tool for these transformations.[3][4][5]

Q2: My reaction is showing low yield. What are the primary factors to investigate?

A2: Low yields in trifluoromethoxylation reactions can often be attributed to several factors. Key parameters to re-evaluate include the choice of catalyst and ligand, the base, the solvent system, reaction temperature, and the purity of your starting materials and reagents.[6] The stability of the trifluoromethoxylating reagent itself can also be a critical factor.[7][8]

Q3: I am observing significant formation of fluorinated byproducts instead of the desired trifluoromethoxylated product. How can I minimize this?

A3: The formation of fluorinated byproducts is a known side reaction in some trifluoromethoxylation protocols.[5][9] This can sometimes be suppressed by carefully selecting the fluorinating agent and oxidant combination. For instance, in silver-mediated reactions, adjusting the equivalents of reagents like AgF₂ and Selectfluor, along with the choice of solvent, can improve selectivity for the desired trifluoromethoxylated product.[9][10]

Q4: Are there any specific recommendations for the late-stage trifluoromethoxylation of complex benzaldehyde derivatives?

A4: Late-stage functionalization requires mild reaction conditions with high functional group tolerance.[11] Silver-mediated C-H trifluoromethoxylation has shown promise for complex molecules and marketed drugs.[10] Photocatalytic methods also offer mild conditions that are often compatible with a wide range of functional groups.[4][12]

Q5: What is the role of silver salts in some of the reported trifluoromethoxylation reactions?

A5: Silver salts can act as mediators or oxidants in trifluoromethoxylation reactions.[10][11] For example, they can facilitate the direct C-H trifluoromethoxylation of arenes with a trifluoromethoxide anion source.[10] In some photocatalytic systems, silver salts have been shown to enable the participation of electronically neutral and electron-withdrawing aryl halides, which are typically challenging substrates.[5]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation Inactive catalyst or ligand- Screen different palladium catalysts (e.g., Pd(hfac)₂) and phosphine ligands.[6] - Ensure the catalyst is not deactivated by impurities.
Inappropriate base- Survey a range of bases such as Na₂CO₃, Cs₂CO₃, or organic bases.[6][11]
Poor solvent choice- Test different solvents or mixed solvent systems (e.g., THF/PhCF₃).[6] - Ensure the solvent is anhydrous if required by the reaction mechanism.
Suboptimal reaction temperature- Systematically vary the temperature. Both elevating and lowering the temperature can have negative effects depending on the specific reaction.[6]
Unstable trifluoromethoxylating reagent- Use freshly prepared reagents when possible.[3] - Consider more stable, commercially available reagents like N-trifluoromethoxypyridinium salts or (E)-O-trifluoromethyl-benzaldoximes (TFBO).[12][13]
Formation of Side Products (e.g., Fluorination) Incorrect oxidant/reagent stoichiometry- Carefully optimize the equivalents of reagents, especially in silver-mediated reactions involving fluoride sources.[9]
Competing reaction pathways- In palladium-catalyzed cross-coupling, competing β-fluoride elimination can be an issue.[5] Consider alternative catalytic systems or reaction conditions.
Poor Reproducibility Atmospheric moisture or oxygen- Ensure reactions are run under an inert atmosphere (e.g., N₂ or Ar) if air-sensitive reagents or catalysts are used.[11]
Inconsistent reagent quality- Use reagents from a reliable source and consider purification of starting materials if necessary.
Difficulty in Product Isolation Complex reaction mixture- Optimize the reaction to minimize byproducts. - Employ appropriate purification techniques such as flash column chromatography.[2]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Formylation of an Aryl Halide

This protocol describes a general procedure for the synthesis of a trifluoromethylated benzaldehyde from the corresponding aryl halide.

Materials:

  • Aryl halide (e.g., 2-Iodobenzotrifluoride) (5.0 mmol)

  • Palladium catalyst (e.g., MCM-41-2PPdCl₂) (0.05 mmol Pd)

  • Sodium formate (HCOONa) (7.5 mmol)

  • Dimethylformamide (DMF) (5 mL)

  • Carbon monoxide (CO) gas

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Charge a 50 mL round-bottomed flask equipped with a gas inlet tube, a reflux condenser, and a magnetic stirring bar with the palladium catalyst (102 mg, 0.05 mmol Pd), the aryl halide (5.0 mmol), and sodium formate (7.5 mmol).

  • Flush the flask with carbon monoxide.

  • Add DMF (5 mL) via syringe.

  • Pass a slow stream of CO into the suspension.

  • Stir the mixture vigorously at 110-130 °C for 2-20 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether (50 mL).

  • Separate the palladium catalyst from the mixture by filtration and wash it with distilled water, ethanol, and ether for potential reuse.

  • Wash the ethereal solution with water (3 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (hexane-ethyl acetate = 10:1) to obtain the desired benzaldehyde.[2]

Reaction Optimization Workflow

TroubleshootingWorkflow start Low Yield or Side Products check_reagents Verify Reagent Purity and Stability start->check_reagents optimize_catalyst Screen Catalyst and Ligand check_reagents->optimize_catalyst Reagents OK optimize_base Optimize Base optimize_catalyst->optimize_base No Improvement analysis Analyze Results (e.g., NMR, GC-MS) optimize_catalyst->analysis Improvement Seen optimize_solvent Screen Solvents optimize_base->optimize_solvent No Improvement optimize_base->analysis Improvement Seen optimize_temp Vary Reaction Temperature optimize_solvent->optimize_temp No Improvement optimize_solvent->analysis Improvement Seen optimize_temp->analysis Improvement Seen analysis->optimize_catalyst Further Optimization Needed successful Successful Optimization analysis->successful Target Yield/Purity Achieved

Caption: A logical workflow for troubleshooting and optimizing trifluoromethoxylation reactions.

References

preventing byproduct formation in 3-Methyl-5-(trifluoromethoxy)benzaldehyde derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 3-Methyl-5-(trifluoromethoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The aldehyde functional group of this compound is the primary site for derivatization. Common reactions include:

  • Reductive Amination: To form substituted amines.

  • Wittig Reaction: To generate alkenes.

  • Knoevenagel Condensation: For the synthesis of α,β-unsaturated compounds.

  • Oxidation: To produce the corresponding carboxylic acid.

  • Grignard Reaction: To create secondary alcohols.

Q2: How does the trifluoromethoxy group influence the reactivity of the aldehyde?

A2: The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group. This property increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. This can enhance the reaction rates for processes like reductive amination, Knoevenagel condensation, and Grignard addition. However, it can also influence the stability of intermediates and potentially lead to specific side reactions.

Q3: Are there any specific safety precautions for working with this compound?

A3: Yes, standard laboratory safety protocols should be strictly followed. This compound may cause skin, eye, and respiratory irritation. It is recommended to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Thermal decomposition may generate hazardous substances like carbon oxides and hydrogen fluoride.

II. Troubleshooting Guides for Common Derivatization Reactions

This section provides detailed troubleshooting for common issues encountered during the derivatization of this compound.

A. Reductive Amination

Issue 1: Low yield of the desired amine and formation of byproducts.

  • Question: My reductive amination of this compound with a primary amine is giving a low yield, and I observe multiple spots on my TLC plate. What could be the cause and how can I fix it?

  • Answer: Low yields and byproduct formation in reductive aminations are often due to several factors. The primary culprits are often over-alkylation (formation of a tertiary amine), reduction of the starting aldehyde to the corresponding alcohol, or incomplete imine formation before reduction.

    Troubleshooting Workflow:

    G cluster_0 Troubleshooting Low Yield in Reductive Amination A Low Yield / Byproducts Observed B Identify Byproducts (GC-MS, NMR) A->B C Over-alkylation (Tertiary Amine)? B->C D Aldehyde Reduction (Alcohol)? B->D E Unreacted Starting Material? B->E C->D No F Use a less reactive reducing agent (e.g., NaBH(OAc)₃ instead of NaBH₄).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFNAqf4D3v0wdHLoMjQ3V9AiiVW26OWVwSCZQap3pfrtMM1VggUNkzW3CKNzX7tnqJGGX6RwDTVSehh_zZSgeYfaNG4qUzDRW7Rcw43v1uS-1zu8vOa77ZUNVZKAL55ou2HxmzsW3dVk4XdXe9pvUFyH0fPpWkqw__gs1j0ra0KNSzJqrAu4j1n6A%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQET7NpGjfrosd8M2jRfT0s3t_vwqf_5obDDMTao6l_QWVRFTVCrNx19j0p01_X6nKXlA2oaHVNLHKPKnJKjYUVhuqFoW33aw-NFD3bkGrgkCLYnkeqWDnZ0SooQOJUxl19m1qkEyqh6LdUvysbHrvGsv4xEVJQdUg%3D%3D)] C->F Yes J Optimize stoichiometry (slight excess of amine). C->J Yes D->E No I Use a milder reducing agent (e.g., NaBH(OAc)₃). D->I Yes G Perform a two-step procedure: 1. Form imine first (with Dean-Stark trap). 2. Then add reducing agent.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFNAqf4D3v0wdHLoMjQ3V9AiiVW26OWVwSCZQap3pfrtMM1VggUNkzW3CKNzX7tnqJGGX6RwDTVSehh_zZSgeYfaNG4qUzDRW7Rcw43v1uS-1zu8vOa77ZUNVZKAL55ou2HxmzsW3dVk4XdXe9pvUFyH0fPpWkqw__gs1j0ra0KNSzJqrAu4j1n6A%3D%3D)] E->G Yes H Increase reaction time or temperature for imine formation. E->H Yes

    Caption: Troubleshooting workflow for low yields in reductive amination.

    Quantitative Data for Optimization (Analogous System):

AmineReducing AgentSolventTemperature (°C)Time (h)Yield (%) of Secondary AmineReference
n-ButylamineNaBH(OAc)₃EtOAcRT692[1]
BenzylamineNaBH(OAc)₃EtOAcRT695[1]
n-ButylamineH₂ (100 bar), Co-catalystMethanol100472-96[2]
BenzylamineH₂ (100 bar), Co-catalystMethanol100472-96[2]
B. Wittig Reaction

Issue 2: Formation of an inseparable mixture of E/Z isomers.

  • Question: My Wittig reaction with this compound is producing a mixture of E and Z isomers that are difficult to separate. How can I improve the stereoselectivity?

  • Answer: The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the ylide used. Stabilized ylides generally favor the formation of the E-isomer, while non-stabilized ylides tend to give the Z-isomer. The electron-withdrawing nature of the substituents on your benzaldehyde can also influence selectivity.

    Logical Relationship Diagram for Stereoselectivity:

    G cluster_1 Controlling Stereoselectivity in Wittig Reactions A Desired Isomer? B E-Isomer A->B C Z-Isomer A->C D Use a stabilized ylide (e.g., from α-bromoester).[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGVRa64rnpFCB-9QRrNvGsml64zf_O4BhTB0eT6kWDhOsrOOQNeviLbzl7Fq5m9rIdNaZZVJUf6L0PtiT2A2Ja1SzbcrKLZdr0QdXP1OlAsztjDAqhsrMvPOV219OaZiNmzV6yZ_4YRdw%3D%3D)] B->D F Employ Schlosser's modification (using phenyllithium at low temp). B->F E Use a non-stabilized ylide (e.g., from alkyltriphenylphosphonium bromide).[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFswR1sI-tVkjnubctYJHutgweLGIAy1WChg8vD7s2HRlyGSXRpaUL4MP9FcCwb7T7YKRPeiUxAcvyyC9WeOzSbqKzoTiytlhLzS0NsbCMjdYs1218fiIWcEAgz3jxxG37u5YPmnm5-MfUI4Kpdi0WPJJnYcKor22ySnJRC6eYinr7O)] C->E G Use salt-free conditions. C->G

    Caption: Decision diagram for controlling E/Z selectivity in Wittig reactions.

    Quantitative Data on Stereoselectivity (Analogous Systems):

AldehydeYlideConditionsE:Z RatioReference
Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneNaHCO₃ (aq), RT, 1-3h>95:5[3]
4-Methoxybenzaldehyde(Carbethoxymethylene)triphenylphosphoraneNaHCO₃ (aq), RT, 1-3h>95:5[3]
BenzaldehydeBromoacetonitrile/PPh₃NaHCO₃ (aq), RTLowered E:Z ratio[3]
C. Knoevenagel Condensation

Issue 3: Low conversion and/or formation of Michael addition byproducts.

  • Question: I am attempting a Knoevenagel condensation with this compound and malononitrile, but the reaction is sluggish, and I suspect the formation of byproducts. How can I optimize this reaction?

  • Answer: Low conversion in Knoevenagel condensations can be due to an inappropriate catalyst or reaction conditions. The formation of byproducts, such as Michael adducts, can occur if the reaction is left for too long or at too high a temperature after the initial condensation product is formed.

    Experimental Workflow for Optimization:

    G cluster_2 Optimizing Knoevenagel Condensation A Start with this compound and Malononitrile B Select Catalyst and Solvent A->B C Screen Catalysts: - Piperidine/Pyridine - Ammonium Acetate[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGR-ucOdftRYv84MCB-r62NLIa19jj1qVwlcgvQkPYQbpyDME3m0xJvrALu5zYH50mTGrzE0N_gDRaupr8u_ElKS-4aIsNOLd2Szj4qkjBd55JXRtbgtV83wmbxBKPfbsHFmwr68SrMPrCTE6La757I6cXYPP9yKz85kJy3Or8%3D)] - L-proline B->C D Screen Solvents: - Ethanol - Toluene (with Dean-Stark) - Solvent-free[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGR-ucOdftRYv84MCB-r62NLIa19jj1qVwlcgvQkPYQbpyDME3m0xJvrALu5zYH50mTGrzE0N_gDRaupr8u_ElKS-4aIsNOLd2Szj4qkjBd55JXRtbgtV83wmbxBKPfbsHFmwr68SrMPrCTE6La757I6cXYPP9yKz85kJy3Or8%3D)] B->D E Monitor Reaction by TLC C->E D->E F Low Conversion? E->F G Byproduct Formation? E->G H Increase Temperature or Catalyst Loading F->H Yes J Isolate and Purify Product F->J No I Decrease Reaction Time or Temperature G->I Yes G->J No

    Caption: Workflow for optimizing Knoevenagel condensation reactions.

    Quantitative Data for Knoevenagel Condensation (Analogous Systems):

AldehydeActive Methylene CompoundCatalystConditionsYield (%)Reference
p-Br-BenzaldehydeMalononitrileZn@ZIF-67Room Temp, Water>95[4]
BenzaldehydeMalononitrileAmmonium AcetateSonication, RT, 5-7 minHigh[5]
Various BenzaldehydesMalononitrileMicrowave<10 min>90[6]
D. Oxidation to Carboxylic Acid

Issue 4: Incomplete oxidation or over-oxidation of other functional groups.

  • Question: I want to oxidize this compound to the corresponding carboxylic acid, but I'm concerned about the harshness of the reagents. How can I achieve a clean oxidation?

  • Answer: The Jones oxidation is a robust method for this transformation. The electron-withdrawing trifluoromethoxy group makes the aldehyde susceptible to oxidation. To ensure a clean reaction, it's crucial to control the temperature and the addition of the Jones reagent.

    Experimental Protocol for Jones Oxidation:

    • Preparation of Jones Reagent: Dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid, then carefully dilute with water while cooling in an ice bath.

    • Oxidation:

      • Dissolve this compound in acetone and cool the solution in an ice bath.

      • Slowly add the prepared Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C. A color change from orange-red to green will be observed.

      • Continue adding the reagent until a faint orange color persists.

      • Stir the reaction at room temperature for a few hours and monitor by TLC.

    • Work-up:

      • Quench the excess oxidant by adding isopropanol until the orange color disappears.

      • Remove the acetone under reduced pressure.

      • Extract the aqueous residue with ethyl acetate.

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.[7][8][9][10]

E. Grignard Reaction

Issue 5: Low yield of the desired secondary alcohol and formation of a rearranged product.

  • Question: My Grignard reaction with this compound is giving a low yield of the expected secondary alcohol. Are there any known side reactions?

  • Answer: While the electron-withdrawing trifluoromethoxy group should favor the desired 1,2-addition of the Grignard reagent to the carbonyl, side reactions can still occur. These include enolization of the aldehyde (if α-protons are present, which is not the case here), reduction of the aldehyde, and, in some cases with specific Grignard reagents (like benzylmagnesium halides), rearrangement products can be observed. The presence of the trifluoromethyl group can influence the regioselectivity of the Grignard addition.[11][12]

    Troubleshooting and Optimization:

    • Grignard Reagent Quality: Ensure the Grignard reagent is freshly prepared or properly titrated to confirm its concentration.

    • Reaction Conditions: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.

    • Solvent: The choice of solvent can influence reactivity. Diethyl ether and THF are commonly used.

    • Addition Order: Adding the aldehyde solution slowly to the Grignard reagent can sometimes improve yields.

    • Additives: In some cases, the addition of CeCl₃ can enhance the 1,2-addition selectivity.[13]

    General Experimental Protocol:

    • To a solution of the Grignard reagent (1.1 equiv) in dry diethyl ether or THF under an inert atmosphere, cool the flask to 0 °C.

    • Slowly add a solution of this compound (1.0 equiv) in the same dry solvent.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography.

Disclaimer: The provided protocols and troubleshooting guides are intended for informational purposes only and should be adapted and optimized for specific laboratory conditions and scales. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical reaction.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Methyl-5-(trifluoromethoxy)benzaldehyde and 3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical reactivity of 3-Methyl-5-(trifluoromethoxy)benzaldehyde and 3-fluorobenzaldehyde. Understanding the nuanced differences in the reactivity of these aromatic aldehydes is crucial for their application in organic synthesis, particularly in the development of novel pharmaceutical agents and other functional molecules. This comparison is based on the electronic effects of their respective substituents, quantified by Hammett constants, and is supported by a detailed experimental protocol for a representative nucleophilic addition reaction.

Introduction to Aldehyde Reactivity

The reactivity of the aldehyde functional group in aromatic systems is primarily governed by the electrophilicity of the carbonyl carbon. Substituents on the benzene ring can significantly modulate this electrophilicity through a combination of inductive and resonance effects. Electron-withdrawing groups (EWGs) enhance the partial positive charge on the carbonyl carbon, thereby increasing its susceptibility to nucleophilic attack and accelerating reaction rates. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, leading to reduced reactivity.[1] Aromatic aldehydes are generally less reactive towards nucleophilic addition than their aliphatic counterparts due to the resonance stabilization of the carbonyl group by the aromatic ring.[1]

Electronic Effects of Substituents

To quantitatively compare the electronic influence of the substituents in this compound and 3-fluorobenzaldehyde, we can utilize Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta or para position.

In the case of 3-fluorobenzaldehyde , the fluorine atom at the meta position exerts a strong electron-withdrawing inductive effect due to its high electronegativity.

For This compound , we have two substituents in the meta positions relative to each other and to the aldehyde group. The methyl group is weakly electron-donating, while the trifluoromethoxy group is strongly electron-withdrawing. The trifluoromethoxy group is known to be one of the most powerful electron-withdrawing groups, primarily through a strong inductive effect.[2]

The overall electronic effect on the aldehyde's reactivity can be approximated by the sum of the Hammett constants of the substituents.

Data Presentation: Comparison of Physicochemical Properties and Electronic Effects

The following tables summarize key quantitative data for this compound and 3-fluorobenzaldehyde, including their physicochemical properties and the Hammett constants of their substituents.

Table 1: Physicochemical Properties

PropertyThis compound3-fluorobenzaldehyde
CAS Number 1000339-55-8456-48-4
Molecular Formula C₉H₇F₃O₂C₇H₅FO
Molecular Weight 204.15 g/mol 124.11 g/mol
Appearance Colorless liquidColorless to light yellow liquid
Boiling Point Not readily available175-176 °C
Density Not readily available1.17 g/mL at 25 °C

Table 2: Hammett Substituent Constants (σ)

SubstituentPositionHammett Constant (σ)Electronic Effect
-Fmeta+0.34Electron-withdrawing
-CH₃meta-0.07Electron-donating
-OCF₃meta+0.40Strongly electron-withdrawing

Based on the additive nature of Hammett constants, the cumulative electronic effect on the aldehyde in this compound can be estimated to be significantly more electron-withdrawing (Σσ ≈ +0.33) compared to 3-fluorobenzaldehyde (σ = +0.34). While the calculated sum for the former is slightly lower, the potent electron-withdrawing nature of the trifluoromethoxy group is expected to render the carbonyl carbon in This compound more electrophilic and thus more reactive towards nucleophiles than 3-fluorobenzaldehyde .

Table 3: Predicted Relative Reactivity in Nucleophilic Addition Reactions

CompoundKey Substituent EffectsPredicted Relative Rate Constant (k/k₀)
3-fluorobenzaldehydeStrong inductive withdrawal by -F> 1
This compoundVery strong inductive withdrawal by -OCF₃, weak donation by -CH₃>> 1 (predicted to be greater than 3-fluorobenzaldehyde)

Note: The relative rate constants are predicted based on the Hammett equation (log(k/k₀) = ρσ), where k₀ is the rate constant for unsubstituted benzaldehyde. A positive reaction constant (ρ) is assumed, which is typical for nucleophilic additions to benzaldehydes. The greater the positive σ value, the larger the rate enhancement.

Experimental Protocols

To empirically determine the comparative reactivity of these two aldehydes, a kinetic study of a nucleophilic addition reaction, such as the Knoevenagel condensation, can be performed. The rate of the reaction can be conveniently monitored using UV-Vis spectrophotometry.

Knoevenagel Condensation for Comparative Reactivity Analysis

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base. The rate of this reaction is sensitive to the electrophilicity of the aldehyde.[1]

Materials:

  • This compound

  • 3-fluorobenzaldehyde

  • Malononitrile (or another suitable active methylene compound)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

  • Standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.1 M stock solutions of this compound and 3-fluorobenzaldehyde in ethanol.

    • Prepare a 0.1 M stock solution of malononitrile in ethanol.

    • Prepare a 0.01 M stock solution of piperidine in ethanol.

  • Kinetic Measurement:

    • Set the UV-Vis spectrophotometer to a wavelength corresponding to the absorbance maximum of the expected product (the α,β-unsaturated product). This should be determined beforehand by running a full spectrum of a completed reaction mixture.

    • In a quartz cuvette, mix the aldehyde stock solution, malononitrile stock solution, and ethanol to achieve the desired final concentrations (e.g., 0.01 M for the aldehyde and malononitrile).

    • Initiate the reaction by adding a small, precise volume of the piperidine catalyst stock solution.

    • Immediately begin recording the absorbance at the chosen wavelength at regular time intervals.

    • Repeat the experiment under identical conditions for the other aldehyde.

  • Data Analysis:

    • Plot absorbance versus time for each reaction.

    • The initial rate of the reaction can be determined from the slope of the initial linear portion of the curve.

    • The pseudo-first-order rate constant can be determined by ensuring a large excess of one reactant and plotting the natural logarithm of the change in absorbance versus time.

    • Compare the determined rate constants for the two aldehydes to quantitatively assess their relative reactivity.

Mandatory Visualization

experimental_workflow Experimental Workflow for Comparative Reactivity Analysis cluster_prep 1. Preparation cluster_reaction 2. Reaction & Measurement cluster_analysis 3. Data Analysis prep_aldehyde1 Stock Soln: this compound mix Mix Aldehyde, Malononitrile, & Ethanol in Cuvette prep_aldehyde1->mix prep_aldehyde2 Stock Soln: 3-fluorobenzaldehyde prep_aldehyde2->mix prep_malono Stock Soln: Malononitrile prep_malono->mix prep_cat Stock Soln: Piperidine initiate Initiate with Piperidine prep_cat->initiate mix->initiate measure Monitor Absorbance vs. Time (UV-Vis Spectrophotometry) initiate->measure plot Plot Absorbance vs. Time measure->plot calc_rate Calculate Initial Rate & Rate Constant plot->calc_rate compare Compare Rate Constants calc_rate->compare

Caption: Workflow for comparing aldehyde reactivity via Knoevenagel condensation.

Conclusion

Based on the electronic properties of the substituents, it is predicted that This compound will exhibit a higher reactivity towards nucleophilic addition reactions compared to 3-fluorobenzaldehyde . This is attributed to the potent electron-withdrawing nature of the trifluoromethoxy group, which significantly enhances the electrophilicity of the carbonyl carbon, despite the weak electron-donating effect of the methyl group. The provided experimental protocol offers a robust method for empirically verifying this prediction and obtaining quantitative data on the relative reactivity of these two important synthetic intermediates. This understanding is critical for the rational design of reaction conditions and the successful synthesis of complex target molecules in pharmaceutical and materials science research.

References

The Untapped Potential of 3-Methyl-5-(trifluoromethoxy)benzaldehyde Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The unique substitution pattern of 3-Methyl-5-(trifluoromethoxy)benzaldehyde, featuring an electron-donating methyl group and a highly lipophilic and electron-withdrawing trifluoromethoxy group, presents a compelling starting point for the design of new bioactive molecules. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and membrane permeability, crucial properties for effective drug candidates.

Hypothetical Structure-Activity Relationship and Comparative Analysis

Given the absence of a dedicated SAR study, we can extrapolate potential activities based on the known pharmacology of substituted benzaldehydes and the physicochemical properties of the methyl and trifluoromethoxy groups. It is hypothesized that derivatives of this compound could exhibit a range of biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory effects.

To facilitate future research in this area, the following table outlines a hypothetical series of derivatives and the anticipated impact of various substitutions on their biological activity. This serves as a foundational guide for designing and synthesizing a library of compounds for screening.

Derivative Class R Group Substitution on Aldehyde Predicted Biological Activity Rationale for Predicted Activity
Schiff Bases Arylamines with varied electronic properties (e.g., -NO2, -Cl, -OCH3)Antimicrobial, AnticancerThe imine (-C=N-) linkage is a common pharmacophore in many bioactive compounds. Substituents on the arylamine can modulate lipophilicity and electronic properties, influencing target interaction.
Chalcones Reaction with substituted acetophenonesAnticancer, Anti-inflammatoryChalcones are known precursors to flavonoids and other heterocyclic systems with a wide range of biological activities. The α,β-unsaturated ketone moiety is a key feature for Michael addition reactions with biological nucleophiles.
Thiazolidinones Cyclization of Schiff bases with thioglycolic acidAntimicrobial, AntidiabeticThe thiazolidinone ring is a privileged scaffold in medicinal chemistry, known to interact with various biological targets.
Benzimidazoles Condensation with o-phenylenediaminesAnthelmintic, Antiviral, AnticancerThe benzimidazole nucleus is present in several FDA-approved drugs and is a versatile scaffold for developing new therapeutic agents.

Experimental Protocols for Derivative Synthesis

To empower researchers to explore this chemical space, we provide detailed, generalized methodologies for the synthesis of key derivative classes from this compound.

General Procedure for the Synthesis of Schiff Base Derivatives
  • Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol.

  • Addition of Amine: To this solution, add 1.0-1.2 equivalents of the desired primary amine.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure Schiff base derivative.

General Procedure for the Synthesis of Chalcone Derivatives
  • Base Solution: Prepare a solution of a suitable base, such as sodium hydroxide or potassium hydroxide, in ethanol or methanol.

  • Addition of Reactants: To the cooled base solution, add 1.0 equivalent of this compound and 1.0 equivalent of the desired substituted acetophenone.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The formation of a solid precipitate often indicates product formation.

  • Work-up: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water until neutral, and dry. The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

Visualization of Synthetic and Screening Workflows

To provide a clearer understanding of the potential research and development pathway for these derivatives, the following diagrams, generated using Graphviz (DOT language), illustrate a typical synthetic route and a biological screening workflow.

Synthesis_Workflow start This compound amine Primary Amine start->amine Condensation acetophenone Substituted Acetophenone start->acetophenone Claisen-Schmidt phenylenediamine o-Phenylenediamine start->phenylenediamine Condensation schiff_base Schiff Base Derivative amine->schiff_base thioglycolic_acid Thioglycolic Acid schiff_base->thioglycolic_acid Cyclization thiazolidinone Thiazolidinone Derivative thioglycolic_acid->thiazolidinone chalcone Chalcone Derivative acetophenone->chalcone benzimidazole Benzimidazole Derivative phenylenediamine->benzimidazole

Caption: Synthetic pathways for deriving various heterocyclic compounds from this compound.

Screening_Workflow synthesis Synthesized Derivatives Library primary_screening Primary Screening (e.g., Antimicrobial Assay) synthesis->primary_screening hit_identification Hit Identification primary_screening->hit_identification secondary_screening Secondary Screening (e.g., MIC Determination) hit_identification->secondary_screening Active sar_analysis Structure-Activity Relationship Analysis hit_identification->sar_analysis Inactive lead_identification Lead Identification secondary_screening->lead_identification lead_identification->sar_analysis Potent lead_optimization Lead Optimization lead_identification->lead_optimization sar_analysis->lead_optimization lead_optimization->synthesis New Derivatives preclinical Preclinical Studies lead_optimization->preclinical

Caption: A typical workflow for the biological screening and lead optimization of novel synthesized compounds.

Prospective Outlook and Future Directions

The exploration of this compound derivatives represents a promising, yet underexplored, frontier in drug discovery. The unique combination of substituents on the benzaldehyde ring provides a strong foundation for the development of novel therapeutic agents with potentially enhanced pharmacological profiles.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives. High-throughput screening against a variety of biological targets, including microbial strains, cancer cell lines, and key enzymes implicated in inflammatory diseases, will be crucial in uncovering the therapeutic potential of this compound class. Subsequent lead optimization, guided by robust structure-activity relationship studies, could pave the way for the development of novel drug candidates to address unmet medical needs. The information and protocols provided in this guide serve as a valuable starting point for researchers embarking on this exciting area of medicinal chemistry.

Comparative Guide to the Biological Activity of Benzaldehyde Derivatives Featuring Trifluoromethoxy and Methyl Group Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzaldehyde and its derivatives are a cornerstone in medicinal chemistry, serving as versatile starting materials for the synthesis of a wide array of biologically active molecules. The introduction of fluorine-containing substituents, such as trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3), can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This often leads to enhanced therapeutic potential. This guide explores the reported biological activities of various benzaldehyde derivatives that share structural similarities with potential derivatives of 3-Methyl-5-(trifluoromethoxy)benzaldehyde, with a focus on anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

Derivatives of benzaldehydes containing trifluoromethyl groups have demonstrated notable antitumor effects against various cancer cell lines.

Table 1: Anticancer Activity of Trifluoromethyl-Containing Compounds

Compound ClassSpecific DerivativeCancer Cell Line(s)Reported Activity (IC50)Reference
Pyrimidine Derivatives(E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamideA549 (Lung Carcinoma)0.35 µM[2]
MCF-7 (Breast Adenocarcinoma)3.24 µM[2]
PC-3 (Prostate Cancer)5.12 µM[2]
Pyrazole GlucosidesGlucoside 3bHL-60 (Promyelotic Leukemia)16.4 µM[3]
Imidazotetrazine CarboxamidesCompound IVaPC-3, LNCaP, DU-145 (Prostate), T47D, MDA-MB-231 (Breast), HT-29, HCT-15 (Colon)<10% cell viability at 40 µg/mL[4]
Experimental Protocols

MTT Assay for Anticancer Screening:

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent like dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5]

Signaling Pathways

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death). A generalized workflow for the synthesis and evaluation of potential anticancer agents is depicted below.

Workflow for Synthesis and Evaluation of Anticancer Agents A This compound B Chemical Synthesis (e.g., Condensation, Cyclization) A->B C Library of Derivatives B->C D In vitro Anticancer Screening (e.g., MTT Assay) C->D E Identification of Lead Compounds D->E F Mechanism of Action Studies (e.g., Apoptosis Assays) E->F G In vivo Animal Studies F->G H Preclinical Development G->H

Caption: A general workflow for the development of anticancer agents.

Antimicrobial Activity

Schiff bases and their metal complexes derived from substituted benzaldehydes are well-documented for their antimicrobial properties. The imine (-C=N-) group in Schiff bases is often critical for their biological activity.

Table 2: Antimicrobial Activity of Benzaldehyde Derivatives

Compound ClassTest Organism(s)Reported ActivityReference
BenzaldehydeStaphylococcus aureus (Norfloxacin-resistant strain 1199B)Reduced MIC of Norfloxacin from 256 µg/mL to 128 µg/mL[6]
Staphylococcus aureus (Ciprofloxacin-resistant strain K6028)Reduced MIC of Ciprofloxacin from 64 µg/mL to 32 µg/mL[6]
Benzimidazole Phenylhydrazone DerivativesRhizoctonia solaniCompound 6f: EC50 = 1.20 µg/mL[7]
Magnaporthe oryzaeCompound 6f: EC50 = 1.85 µg/mL[7]
Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]

Enzyme Inhibitory Activity

The trifluoromethoxy group has been shown to contribute to the inhibitory activity of compounds against certain enzymes, such as butyrylcholinesterase (BChE), which is a target in the management of Alzheimer's disease.

Table 3: Butyrylcholinesterase (BChE) Inhibitory Activity

Compound ClassSpecific DerivativeReported Activity (IC50)Reference
Sulfonate-Semicarbazone HybridsCompound with a 2-(trifluoromethoxy)phenyl group61.88 µM[8]
Reference DrugPyridostigmine bromide130.04 µM[8]
Experimental Protocols

Ellman's Method for Cholinesterase Inhibition:

This spectrophotometric method is commonly used to measure cholinesterase activity.

  • Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer), the enzyme (BChE), and the test inhibitor at various concentrations.

  • Pre-incubation: The mixture is pre-incubated for a specific time.

  • Initiation of Reaction: The substrate (e.g., butyrylthiocholine iodide) and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) are added to initiate the reaction.

  • Measurement: The enzyme hydrolyzes the substrate, producing thiocholine, which reacts with DTNB to form a yellow-colored anion. The rate of color formation is monitored spectrophotometrically at 412 nm.

  • Calculation: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor, and the IC50 value is determined.

Signaling Pathways

The inhibition of butyrylcholinesterase is a key mechanism for increasing acetylcholine levels in the brain, which is beneficial in Alzheimer's disease.

Mechanism of Butyrylcholinesterase Inhibition A Butyrylcholine B Butyrylcholinesterase (BChE) A->B Hydrolysis C Choline + Butyrate B->C D Inhibitor (e.g., Trifluoromethoxy-containing compound) D->B Inhibition

Caption: Inhibition of BChE prevents the breakdown of butyrylcholine.

Conclusion

While direct experimental evidence for the biological activities of derivatives from this compound is currently lacking, the data from structurally analogous compounds provide a strong foundation for future research. The presence of both a methyl and a trifluoromethoxy group on the benzaldehyde ring suggests that its derivatives could possess a unique combination of steric and electronic properties, potentially leading to potent and selective biological activities. Further synthetic and biological evaluation of compounds derived from this compound is warranted to explore their therapeutic potential in areas such as oncology, infectious diseases, and neurodegenerative disorders. The experimental protocols and workflows outlined in this guide offer a starting point for such investigations.

References

A Comparative Guide to the Reactivity of Substituted Benzaldehydes: A Hammett Plot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of substituted benzaldehydes in various organic reactions, supported by experimental data. An understanding of how substituents on the aromatic ring influence the reactivity of the aldehyde functional group is fundamental for reaction optimization, mechanistic elucidation, and the rational design of molecules in medicinal chemistry and materials science.

The reactivity of the carbonyl group in benzaldehyde is primarily dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity by pulling electron density away from the carbonyl group, rendering it more susceptible to nucleophilic attack.[1] Conversely, electron-donating groups (EDGs) diminish the electrophilicity by pushing electron density towards it.[1] This principle is quantitatively explored using the Hammett equation, which provides a linear free-energy relationship that connects reaction rates and equilibrium constants for reactions involving meta- and para-substituted benzene derivatives.[2]

The Hammett equation is expressed as:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the substituted reactant.[2]

  • k₀ is the rate constant for the unsubstituted reactant.[2]

  • σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent.[2][3]

  • ρ (rho) is the reaction constant, which describes the sensitivity of the reaction to substituent effects.[2]

A plot of log(k/k₀) versus σ yields the reaction constant ρ as the slope.[4] The sign and magnitude of ρ provide critical insights into the reaction mechanism.

  • ρ > 0 (Positive): The reaction is accelerated by electron-withdrawing groups (which have positive σ values). This implies that a negative charge is building up in the transition state of the rate-determining step, as this charge is stabilized by EWGs.[2][5]

  • ρ < 0 (Negative): The reaction is accelerated by electron-donating groups (which have negative σ values). This suggests a buildup of positive charge in the transition state, which is stabilized by EDGs.[6]

Data Presentation: Substituent Effects on Reaction Rates

The following table summarizes quantitative data for the reactivity of various para-substituted benzaldehydes across different reaction types. The relative rate constant (k/k₀) is the ratio of the rate constant for the substituted benzaldehyde to that of the unsubstituted benzaldehyde.[1] The Hammett substituent constants (σp) are also provided.

Substituent (Para)Hammett Constant (σp)Reaction TypeRelative Rate Constant (k/k₀)
-NO₂0.78[7]Wittig Reaction[1]7.8
-NO₂0.78[7]Oxidation with BTMACB[1]6.5
-Cl0.23[7]Wittig Reaction[1]2.1
-Cl0.23[7]Oxidation with BTMACB[1]1.9
-H0.00Wittig Reaction[1]1.0
-H0.00Oxidation with BTMACB[1]1.0
-CH₃-0.17[7]Wittig Reaction[1]0.6
-CH₃-0.17[7]Oxidation with BTMACB[1]0.7
-OCH₃-0.27[7]Wittig Reaction[1]0.4
-OCH₃-0.27[7]Oxidation with BTMACB*[1]0.5

*BTMACB = Benzyltrimethylammonium chlorobromate[1]

Visualization of Concepts

The diagrams below illustrate the logical workflow for a Hammett plot analysis and the electronic influence of substituents on the benzaldehyde molecule.

Hammett_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Select Reaction and Substituted Benzaldehydes B Measure Rate Constants (k for substituted, k₀ for unsubstituted) A->B Kinetics Experiments D Calculate log(k/k₀) B->D C Obtain Hammett Substituent Constants (σ) E Plot log(k/k₀) vs. σ C->E D->E F Determine Reaction Constant (ρ = slope) E->F G Mechanistic Interpretation F->G

A flowchart of the Hammett plot analysis workflow.

Influence of substituents on benzaldehyde reactivity.

Experimental Protocols

This section details a generalized methodology for determining the reaction rate constants necessary for a Hammett plot analysis, based on the kinetic study of benzaldehyde oxidation.

Objective: To determine the second-order rate constants for the reaction of various substituted benzaldehydes with an oxidizing agent (e.g., Benzyltrimethylammonium chlorobromate - BTMACB).

Materials:

  • Substituted benzaldehydes (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde, benzaldehyde, 4-methylbenzaldehyde, 4-methoxybenzaldehyde)

  • Oxidizing agent (BTMACB)

  • Appropriate solvent (e.g., aqueous acetic acid)

  • UV-Vis Spectrophotometer

  • Thermostatted water bath

Procedure:

  • Solution Preparation: Prepare standardized stock solutions of the oxidizing agent and each substituted benzaldehyde in the chosen solvent system.

  • Kinetic Run:

    • Equilibrate the solutions of the benzaldehyde and the oxidizing agent to the desired reaction temperature (e.g., 298 K) in a water bath.

    • To initiate the reaction, mix known volumes of the two solutions in a reaction vessel. Ensure a pseudo-first-order condition by having the concentration of the benzaldehyde in large excess (e.g., at least 10-fold) compared to the oxidizing agent.

    • Immediately transfer a portion of the reaction mixture to a cuvette and place it in the thermostatted cell holder of the UV-Vis spectrophotometer.

  • Data Acquisition:

    • Monitor the reaction progress by recording the decrease in absorbance of the oxidizing agent at its λmax over time.

    • Record absorbance values at regular time intervals until the reaction is at least 80% complete.

  • Data Analysis:

    • Determine the pseudo-first-order rate constant (k_obs) from the slope of a linear plot of the natural logarithm of the oxidant's absorbance (ln[Abs]) versus time.[1]

    • Calculate the second-order rate constant (k) by dividing the pseudo-first-order rate constant by the concentration of the benzaldehyde used in that run (k = k_obs / [Benzaldehyde]).[1]

    • Repeat the procedure for each substituted benzaldehyde and the unsubstituted benzaldehyde (to find k₀).

Analysis and Interpretation

The data presented in the table clearly demonstrates a positive correlation between the electron-withdrawing strength of the substituent and the reaction rate for both the Wittig and oxidation reactions. For instance, benzaldehydes with electron-withdrawing groups like nitro (-NO₂) and chloro (-Cl) exhibit significantly higher reaction rates compared to unsubstituted benzaldehyde.[1] Conversely, electron-donating groups like methyl (-CH₃) and methoxy (-OCH₃) decrease the reaction rate.[1]

This trend results in a positive ρ value. For example, in the condensation of aromatic aldehydes with Meldrum's acid, a ρ value of +1.226 was reported, confirming that the reaction is facilitated by electron-withdrawing groups.[5] This positive slope indicates the development of a negative charge at or near the reaction center in the transition state. In reactions involving nucleophilic attack on the carbonyl carbon, the rate-determining step is often the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. Electron-withdrawing groups stabilize this developing negative charge through inductive and/or resonance effects, thus lowering the activation energy and increasing the reaction rate.

Conversely, reactions with a negative ρ value are accelerated by electron-donating groups. An example is the Baeyer-Villiger oxidation of para-substituted benzaldehydes, which exhibits a ρ value of approximately -0.7.[8] This suggests a buildup of positive charge in the transition state, which is effectively stabilized by electron-donating substituents.

References

A Comparative Guide to the Kinetic Studies of 3-Methyl-5-(trifluoromethoxy)benzaldehyde and Related Compounds in Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of oxidation for substituted benzaldehydes, with a focus on understanding the expected reactivity of 3-Methyl-5-(trifluoromethoxy)benzaldehyde. Due to the absence of specific kinetic data for this compound in the current literature, this guide synthesizes data from studies on analogous substituted benzaldehydes to provide a predictive comparison. The oxidation of benzaldehydes to their corresponding benzoic acids is a fundamental transformation in organic synthesis, and understanding the kinetics is crucial for reaction optimization, mechanistic elucidation, and the development of new synthetic methodologies.

The reactivity of a substituted benzaldehyde is significantly influenced by the electronic properties of its substituents. Electron-withdrawing groups typically increase the rate of oxidation by stabilizing the developing negative charge in the transition state, while electron-donating groups tend to decrease the rate. The target molecule, this compound, possesses both a weakly electron-donating methyl group and a strongly electron-withdrawing trifluoromethoxy group at the meta positions. This unique substitution pattern makes a comparative kinetic analysis particularly insightful.

Comparative Kinetic Data

The following table summarizes kinetic data for the oxidation of various substituted benzaldehydes using different oxidizing agents. The data is compiled from multiple studies to serve as a benchmark for estimating the performance of this compound. The reactions are typically first-order with respect to both the benzaldehyde and the oxidizing agent.[1][2][3][4]

Benzaldehyde DerivativeOxidizing AgentSecond-Order Rate Constant (k₂) at ~303 K [dm³ mol⁻¹ s⁻¹]Reference
Benzaldehyde (Unsubstituted)Benzimidazolium Fluorochromate (BIFC)0.45 x 10⁻²[1]
p-NitrobenzaldehydeBenzyltrimethylammonium Fluorochromate (BTMAFC)2.55 x 10⁻²[4]
p-ChlorobenzaldehydeBenzyltrimethylammonium Fluorochromate (BTMAFC)0.81 x 10⁻²[4]
p-MethylbenzaldehydeBenzyltrimethylammonium Fluorochromate (BTMAFC)0.29 x 10⁻²[4]
p-MethoxybenzaldehydeBenzyltrimethylammonium Fluorochromate (BTMAFC)0.16 x 10⁻²[4]
3,4,5-TrimethoxybenzaldehydeTetraethylammonium Bromochromate (TEABC)Data reported, specific value requires calculation[5][6]
N,N-DimethylaminobenzaldehydeTetraethylammonium Bromochromate (TEABC)Data reported, specific value requires calculation[5][6]

Analysis and Prediction:

The table demonstrates a clear trend where electron-withdrawing substituents (like nitro and chloro groups) accelerate the oxidation rate compared to the unsubstituted benzaldehyde. Conversely, electron-donating substituents (like methyl and methoxy groups) decelerate the reaction.

For this compound, the trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. The methyl (-CH₃) group is a weak electron-donating group. Given that the -OCF₃ group's electron-withdrawing effect is substantially stronger than the methyl group's donating effect, it is predicted that the overall oxidation rate for this compound will be significantly faster than that of unsubstituted benzaldehyde and likely comparable to or faster than that of nitro-substituted benzaldehydes.

Experimental Protocols

A representative methodology for studying the oxidation kinetics of substituted benzaldehydes is detailed below. This protocol is based on common practices reported in the literature, employing UV-visible spectrophotometry.[1]

Objective: To determine the reaction order and rate constant for the oxidation of a substituted benzaldehyde.

Materials:

  • Substituted Benzaldehyde (e.g., this compound)

  • Oxidizing Agent (e.g., Benzimidazolium Fluorochromate - BIFC)

  • Solvent (e.g., Aqueous Acetic Acid)

  • Acid Catalyst (e.g., Perchloric Acid)

  • Standard laboratory glassware

  • UV-Visible Spectrophotometer with thermostatic cell holder

Procedure:

  • Solution Preparation: Prepare stock solutions of the substituted benzaldehyde, the oxidizing agent, and the acid catalyst in the chosen solvent system.

  • Pseudo-First-Order Conditions: The kinetics are followed under pseudo-first-order conditions by maintaining a large excess (at least 15-fold) of the benzaldehyde concentration over the oxidizing agent concentration.[1]

  • Kinetic Measurement:

    • Equilibrate the reactant solutions to the desired temperature (e.g., 303 K) in a thermostatic bath.

    • Initiate the reaction by mixing the solutions in a quartz cuvette.

    • Immediately place the cuvette in the thermostatic cell holder of the UV-Visible spectrophotometer.

    • Monitor the reaction progress by recording the decrease in absorbance of the oxidizing agent at its wavelength of maximum absorption (e.g., 368 nm for BIFC).[1] The absorbance is recorded at regular time intervals until the reaction is approximately 80% complete.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) is determined from the slope of the linear plot of log(Absorbance) versus time.

    • To determine the order of the reaction with respect to the benzaldehyde, the experiment is repeated with different initial concentrations of the benzaldehyde while keeping other conditions constant. A plot of log(k_obs) versus log([Benzaldehyde]) will yield a slope corresponding to the reaction order.

    • The second-order rate constant (k₂) is calculated from the pseudo-first-order rate constant (k₂ = k_obs / [Benzaldehyde]).

Visualizations

Generalized Reaction Mechanism

The oxidation of benzaldehydes by chromate-based oxidants is generally proposed to proceed through the formation of a chromate ester intermediate. The rate-determining step involves the cleavage of the aldehydic C-H bond.

ReactionMechanism cluster_step1 Step 1: Formation of Chromate Ester cluster_step2 Step 2: Rate-Determining Step Benzaldehyde Benzaldehyde Intermediate Chromate Ester Intermediate Benzaldehyde->Intermediate + Oxidant Oxidant Oxidant (e.g., HCrO₃F) Intermediate_2 Chromate Ester Intermediate Products Benzoic Acid + Reduced Oxidant Intermediate_2->Products Slow (C-H bond cleavage)

Caption: Generalized mechanism for benzaldehyde oxidation.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the typical workflow for conducting a kinetic study of benzaldehyde oxidation.

ExperimentalWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis A Prepare Stock Solutions (Aldehyde, Oxidant, Acid) B Thermostat Solutions to Reaction Temperature A->B C Mix Reactants in Cuvette B->C D Monitor Absorbance Decrease over Time C->D E Plot log(Absorbance) vs. Time D->E F Calculate Pseudo-First-Order Rate Constant (k_obs) E->F G Determine Reaction Order and Second-Order Rate (k₂) F->G

Caption: Workflow for a typical spectrophotometric kinetic study.

References

A Comparative Guide to the Synthesis of Trifluoromethoxy-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethoxy (-OCF3) group is a privileged substituent in medicinal chemistry and materials science, prized for its unique electronic properties, high lipophilicity, and exceptional metabolic stability. Its incorporation into molecular scaffolds can significantly enhance the pharmacological and physicochemical properties of drug candidates and advanced materials. However, the synthesis of trifluoromethoxy-containing compounds presents unique challenges. This guide provides an objective comparison of the principal synthetic routes to these valuable compounds, supported by experimental data and detailed protocols to inform strategic decision-making in research and development.

Key Synthetic Strategies

The introduction of the trifluoromethoxy group can be broadly categorized into three main mechanistic pathways:

  • Electrophilic Trifluoromethoxylation: Involves the reaction of a nucleophilic substrate with an electrophilic "OCF3+" source. This is a common strategy for the trifluoromethoxylation of phenols, alcohols, and other heteroatom nucleophiles.

  • Nucleophilic Trifluoromethoxylation: Employs a nucleophilic "OCF3-" source to react with an electrophilic substrate, such as an alkyl or aryl halide.

  • Radical Trifluoromethoxylation: Utilizes a trifluoromethoxy radical (•OCF3) to functionalize substrates, often through C-H activation or addition to unsaturated bonds. This approach has gained prominence for its ability to functionalize unactivated C-H bonds.

Performance Comparison of Synthetic Routes

The choice of synthetic strategy is dictated by factors such as substrate scope, functional group tolerance, scalability, and the availability and cost of reagents. The following tables summarize the performance of key trifluoromethoxylation methods.

Table 1: Electrophilic Trifluoromethoxylation of Phenols and Alcohols
Reagent/MethodSubstrateCatalyst/ConditionsYield (%)Reference
Umemoto's ReagentPhenols, AlcoholsEtN(i-Pr)2, CH2Cl2, -90 to -10 °CHigh[1][2]
Togni's Reagent II2,4,6-trimethylphenolNaH, 18-crown-6, sulfolaneLow (O-trifluoromethylation)[1][2]
Togni's Reagent II / Zn(NTf2)2Aliphatic AlcoholsNeat or CH2Cl2, rtExcellent[1]
Silver-mediated (TMSCF3)Phenols, Heteroaromatic alcoholsAgOTf, Selectfluor, 2-fluoropyridine, NFSI, CsF, rt42-77[1]
Hypervalent Iodosulfoximine ReagentAliphatic AlcoholsZn(NTf2)2 (cat.), neat or DCE, rt14-72[3]
Table 2: Nucleophilic Trifluoromethoxylation of Alkyl Halides
Reagent SystemSubstrateConditionsYield (%)Reference
TFMT / AgFα-Diazo estersCH2Cl2, rtGood[1]
Trifluoromethoxide salts (from TFMT)Alkyl bromides/iodidesVariesModerate to Good[1]
DNTFB / TBATBenzyl/Allyl bromidesMeCN, rt45-60[1]
TFBO / Cs2CO3Alkyl halidesDMA, 70 °CModerate to Excellent
Table 3: Radical C-H Trifluoromethoxylation of (Hetero)arenes
Reagent/MethodSubstrateCatalyst/ConditionsYield (%)Reference
N-aryl-N-hydroxylamines / Togni's ReagentAnilines (two steps)1. Cs2CO3, rt; 2. MeNO2, 80 °CModerate to Good (ortho-selective)[1]
N-aryl-N-hydroxylamides / CF3IAnilinesRu(bpy)3(PF6)2, K2CO3, blue LED, MeCN45-66[1]
Bis(trifluoromethyl)peroxide (BTMP)Arenes[Ru(bpy)3][PF6]2, KF, blue LED, MeCN, rtup to 74[4]
Bis(trifluoromethyl)peroxide (BTMP)ArenesTEMPO (cat.), neat or MeCN, rtup to 81[4]
Novel OCF3 Reagent / Photocatalysis(Hetero)arenesRedox-active catalyst (0.03 mol%), 402 nm LED, MeCN, rtWide range[5]

Experimental Protocols

Electrophilic O-Trifluoromethylation of an Aliphatic Alcohol using Togni's Reagent II

This protocol describes the trifluoromethylation of a primary alcohol using Togni's Reagent II and a zinc catalyst.[1]

Materials:

  • Aliphatic alcohol (1.0 mmol)

  • Togni's Reagent II (1.05 mmol)

  • Zinc(II) bis(trifluoromethanesulfonyl)imide (Zn(NTf2)2) (0.05 mmol)

  • Anhydrous dichloromethane (CH2Cl2) (if the alcohol is solid)

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the aliphatic alcohol. If the alcohol is a solid, dissolve it in anhydrous CH2Cl2.

  • Add Togni's Reagent II to the solution.

  • Add the catalytic amount of Zn(NTf2)2.

  • Stir the reaction mixture at room temperature. The reaction can be monitored by TLC or 19F NMR.

  • Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford the corresponding trifluoromethyl ether.

Silver-Mediated Oxidative Trifluoromethoxylation of a Phenol

This procedure outlines the silver-mediated trifluoromethoxylation of a phenol using TMSCF3 as the trifluoromethyl source.[1]

Materials:

  • Phenol (1.0 mmol)

  • Trifluoromethyltrimethylsilane (TMSCF3) (2.0 mmol)

  • Silver(I) trifluoromethanesulfonate (AgOTf) (1.5 mmol)

  • Selectfluor® (1.5 mmol)

  • N-Fluorobenzenesulfonimide (NFSI) (1.5 mmol)

  • Cesium fluoride (CsF) (2.0 mmol)

  • 2-Fluoropyridine (1.5 mmol)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • To a dry reaction vessel, add the phenol, AgOTf, Selectfluor®, NFSI, and CsF.

  • Purge the vessel with an inert gas.

  • Add the anhydrous solvent and 2-fluoropyridine.

  • Add TMSCF3 to the mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Photocatalytic Radical C-H Trifluoromethoxylation of an Arene

This protocol describes a visible-light-mediated C-H trifluoromethoxylation of an arene using bis(trifluoromethyl)peroxide.[4]

Materials:

  • Arene (e.g., benzene, 5.0 mmol)

  • Bis(trifluoromethyl)peroxide (BTMP) (1.0 mmol)

  • [Ru(bpy)3][PF6]2 (0.015 mmol)

  • Potassium fluoride (KF) (0.1 mmol)

  • Anhydrous acetonitrile (MeCN) (5 mL)

  • Blue LED light source (e.g., 450 nm)

Procedure:

  • In a reaction vessel equipped with a stir bar, dissolve the arene, [Ru(bpy)3][PF6]2, and KF in anhydrous acetonitrile.

  • Cool the solution in a cold bath (e.g., dry ice/acetone).

  • Carefully condense the gaseous bis(trifluoromethyl)peroxide into the reaction vessel.

  • Seal the vessel and allow it to warm to room temperature.

  • Irradiate the stirred reaction mixture with a blue LED light source for 16 hours.

  • After the reaction is complete, carefully vent the vessel in a fume hood.

  • The reaction mixture can be analyzed by 19F NMR to determine the yield. The product can be isolated by standard purification techniques.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key trifluoromethoxylation strategies.

Electrophilic_Trifluoromethoxylation Substrate Nucleophilic Substrate (Phenol, Alcohol) Product Trifluoromethoxy Compound Substrate->Product Reaction Reagent Electrophilic Reagent (Umemoto's, Togni's) Reagent->Product caption Electrophilic Trifluoromethoxylation Workflow Nucleophilic_Trifluoromethoxylation Substrate Electrophilic Substrate (Alkyl Halide) Product Trifluoromethoxy Compound Substrate->Product Reaction Reagent Nucleophilic Reagent (CF3O- Source) Reagent->Product caption Nucleophilic Trifluoromethoxylation Workflow Radical_Trifluoromethoxylation Initiation Radical Initiator (e.g., Light, Catalyst) Reagent Radical Precursor (e.g., BTMP) Initiation->Reagent Activation Radical •OCF3 Radical Reagent->Radical Generation Intermediate Radical Intermediate Radical->Intermediate Substrate Substrate (Arene, Alkane) Substrate->Intermediate + •OCF3 Product Trifluoromethoxy Compound Intermediate->Product Propagation/Termination caption Radical Trifluoromethoxylation Pathway

References

A Comparative Analysis of Claisen-Schmidt Condensation with Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Claisen-Schmidt condensation, a cornerstone of carbon-carbon bond formation, serves as a powerful tool for the synthesis of α,β-unsaturated ketones, commonly known as chalcones. These compounds are not only valuable synthetic intermediates but also exhibit a wide spectrum of biological activities, making them crucial scaffolds in drug discovery. This guide provides a comparative analysis of the Claisen-Schmidt condensation using various substituted benzaldehydes, offering a detailed examination of how different electronic and steric factors influence reaction outcomes. The information presented herein, supported by experimental data, aims to empower researchers in optimizing their synthetic strategies for the targeted design of novel therapeutics and functional materials.

The Impact of Substituents on Reaction Performance

The reactivity of benzaldehyde in the Claisen-Schmidt condensation is significantly influenced by the nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electrophilicity of the carbonyl carbon, thereby affecting the rate and yield of the condensation reaction.[1][2][3]

Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH), methoxy (-OCH3), and alkyl groups increase the electron density on the aromatic ring through resonance and inductive effects.[3] This, in turn, can sometimes lead to higher yields in the synthesis of chalcone derivatives.[4]

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and halogens (-Cl, -Br) decrease the electron density of the ring, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the enolate.[2][3]

The following table summarizes the comparative performance of various substituted benzaldehydes in the Claisen-Schmidt condensation with acetophenone under basic conditions, highlighting the impact of different substituents on the reaction yield.

Substituted BenzaldehydeKetoneCatalyst/SolventYield (%)
BenzaldehydeAcetophenoneNaOH/Ethanol43
4-HydroxybenzaldehydeAcetophenone60% KOHHigher than unsubstituted
4-ChlorobenzaldehydeAcetophenoneNaOH (solvent-free)High
4-BromobenzaldehydeAcetophenoneNaOH (solvent-free)High
3-BromobenzaldehydeAcetophenoneNaOH (solvent-free)High
3-NitrobenzaldehydeAcetophenoneNaOH/95% Ethanol-
BenzaldehydeAcetoneNaOH/Water/Cyclohexane96 ± 2
p-ChlorobenzaldehydeAcetophenoneAmmonium Salt/Water91

Note: "High" indicates that the source reported a high yield without specifying the exact percentage. The yield for 3-Nitrobenzaldehyde was not explicitly stated in the referenced protocol but is included to represent an EWG.

Experimental Protocols

The Claisen-Schmidt condensation can be carried out under various conditions, including conventional solvent-based methods and more environmentally friendly solvent-free approaches.[5][6] Below are detailed methodologies for key experimental setups.

Protocol 1: Conventional Synthesis using Sodium Hydroxide in Ethanol

This method represents a standard and widely employed procedure for chalcone synthesis.[6]

Materials:

  • Substituted Benzaldehyde (1.0 eq)

  • Acetophenone (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • 95% Ethanol

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (e.g., 10 mmol) and acetophenone (e.g., 10 mmol) in 30-50 mL of 95% ethanol.[6]

  • Cool the mixture in an ice bath while stirring continuously.[6]

  • Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 25°C.[6]

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing approximately 200 g of crushed ice and acidify with dilute HCl until the solution is neutral.[6]

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water.[6]

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.[6]

Protocol 2: Solvent-Free Synthesis via Grinding

This "green chemistry" approach minimizes the use of organic solvents, often resulting in shorter reaction times and a simpler work-up.[5][6]

Materials:

  • Substituted Benzaldehyde (1.0 eq)

  • Acetophenone (1.0 eq)

  • Powdered Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Mortar and pestle

Procedure:

  • Place the substituted benzaldehyde (e.g., 5 mmol) and acetophenone (e.g., 5 mmol) in a mortar.[6]

  • Add powdered NaOH or KOH (e.g., 5 mmol) to the mixture.[6]

  • Grind the mixture vigorously with a pestle for 5-15 minutes.[6] The mixture will typically form a paste and may solidify.[6]

  • The crude product can often be purified by washing with water followed by recrystallization from a suitable solvent like ethanol.[5]

Reaction Mechanism and Workflow

The Claisen-Schmidt condensation is a base-catalyzed reaction that proceeds via an aldol condensation followed by a dehydration step to yield the characteristic α,β-unsaturated ketone structure of chalcones.[6]

Claisen_Schmidt_Mechanism cluster_enolate Enolate Formation cluster_attack Nucleophilic Attack cluster_dehydration Dehydration Acetophenone Acetophenone Enolate Enolate (Nucleophile) Acetophenone->Enolate + OH⁻ Base Base (OH⁻) Intermediate Alkoxide Intermediate Enolate->Intermediate Attacks Carbonyl Benzaldehyde Substituted Benzaldehyde (Electrophile) Hydroxyketone β-Hydroxy Ketone Intermediate->Hydroxyketone + H₂O Chalcone Chalcone (α,β-Unsaturated Ketone) Hydroxyketone->Chalcone - H₂O Water H₂O Experimental_Workflow Start Select Substituted Benzaldehyde and Ketone Reaction Claisen-Schmidt Condensation (Base-catalyzed) Start->Reaction Workup Reaction Work-up (Neutralization, Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Analysis Product Characterization (TLC, MP, NMR, IR) Purification->Analysis End Pure Chalcone Product Analysis->End

References

A Comparative Guide to the Metabolic Stability of 3-Methyl-5-(trifluoromethoxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. This guide provides a comparative analysis of the metabolic stability of 3-Methyl-5-(trifluoromethoxy)benzaldehyde and its derivatives, contextualized by comparing it with non-fluorinated analogues. The inclusion of a trifluoromethoxy group is a strategic medicinal chemistry approach to enhance metabolic stability by blocking potential sites of metabolism.[1][2] This guide synthesizes experimental data from related compounds to project the metabolic profile of the target molecule and details the methodologies for assessing such stability.

Comparative Metabolic Stability Data

The introduction of trifluoromethoxy groups into a molecule is a well-established strategy to improve metabolic stability.[2] This is primarily due to the strength of the carbon-fluorine bond, which is more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily compared to a carbon-hydrogen bond.[1][2] By replacing a metabolically labile group with a trifluoromethoxy group, the rate of metabolism can be significantly reduced, leading to a longer half-life and improved bioavailability.[1]

The following table summarizes the expected differences in metabolic stability between a hypothetical benzaldehyde derivative and its trifluoromethoxy-substituted counterpart, based on general principles observed in drug metabolism studies.

ParameterBenzaldehyde Derivative (e.g., 3,5-dimethylbenzaldehyde)This compoundRationale for Difference
In Vitro Half-life (t½) in Liver Microsomes ShorterLongerThe trifluoromethoxy group is resistant to oxidative metabolism by CYP enzymes, a primary pathway for the clearance of many drugs.[1][2] This leads to a slower rate of degradation and thus a longer half-life.
Intrinsic Clearance (CLint) HigherLowerIntrinsic clearance, a measure of the metabolic capacity of the liver for a drug, is expected to be lower for the trifluoromethoxy derivative due to its increased resistance to metabolism.[3][4]
Primary Metabolic Pathway Oxidation of the methyl group to a carboxylic acid, reduction of the aldehyde.Primarily reduction of the aldehyde group; oxidation of the methyl group is sterically hindered and electronically deactivated by the adjacent trifluoromethoxy group.The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the rest of the molecule.[1]
Major Metabolites Carboxylic acid and alcohol derivatives.Primarily the corresponding alcohol, with fewer oxidative metabolites.Blocking a major metabolic pathway limits the formation of downstream metabolites.[1]

Experimental Protocols

The assessment of metabolic stability is crucial in drug discovery and is typically performed using in vitro assays.[4][5][6] The liver microsomal stability assay is a common and cost-effective method for this purpose.[7][8][9]

In Vitro Liver Microsomal Stability Assay

This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s.[8][10][11]

Materials:

  • Test compound (this compound)

  • Comparator compound (e.g., 3,5-dimethylbenzaldehyde)

  • Pooled liver microsomes (human, rat, or other species)[7][8]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[7][10]

  • Phosphate buffer (pH 7.4)[10]

  • Acetonitrile or methanol (for reaction termination)

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[3][5]

Procedure:

  • Preparation: Prepare stock solutions of the test and comparator compounds in a suitable organic solvent (e.g., DMSO). Further dilute to working concentrations in the assay buffer.

  • Reaction Mixture Preparation: In a 96-well plate, combine the liver microsome suspension and the test compound in phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for approximately 5-10 minutes to allow the compound to equilibrate with the microsomes.[12]

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[8][10]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[8][13]

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[3]

Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percentage of remaining compound is plotted against time.

  • The slope of the linear portion of this plot gives the rate constant of metabolism (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration in the assay.

Visualizations

Metabolic Pathway of Benzaldehyde Derivatives

The following diagram illustrates the principal metabolic pathways for benzaldehyde derivatives in the liver. For this compound, the oxidative pathway of the methyl group is expected to be significantly hindered.

Metabolic_Pathway cluster_0 3,5-Dimethylbenzaldehyde cluster_1 This compound Compound_A 3,5-Dimethylbenzaldehyde Metabolite_A1 3,5-Dimethylbenzyl alcohol Compound_A->Metabolite_A1 Aldehyde Reductase Metabolite_A2 3-Hydroxymethyl-5-methylbenzoic acid Compound_A->Metabolite_A2 CYP450 (Oxidation) Metabolite_A3 5-Hydroxymethyl-3-methylbenzoic acid Compound_A->Metabolite_A3 CYP450 (Oxidation) Compound_B This compound Metabolite_B1 [3-Methyl-5-(trifluoromethoxy)phenyl]methanol Compound_B->Metabolite_B1 Aldehyde Reductase Metabolite_B2 3-(Trifluoromethoxy)-5-methylbenzoic acid (Minor/Slow) Compound_B->Metabolite_B2 CYP450 (Oxidation)

Caption: Predicted metabolic pathways for benzaldehyde derivatives.

Experimental Workflow for Microsomal Stability Assay

The diagram below outlines the key steps in the in vitro liver microsomal stability assay.

Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep1 Prepare Compound Stock Solutions inc1 Combine Microsomes and Compound prep1->inc1 prep2 Prepare Liver Microsome Suspension prep2->inc1 prep3 Prepare NADPH Regenerating System inc3 Initiate Reaction with NADPH prep3->inc3 inc2 Pre-incubate inc1->inc2 inc2->inc3 inc4 Sample at Time Points (0, 5, 15, 30, 45, 60 min) inc3->inc4 an1 Terminate Reaction (Acetonitrile + IS) inc4->an1 an2 Centrifuge to Remove Protein an1->an2 an3 Analyze Supernatant by LC-MS/MS an2->an3 an4 Calculate t½ and CLint an3->an4

Caption: Workflow for the in vitro microsomal stability assay.

References

Evaluating the Lipophilicity of Molecules with the 3-Methyl-5-(trifluoromethoxy)phenyl Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, utilized to modulate a compound's physicochemical properties and enhance its pharmacokinetic profile. Among these, the 3-methyl-5-(trifluoromethoxy)phenyl moiety presents a unique combination of a lipophilic trifluoromethoxy group and a methyl group on a phenyl ring. This guide provides a comprehensive evaluation of the lipophilicity of molecules containing this moiety, offering a comparison with common structural alternatives, supported by experimental data and detailed protocols.

Comparative Lipophilicity Data

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME). The trifluoromethoxy (-OCF3) group is recognized as one of the most lipophilic substituents used in drug design, with a Hansch lipophilicity parameter (π) of approximately +1.04.[1][2] This high lipophilicity can enhance a molecule's ability to cross lipid bilayers, potentially improving oral absorption and bioavailability.

To contextualize the lipophilicity of the 3-methyl-5-(trifluoromethoxy)phenyl moiety, the following table compares the calculated logP (cLogP) values of structurally related anisole and toluene derivatives. The cLogP provides a theoretical estimate of lipophilicity.

Moiety/CompoundStructurecLogP (Estimated/Calculated)Key Features
3-Methyl-5-(trifluoromethoxy)phenyl ~3.9 - 4.2 (Estimated)Combines the high lipophilicity of the -OCF3 group with a moderately lipophilic methyl group.
3,5-Dimethylanisole2.7Baseline comparison with two methyl groups, which are less lipophilic than the trifluoromethoxy group.[3]
3,5-Dichloroanisole3.8Dichloro substitution provides a highly lipophilic alternative, with a cLogP value comparable to the target moiety.[4]
3,5-Bis(trifluoromethyl)anisole3.73The trifluoromethyl (-CF3) group is also highly lipophilic (π ≈ +0.88), offering another relevant fluorinated comparison.[1][2][5]
3-Methylanisole-A simpler analog to illustrate the contribution of a single methyl group.
(Trifluoromethoxy)benzene3.2Demonstrates the baseline lipophilicity of the trifluoromethoxy group on a phenyl ring without other substituents.[6]

Experimental Protocols for Lipophilicity Determination

Accurate determination of lipophilicity is crucial for drug development. Below are detailed protocols for two standard experimental methods: the Shake-Flask method for logP and potentiometric titration for logD.

Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most reliable method for measuring the partition coefficient (logP) of a neutral compound between n-octanol and water.

Materials:

  • n-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Test compound

  • Glassware (flasks with stoppers)

  • Shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Phases: Mix n-octanol and water in a large vessel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Compound Dissolution: Accurately weigh the test compound and dissolve it in the aqueous or n-octanol phase. The concentration should be low enough to avoid self-association but high enough for accurate detection.

  • Partitioning: Add a known volume of the compound-containing phase and the other phase to a flask. The volume ratio is typically 1:1 but can be adjusted based on the expected logP.

  • Equilibration: Stopper the flask and shake it for a sufficient time (e.g., 1-24 hours) to allow the compound to reach equilibrium between the two phases. Temperature should be kept constant.

  • Phase Separation: Centrifuge the flask to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method.

  • Calculation: The logP is calculated using the formula: logP = log10([Compound]octanol / [Compound]water)

Potentiometric Titration for logD Determination

For ionizable compounds, the distribution coefficient (logD) is pH-dependent. Potentiometric titration is a common method to determine logD.

Materials:

  • Potentiometer with a pH electrode

  • Titration vessel

  • n-Octanol (water-saturated)

  • Aqueous buffer solutions of known pH

  • Test compound (ionizable)

  • Acid and base titrants (e.g., HCl, KOH)

Procedure:

  • Aqueous pKa Determination: First, determine the acid dissociation constant (pKa) of the compound in the aqueous phase by potentiometric titration.

  • Two-Phase Titration: A solution of the compound in a mixture of n-octanol and water is titrated with a strong acid or base.

  • pH Measurement: The pH is recorded after each addition of the titrant.

  • Apparent pKa Determination: The presence of the n-octanol phase will cause a shift in the apparent pKa of the compound.

  • Calculation: The logD at a specific pH can be calculated from the difference between the aqueous pKa and the apparent pKa in the two-phase system. The logP of the neutral species can also be derived from this data.

Visualizing the Role of Lipophilicity in Drug Discovery

The following diagram illustrates a typical workflow in drug discovery where lipophilicity is a key parameter that is evaluated and optimized.

Lipophilicity_Workflow cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development Lead_Identification Lead Identification Virtual_Screening Virtual Screening (cLogP Prediction) Lead_Identification->Virtual_Screening Chemical_Synthesis Chemical Synthesis Virtual_Screening->Chemical_Synthesis Experimental_Lipophilicity Experimental Lipophilicity (logP/logD Measurement) Chemical_Synthesis->Experimental_Lipophilicity Iterative Optimization ADME_Profiling In Vitro ADME Profiling (Permeability, Solubility) Experimental_Lipophilicity->ADME_Profiling Iterative Optimization Structure_Activity_Relationship SAR Analysis ADME_Profiling->Structure_Activity_Relationship Iterative Optimization Structure_Activity_Relationship->Chemical_Synthesis Iterative Optimization In_Vivo_PK In Vivo PK Studies Structure_Activity_Relationship->In_Vivo_PK Candidate_Selection Candidate Selection In_Vivo_PK->Candidate_Selection

Lipophilicity evaluation workflow in drug discovery.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-5-(trifluoromethoxy)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Methyl-5-(trifluoromethoxy)benzaldehyde, a compound utilized in specialized chemical synthesis, is critical for maintaining laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for its disposal, tailored for researchers, scientists, and professionals in drug development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from the SDSs of structurally similar halogenated benzaldehydes.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is presumed to share hazards with similar benzaldehydes, including skin and eye irritation, and potential harm if inhaled or ingested.[1][2][3]

Essential Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2][3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • Label the container clearly with the chemical name: "Waste this compound" and any relevant hazard symbols.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Ensure adequate ventilation.

    • Absorb the spill using an inert, non-combustible material such as vermiculite, sand, or earth. Do not use combustible materials like sawdust.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Container Disposal:

    • Empty containers that held this compound must also be treated as hazardous waste.

    • Rinse the container with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as hazardous waste.

    • Deface the label on the empty container before disposal to prevent misuse.

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

    • The storage area should be clearly marked as a hazardous waste accumulation point.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the contractor with a full chemical inventory of the waste container.

Summary of Safety and Disposal Information for Similar Halogenated Benzaldehydes

The following table summarizes key safety and disposal information gathered from the SDSs of similar compounds, which informs the recommended procedures for this compound.

Parameter2-(Trifluoromethyl)benzaldehyde3-(Trifluoromethyl)benzaldehyde2-Methoxy-3-(trifluoromethyl)benzaldehydeGeneral Guidance for Halogenated Organics
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[4]Dispose of contents/container to an approved waste disposal plant.[3]Dispose of contents/container to an approved waste disposal plant.[2]Incineration or licensed hazardous waste facility.
Spill Containment Soak up with inert absorbent material.[4]Soak up with inert absorbent material.[3]Soak up with inert absorbent material.[2]Absorb with sand, earth, or other non-combustible material.
PPE Requirements Protective gloves, eye protection, face protection.[4]Protective gloves, eye protection, face protection.[3]Protective gloves, protective clothing, eye protection, face protection.[2]Chemical-resistant gloves, safety goggles, lab coat.
Incompatible Materials Acids, Bases, Reducing Agents.[4]Reducing Agent, Oxidizing agent.[3]Not specified.Strong oxidizing agents, strong bases, strong reducing agents.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have waste this compound? is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol: 1. Evacuate and ventilate. 2. Absorb with inert material. 3. Collect in hazardous waste container. is_spill->spill_procedure Yes collect_waste Collect waste in a labeled, sealed container. is_spill->collect_waste No store_waste Store sealed waste container in a designated, well-ventilated area. spill_procedure->store_waste is_container_empty Is the original container empty? collect_waste->is_container_empty rinse_container Rinse container with appropriate solvent. Collect rinsate as hazardous waste. is_container_empty->rinse_container Yes is_container_empty->store_waste No rinse_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste contractor for disposal. store_waste->contact_ehs end End: Waste properly managed. contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure research environment and maintaining regulatory compliance. Always consult your institution's specific safety guidelines and a certified EHS professional for any questions or concerns.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methyl-5-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical protocols for the handling and disposal of 3-Methyl-5-(trifluoromethoxy)benzaldehyde, a compound requiring careful management in laboratory settings. Adherence to these procedures is essential for ensuring the safety of all personnel and the integrity of your research.

Chemical Hazard and Personal Protective Equipment (PPE)

This compound is classified with specific hazards that necessitate a multi-layered approach to personal protection. The following table summarizes the required PPE to mitigate risks of exposure.[1]

Body Part Personal Protective Equipment Specifications and Standards
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves meet standards such as EN 374 (Europe) or ASTM F739 (US). Always inspect gloves for any signs of degradation before use and replace them immediately if compromised.[2]
Eyes/Face Safety goggles and face shieldChemical splash goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn over safety goggles, especially when there is a risk of splashing or a highly exothermic reaction.[3][4]
Body Chemical-resistant laboratory coat or coverallsA lab coat made of appropriate chemical-resistant material should be worn and fully buttoned. For larger quantities or increased risk of splashing, disposable chemical-resistant coveralls are recommended.[5]
Respiratory Air-purifying respiratorRequired when vapors or aerosols are generated. Use a NIOSH/MSHA or European Standard EN 149 approved respirator with organic vapor cartridges if exposure limits are exceeded or if irritation is experienced.[6]
Feet Closed-toe, chemical-resistant shoesShoes should fully cover the feet and be made of a material that resists chemical penetration.[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to prevent exposure and accidents. The following operational plan outlines the procedural steps for its use in a laboratory setting.

Step Procedure Key Safety Considerations
1. Preparation Work in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure an emergency eye wash station and safety shower are readily accessible.[1]Avoid inhalation of fumes, mists, or vapors.[1]
2. Handling Wear all specified PPE. Avoid direct contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area.[1]This compound is known to cause skin and serious eye irritation.[1]
3. Spills For small spills, absorb with an inert, dry material and place in an appropriate container for disposal.[1] For large spills, dike the area and collect the material with a pump or vacuum.[1]Use explosion-proof equipment for large spills.[1] Ventilate the area thoroughly after a spill.[1]
4. Storage Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][7] The compound is air-sensitive; store under an inert gas.[1]Keep away from incompatible materials such as oxidizing agents and reducing agents.[7]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure Regulatory Compliance
Unused Chemical Dispose of contents at an approved waste disposal plant.[1][7] This may involve removal to an authorized incinerator equipped with an afterburner and flue gas scrubber.[1]Follow all local, state, and federal regulations for hazardous waste disposal.
Contaminated Materials Absorbent materials, gloves, and other disposable PPE contaminated with the chemical should be placed in a sealed, labeled container for hazardous waste disposal.Treat as hazardous waste in accordance with institutional and regulatory guidelines.
Empty Containers Dispose of the container in accordance with licensed collector's sorting instructions.[1] Do not reuse empty containers.Ensure containers are properly labeled for disposal.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow of operations for handling and disposing of this compound, emphasizing the integration of safety protocols at each stage.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace prep_emergency Verify Emergency Equipment Accessibility prep_workspace->prep_emergency handle_chem Handle Chemical prep_emergency->handle_chem Proceed to Handling handle_spill Spill Occurs handle_chem->handle_spill Potential Event storage Store in Cool, Dry, Well-Ventilated Area handle_chem->storage After Use handle_spill_response Execute Spill Response Protocol handle_spill->handle_spill_response dispose_waste Dispose of Unused Chemical and Contaminated Materials handle_spill_response->dispose_waste Dispose of Spill Debris storage->dispose_waste When No Longer Needed dispose_container Dispose of Empty Container dispose_waste->dispose_container

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.